1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJLPHUZYXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of the novel compound 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile synthetic intermediates.[1][2][3] A thorough understanding of the physicochemical properties of new azetidine derivatives is paramount for their successful application in drug discovery and development, influencing everything from synthetic route optimization to formulation and bioavailability.[4] This document provides a comprehensive overview of the known properties of the title compound and outlines detailed, field-proven experimental protocols for the determination of its key physical characteristics. While specific experimental values for boiling point, melting point, refractive index, and solubility are not currently available in the public domain, this guide furnishes the necessary theoretical framework and practical methodologies for researchers to elucidate these critical parameters.
Introduction to this compound
This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant ring strain, which can be harnessed for various chemical transformations.[5] The presence of the tert-butyl and ethyl ester functional groups, along with a methyl group at the 2-position, suggests a compound with potential for further synthetic elaboration. In the context of drug discovery, such scaffolds can be valuable for exploring chemical space and developing novel therapeutic agents. The physical properties of this molecule will dictate its handling, purification, and formulation, and will provide insights into its potential behavior in biological systems.
Core Physicochemical Properties
A summary of the currently available and unavailable physical property data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁NO₄ | [6] |
| Molecular Weight | 243.303 g/mol | [6] |
| CAS Number | 1391077-73-8 | [6] |
| Boiling Point | Data not available | [1][7] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Data not available |
Theoretical Framework and Importance in Drug Development
The determination of the physical properties of a novel compound is a critical step in its development. These properties provide a foundational understanding of the molecule's behavior and inform subsequent experimental design.
-
Boiling Point: The boiling point is a key indicator of a substance's volatility.[8] For liquid compounds, it is a crucial parameter for purification by distillation.[9] In drug development, volatility can influence manufacturing processes, storage conditions, and potential routes of administration.
-
Melting Point: The melting point of a solid is a measure of its purity. A sharp melting point range typically indicates a pure compound, while a broad range suggests the presence of impurities. This property is fundamental for the characterization of synthesized compounds.
-
Refractive Index: The refractive index is a measure of how light propagates through a substance and is a characteristic property of liquids.[3] It is a sensitive and non-destructive technique used to identify and assess the purity of liquid samples.[10]
-
Solubility: Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's success.[11][12] Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations.[13][14] Early assessment of solubility in various solvents (e.g., water, buffers, organic solvents) is essential for guiding lead optimization and formulation strategies.[15]
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of a novel compound such as this compound.
Determination of Boiling Point
The boiling point of a liquid can be determined using several methods, depending on the amount of sample available. The Thiele tube method is suitable for small sample volumes.[16]
Protocol: Thiele Tube Method [16][17]
-
Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into a small test tube.
-
Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned in the main body of the Thiele tube.
-
Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue heating until a steady stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16]
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Determination of Melting Point
For solid compounds, the melting point is determined using a melting point apparatus.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Finely powder a small amount of the solid sample.
-
Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens.
-
Measurement: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
Determination of Refractive Index
The refractive index of a liquid is measured using a refractometer.[10][18]
Protocol: Abbe Refractometer [10][18]
-
Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism assembly of the refractometer and place a few drops of the liquid sample onto the lower prism.
-
Prism Closure: Close the prism assembly gently.
-
Illumination: Adjust the light source to illuminate the sample.
-
Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.
-
Measurement: Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Record the temperature of the measurement, as the refractive index is temperature-dependent.[19]
Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.
Determination of Solubility
Solubility can be assessed through kinetic or thermodynamic methods.[14][15] Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium.[13]
Protocol: Thermodynamic Solubility (Shake-Flask Method) [15]
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).
Conclusion
While specific experimental data for the physical properties of this compound are not yet publicly available, this guide provides the essential theoretical background and detailed experimental protocols for their determination. A thorough physicochemical characterization is a non-negotiable step in the progression of any novel compound through the drug discovery and development pipeline. The methodologies outlined herein represent standard, robust practices in the field and will enable researchers to generate the critical data required for the advancement of their scientific endeavors.
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An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, rendering it an attractive component in the design of novel therapeutics. This guide offers a comprehensive technical overview of a specific, functionally rich derivative: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. We will delve into its chemical architecture, plausible synthetic routes based on established methodologies, and its potential applications in the broader context of drug discovery and development.
Chemical Structure and Properties
This compound (IUPAC Name: this compound) is a polysubstituted azetidine derivative. The core of the molecule is the four-membered azetidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and aids in purification. The C2 position of the azetidine ring is quaternized, bearing both a methyl group and an ethyl ester. This substitution pattern creates a chiral center at the C2 position.
Key Structural Features:
-
Azetidine Core: A strained four-membered ring that imparts conformational rigidity.
-
N-Boc Protection: The tert-butoxycarbonyl group on the nitrogen atom provides stability and facilitates synthetic manipulation.
-
Quaternary C2 Center: The presence of a methyl group and an ethyl ester at the C2 position introduces a stereocenter and offers points for further functionalization.
Physicochemical Properties:
| Property | Predicted Value/Information | Source |
| CAS Number | 1391077-73-8 | [1] |
| Molecular Formula | C12H21NO4 | [1] |
| Molecular Weight | 243.30 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural features |
| Purity | Commercially available with a purity of 97% | [1] |
Synthesis of Substituted Azetidines: A Methodological Overview
The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several synthetic strategies have been developed, including intramolecular cyclizations and the functionalization of pre-existing azetidine rings.[2]
A plausible synthetic approach for this compound would involve the construction of the azetidine ring followed by functionalization at the C2 position. A common strategy for creating substituted azetidines is through the α-alkylation of N-protected azetidine-2-carboxylic acid esters.[3]
Proposed Synthetic Protocol
The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound, based on established methodologies for similar compounds.
Step 1: Synthesis of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
This starting material can be synthesized from L-aspartic acid, a readily available chiral precursor. The synthesis involves protection of the amino group, esterification, reduction of one carboxylic acid to an alcohol, and subsequent intramolecular cyclization.[4]
Step 2: α-Methylation of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
The key step is the introduction of the methyl group at the C2 position. This can be achieved through deprotonation at the α-position to the ester, followed by quenching with an electrophilic methyl source.
Experimental Protocol:
-
Deprotonation: To a solution of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation. The causality behind using a low temperature and a strong, hindered base is to favor kinetic deprotonation at the less substituted α-carbon and to prevent side reactions such as self-condensation or attack on the ester functionality.
-
Methylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Caption: Proposed final step in the synthesis of this compound.
Spectroscopic Characterization (Predicted)
While specific spectra for this compound are not publicly available, we can predict the key signals that would be observed in ¹H NMR and ¹³C NMR spectroscopy based on its structure.
¹H NMR (400 MHz, CDCl₃):
-
Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (O-CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).
-
Azetidine Ring Protons: Complex multiplets in the region of δ 2.0-4.0 ppm.
-
C2-Methyl Protons: A singlet around δ 1.5-1.7 ppm.
-
Tert-butyl Protons: A sharp singlet around δ 1.4-1.5 ppm integrating to 9 protons.
¹³C NMR (100 MHz, CDCl₃):
-
Ester Carbonyl: A signal around δ 170-175 ppm.
-
Carbamate Carbonyl: A signal around δ 155-160 ppm.
-
Tert-butyl Quaternary Carbon: A signal around δ 80-82 ppm.
-
Tert-butyl Methyl Carbons: A signal around δ 28 ppm.
-
C2 Quaternary Carbon: A signal around δ 60-70 ppm.
-
Ethyl Ester Carbons: Signals around δ 61 ppm (O-CH₂) and δ 14 ppm (CH₃).
-
Azetidine Ring Carbons: Signals in the aliphatic region.
-
C2-Methyl Carbon: A signal in the aliphatic region.
Applications in Drug Discovery and Development
Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and pharmacological properties. The rigid azetidine scaffold can help to lock in a specific conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target.
Potential Roles of this compound:
-
Building Block for Complex Molecules: This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The ester and Boc-protecting group can be selectively manipulated to introduce further diversity.
-
Scaffold for Bioactive Compounds: The azetidine core itself can be a key pharmacophore. Substituted azetidines have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern of this molecule could be explored for its own biological activity.
-
Proline Mimetics: Azetidine-2-carboxylic acid derivatives can act as constrained analogs of proline, an important amino acid in many peptides and proteins. By incorporating this azetidine derivative into peptides, researchers can study the effects of conformational restriction on biological activity.
Caption: Potential applications of the title compound in drug discovery workflows.
Conclusion and Future Directions
This compound is a structurally interesting and synthetically accessible member of the azetidine class of compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical features suggest significant potential as a versatile building block in medicinal chemistry and drug discovery. The rigid azetidine core, combined with the stereocenter at the C2 position and the orthogonal protecting groups, provides a rich platform for the development of novel therapeutic agents. Future research efforts could focus on the development of efficient and stereoselective synthetic routes to this and related compounds, as well as the exploration of their biological activities across a range of therapeutic targets.
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]
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Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester | 159749-28-7. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]
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multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES, Vol. 96, No. 12, 2018. Retrieved January 18, 2026, from [Link]
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SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Chemical Properties of Cyclooctanone (CAS 502-49-8). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]
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An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to propose its physicochemical properties, potential synthetic routes, and likely applications in drug discovery. The azetidine scaffold is a privileged motif in modern pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide will delve into the underlying principles of azetidine chemistry and its relevance to the design of novel therapeutics, using this compound as a focal point for discussion.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The nitrogen atom of the ring is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. The C2 position of the azetidine ring is quaternary, substituted with both a methyl group and an ethyl ester. This substitution pattern suggests its potential as a constrained amino acid analogue or a building block in the synthesis of more complex molecules.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
| CAS Number | 1391077-73-8 | [1] |
| Molecular Formula | C12H21NO4 | [1] |
| Molecular Weight | 243.303 g/mol | [1] |
| Canonical SMILES | CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C | [2] |
| InChI | InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | [1] |
The Azetidine Scaffold in Medicinal Chemistry
Azetidines have emerged as a valuable class of heterocyclic compounds in drug discovery.[3] Their incorporation into drug candidates can lead to significant improvements in metabolic stability, solubility, and receptor binding affinity. The strained four-membered ring imparts a unique three-dimensional geometry that can be exploited to optimize ligand-protein interactions.[4] Several FDA-approved drugs contain the azetidine motif, highlighting its therapeutic relevance.[5]
The substitution pattern on the azetidine ring is crucial for its biological activity. The 2-substituted azetidines, in particular, are of interest as they can serve as constrained analogues of natural amino acids, such as proline.[6] This structural mimicry can be used to design potent and selective enzyme inhibitors or receptor modulators.
Proposed Synthesis of this compound
A potential synthetic pathway could start from a readily available N-Boc-azetidine-2-carboxylate. The α-proton at the C2 position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then be reacted with an electrophile, in this case, a methylating agent like methyl iodide, to introduce the methyl group at the C2 position.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
-
To a solution of ethyl azetidine-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.2 equivalents).
-
The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.
Step 2: Synthesis of this compound
-
A solution of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or as a commercial solution) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred for an additional 2-4 hours at -78 °C.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The final product is purified by column chromatography to afford this compound.
Potential Applications in Drug Development
Given the prevalence of the azetidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel drug candidates. Its constrained nature and specific substitution pattern could be leveraged in several therapeutic areas.
As a Constrained Amino Acid Analogue
The 2-methyl-2-carboxyazetidine core can be considered a constrained analogue of α-methylated amino acids. These types of amino acids are known to induce conformational rigidity in peptides, which can lead to enhanced biological activity and metabolic stability. By incorporating this moiety into peptide-based drugs, it may be possible to improve their pharmacokinetic profiles.
In the Development of Enzyme Inhibitors
The unique three-dimensional shape of this molecule could allow it to fit into the active site of specific enzymes, potentially acting as an inhibitor. For example, azetidine-2-carboxylic acid itself is known to be an inhibitor of proline-utilizing enzymes.[7] The additional methyl and ester groups on the target molecule could modulate this activity and provide selectivity for different enzymes.
As a Scaffold for Library Synthesis
The Boc-protected nitrogen and the ethyl ester provide two orthogonal handles for further chemical modification. This allows for the divergent synthesis of a library of related compounds, which can then be screened for biological activity against a variety of targets. The general workflow for such a library synthesis is depicted below.
Caption: Diversification of the core scaffold for library synthesis.
Conclusion
This compound, while not extensively studied, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features, particularly the substituted azetidine ring, align with current trends in drug design that favor three-dimensional molecular architectures. The proposed synthetic routes and potential applications discussed in this guide are based on well-established chemical principles and the known bioactivity of related compounds. Further research into the synthesis and biological evaluation of this specific molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
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Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Available at: [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
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Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. Available at: [Link]
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Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for preparation of nicotianamine. HETEROCYCLES, Vol. 96, No. 12, 2018. Available at: [Link]
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Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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Synthesis of bioactive 2-azetidinones and their pharmacological activity. Available at: [Link]
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Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]
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Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. Available at: [Link]
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Pharmacological activities of the azetidine moiety with a biological target. ResearchGate. Available at: [Link]
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Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Available at: [Link]
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New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]
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Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester. J&K Scientific. Available at: [Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
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Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]
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Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]
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2-(4-Methoxyphenoxy)propanoic acid. AA Blocks. Available at: [Link]
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(S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. PubChem. Available at: [Link]
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Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Royal Society of Chemistry. Available at: [Link]
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Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. National Center for Biotechnology Information. Available at: [Link]
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3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. Available at: [Link]
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Tributyl Phosphate. PubChem. Available at: [Link]
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TRIBUTYL PHOSPHATE. Available at: [Link]
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Spectroscopic Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic scaffolds, azetidines have garnered significant attention for their unique conformational properties and their role as versatile building blocks in medicinal chemistry. This guide provides a comprehensive technical overview of the spectroscopic characterization of a specific derivative, 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (CAS No. 1391077-73-8).
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. Understanding these features is paramount to a logical interpretation of the data.
-
Azetidine Ring: A four-membered saturated nitrogen heterocycle, the azetidine ring's strain and conformational rigidity influence the chemical environment of its constituent protons and carbons.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. Its bulky tert-butyl moiety and carbonyl group will have distinct and easily identifiable signals in NMR and IR spectroscopy.
-
Ethyl Ester: The ethyl ester at the C2 position introduces another set of characteristic proton and carbon signals.
-
Quaternary Center: The C2 position is a quaternary carbon, substituted with a methyl group and the ethyl ester. This lack of a proton at C2 simplifies the proton NMR spectrum in that region.
Below is a diagram illustrating the molecular structure and a proposed numbering scheme for the purpose of spectroscopic assignment.
Caption: A typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.
Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By understanding the contributions of each structural component to the overall spectroscopic fingerprint, researchers can confidently approach the characterization of this and related molecules. The provided protocols offer a solid foundation for obtaining high-quality experimental data. As with any analytical endeavor, the combination of multiple spectroscopic techniques provides the most robust and unambiguous structural confirmation.
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Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]
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Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of nicotianamine. HETEROCYCLES. [Link]
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IR handout.pdf. Unknown Source. [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
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Table of Characteristic IR Absorptions. Unknown Source. [Link]
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FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]
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Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. KPU Pressbooks. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
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Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. PubMed Central. [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]
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1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . ResearchGate. [Link]
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Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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13 C Chemical Shift Reference. Center for In Vivo Metabolism. [Link]
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a guide to 13c nmr chemical shift values. Compound Interest. [Link]
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Mass Spectrometry: Fragmentation. Unknown Source. [Link]
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Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]
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Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. PubMed. [Link]
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PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]
An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, analytical characterization, and the broader significance of the azetidine scaffold in modern pharmaceutical development.
Introduction: The Rising Prominence of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery. Their inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine motif can enhance the pharmacokinetic properties of a molecule, such as metabolic stability and solubility. This makes substituted azetidines, like the title compound, valuable building blocks in the design of novel therapeutics.
Core Molecular Attributes of this compound
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. Below are the key molecular attributes of this compound.
| Property | Value | Source |
| Molecular Weight | 243.303 g/mol | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| CAS Number | 1391077-73-8 | |
| Canonical SMILES | CCC(=O)OC(C)(C1CN(C1)C(=O)OC(C)(C)C)C | N/A |
| InChI Key | N/A | N/A |
| Purity | Typically >97% |
Note: While a canonical SMILES and InChI key are standard identifiers, they were not explicitly found in the initial search results for this specific CAS number. The provided SMILES is a representation based on the compound's name.
Synthesis and Purification: A Proposed Pathway
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be conceptualized based on established methods for analogous substituted azetidines. The key challenge in the synthesis of this molecule is the creation of the quaternary carbon center at the 2-position of the azetidine ring.
A potential synthetic strategy could involve the following key transformations:
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Conceptual Protocol:
-
N-Protection: A suitable azetidine-2-carboxylic acid precursor would first be protected at the nitrogen atom, most commonly with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Esterification: The carboxylic acid at the 2-position would then be esterified to yield the ethyl ester.
-
α-Alkylation: The crucial step of introducing the methyl group at the α-position to the ester would likely be achieved through deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile such as methyl iodide.
-
Purification: The crude product would then be purified using flash column chromatography on silica gel, a common technique for isolating compounds of this nature.
Causality in Experimental Choices: The use of the Boc protecting group is strategic as it is stable under many reaction conditions but can be readily removed under acidic conditions if further functionalization is required. The choice of a strong, hindered base like LDA for the α-alkylation is critical to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl.
Analytical Characterization: A Multi-Technique Approach
The structural elucidation and purity assessment of this compound would necessitate a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for confirming the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the ethyl group (a quartet and a triplet), the methyl group at C2 (a singlet), and the diastereotopic protons of the azetidine ring (complex multiplets).
-
¹³C NMR: The carbon NMR spectrum would provide evidence for all 12 carbon atoms in the molecule, including the two carbonyl carbons of the ester and carbamate groups, the quaternary carbon at C2, and the carbons of the tert-butyl, ethyl, and methyl groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₂H₂₁NO₄. This provides strong evidence for the elemental composition.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid to improve peak shape) would likely be suitable for this analysis.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.
An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidines, four-membered nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry. Their inherent ring strain and unique three-dimensional structure offer a compelling scaffold for the design of novel therapeutics.[1][2] The conformational rigidity of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets, while its sp³-rich character often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This guide provides a detailed technical overview of a specific, functionally rich azetidine derivative: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate . This compound, with its chiral center and orthogonal protecting groups, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3][4]
Molecular Structure and Properties
IUPAC Name: this compound
CAS Number: 1391077-73-8
Molecular Formula: C₁₂H₂₁NO₄
Molecular Weight: 243.30 g/mol
| Property | Value | Source |
| Molecular Weight | 243.30 g/mol | |
| Molecular Formula | C₁₂H₂₁NO₄ | |
| CAS Number | 1391077-73-8 | |
| IUPAC Name | This compound |
Synthesis Protocol
The proposed synthesis is a multi-step process commencing with the protection of a suitable amino acid precursor, followed by cyclization and subsequent functionalization.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Boc-alpha-methyl-beta-alanine ethyl ester
-
To a solution of commercially available alpha-methyl-beta-alanine in a 1:1 mixture of dioxane and water, add sodium carbonate until the pH reaches 9-10.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-alpha-methyl-beta-alanine.
-
To a solution of the crude N-Boc-alpha-methyl-beta-alanine in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-alpha-methyl-beta-alanine ethyl ester.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the N-Boc-alpha-methyl-beta-alanine ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C.
-
Slowly add a solution of lithium borohydride (LiBH₄) (1.5 equivalents) in THF.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.
Step 3: Activation of the Hydroxyl Group
-
Dissolve the alcohol from the previous step in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add pyridine (2.0 equivalents).
-
Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 8-12 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.
Step 4: Intramolecular Cyclization
-
Dissolve the tosylated intermediate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH) (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction mixture and quench with the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford This compound .
Spectroscopic Characterization (Predicted)
As experimental data for the title compound is not publicly available, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 400 MHz)
-
δ 4.20 (q, 2H, J = 7.1 Hz): The quartet corresponds to the two protons of the ethyl ester methylene group (-OCH₂CH₃), coupled to the three protons of the methyl group.
-
δ 3.8-4.0 (m, 2H): A multiplet representing the two diastereotopic protons on the C4 position of the azetidine ring.
-
δ 2.2-2.4 (m, 2H): A multiplet for the two diastereotopic protons on the C3 position of the azetidine ring.
-
δ 1.55 (s, 3H): A singlet for the three protons of the methyl group at the C2 position.
-
δ 1.45 (s, 9H): A singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
δ 1.25 (t, 3H, J = 7.1 Hz): A triplet for the three protons of the ethyl ester methyl group (-OCH₂CH₃), coupled to the two methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
(Predicted for CDCl₃, 100 MHz)
-
δ 173.5: Carbonyl carbon of the ethyl ester.
-
δ 155.0: Carbonyl carbon of the Boc protecting group.
-
δ 80.5: Quaternary carbon of the tert-butyl group.
-
δ 65.0: Quaternary carbon at the C2 position of the azetidine ring.
-
δ 61.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ 45.0: Methylene carbon at the C4 position of the azetidine ring.
-
δ 30.0: Methylene carbon at the C3 position of the azetidine ring.
-
δ 28.5: Methyl carbons of the tert-butyl group.
-
δ 22.0: Methyl carbon at the C2 position.
-
δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Mass Spectrometry (MS)
(Predicted Electron Ionization - EI)
-
Molecular Ion (M⁺): A peak for the molecular ion at m/z = 243 is expected, though it may be of low intensity.
-
Major Fragmentation Pathways:
-
Loss of a tert-butyl group (-57): A prominent peak at m/z = 186, corresponding to the loss of the C(CH₃)₃ radical.
-
Loss of isobutylene (-56): A significant peak at m/z = 187, resulting from the McLafferty rearrangement of the Boc group.
-
Loss of the ethoxy group (-45): A peak at m/z = 198 from the cleavage of the ethyl ester.
-
Loss of CO₂ from the Boc group (-44): A potential fragmentation leading to a peak at m/z = 199.
-
Infrared (IR) Spectroscopy
(Predicted, KBr pellet or neat)
-
~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1745 cm⁻¹: Strong C=O stretching vibration of the ethyl ester carbonyl group.
-
~1695 cm⁻¹: Strong C=O stretching vibration of the Boc protecting group carbonyl.
-
~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is primarily centered around the selective removal of its two orthogonal protecting groups and the further functionalization of the azetidine core.
Diagram of Reactivity Pathways
Caption: Key reactivity pathways for the functionalization of the title compound.
-
Selective Deprotection: The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), leaving the ethyl ester intact. This exposes the secondary amine of the azetidine ring for further modification, such as N-alkylation or N-acylation, allowing for the introduction of diverse substituents.
-
Ester Hydrolysis: Conversely, the ethyl ester can be saponified using a mild base like lithium hydroxide, preserving the Boc protecting group. The resulting carboxylic acid can then be engaged in amide bond formation with a wide range of amines, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt, EDC).
This dual reactivity makes this compound a valuable scaffold for the construction of compound libraries for high-throughput screening. The rigid azetidine core can serve as a non-natural amino acid mimic, and the methyl group at the C2 position introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. The incorporation of this building block into peptide or small molecule drug candidates can lead to compounds with improved metabolic stability and cell permeability, properties that are highly sought after in modern drug development.[1][4]
Conclusion
This compound is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its unique structural features, including a strained four-membered ring, a chiral center, and orthogonal protecting groups, provide a versatile platform for the development of novel and diverse molecular architectures. While detailed experimental data for this specific compound remains to be published, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this promising building block in their scientific endeavors.
References
- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.
- Kanazawa, C., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2134.
- Kovalenko, S. M., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- PubChem. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.
- Sigma-Aldrich. (R)
- Yous, S., et al. (2007). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 50(23), 5745-5755.
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The Synthetic Alchemist's Guide to Substituted Azetidines: A Technical Guide for the Modern Researcher
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug development.[1] Its unique conformational rigidity, sp³-rich character, and ability to modulate physicochemical properties have rendered it a privileged motif in the design of novel therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted azetidines. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings, practical experimental considerations, and comparative analysis of key methodologies, including [2+2] photocycloadditions, intramolecular cyclizations, ring contraction, and ring expansion strategies. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in the rational design and synthesis of this critical heterocyclic scaffold.
The Ascendancy of the Azetidine Ring in Drug Discovery
The inherent ring strain of azetidines, approximately 25.4 kcal/mol, places them in a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines.[3] This strain is not a liability but rather a key feature that can be harnessed for selective chemical transformations.[3] In the context of drug design, the incorporation of an azetidine ring can significantly enhance metabolic stability, improve aqueous solubility, and provide a rigid three-dimensional structure that can optimize interactions with biological targets.[1] The value of this scaffold is evidenced by its presence in several FDA-approved drugs, such as:
-
Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.
-
Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma.[4]
-
Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker for hypertension.[4]
-
Sarolaner (Simparica®): An isoxazoline parasiticide for veterinary use.
The growing recognition of these advantages has fueled the development of innovative and efficient synthetic methods to access a diverse array of functionalized azetidines.
Key Synthetic Strategies for Azetidine Ring Construction
The synthesis of substituted azetidines can be broadly categorized into four main approaches, each with its own set of advantages and limitations. This guide will explore each of these in detail, providing both the "why" and the "how" for their successful implementation.
[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for constructing the azetidine core.[5][6] Historically, this reaction has been challenging, particularly with simple acyclic imines, due to competing non-productive decay pathways of the excited imine.[7] However, recent advancements, particularly in the realm of visible-light photocatalysis, have revitalized this powerful transformation.[8][9]
The currently accepted mechanism for the visible-light-mediated intermolecular aza Paternò-Büchi reaction involves the following key steps:
-
Photosensitization: A photocatalyst, typically an iridium complex, absorbs visible light and is promoted to an excited state.
-
Triplet Energy Transfer: The excited photocatalyst transfers its energy to an oxime derivative (e.g., a 2-isoxazoline-3-carboxylate), promoting it to a reactive triplet state.[9]
-
Stepwise [2+2] Cycloaddition: The triplet-state oxime then engages with an alkene in a stepwise fashion to form the azetidine ring.[10]
The choice of the imine precursor is critical. The Schindler group has demonstrated that 2-isoxazoline-3-carboxylates are particularly effective substrates, as they can be efficiently activated via triplet energy transfer from commercially available iridium photocatalysts.[9]
Diagram 1: Aza Paternò-Büchi Reaction Workflow
Caption: A generalized workflow for the synthesis of substituted azetidines using a visible-light-mediated aza Paternò-Büchi reaction.
The following is a generalized protocol based on the work of Schindler and coworkers.[9] Researchers should consult the primary literature for specific substrate and catalyst amounts.
-
Reaction Setup: In a nitrogen-filled glovebox, a solution of the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-10.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-5 mol%) in an anhydrous solvent (e.g., 1,2-dichloroethane) is prepared in a reaction vial equipped with a magnetic stir bar.
-
Photochemical Reaction: The sealed vial is removed from the glovebox and placed in a photoreactor equipped with cooling fans. The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the desired substituted azetidine.
| Entry | Alkene Substrate | Imine Precursor | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Styrene | 2-isoxazoline-3-carboxylate | 95 | >20:1 | [9] |
| 2 | 1-Octene | 2-isoxazoline-3-carboxylate | 88 | 1.5:1 | [9] |
| 3 | Cyclohexene | 2-isoxazoline-3-carboxylate | 91 | >20:1 | [9] |
| 4 | Indene | 1,3,4-oxadiazole | 7 | - | [5] |
Intramolecular Cyclization: Forging the Ring from Within
Intramolecular cyclization strategies are a robust and reliable means of constructing the azetidine ring, often with excellent control over stereochemistry. These methods typically involve the formation of a C-N bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the γ-position.
A powerful approach for the synthesis of azetidines is the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This method, pioneered by researchers such as Gaunt, allows for the direct conversion of readily available amine derivatives into the corresponding azetidines.[7][11]
The catalytic cycle is believed to proceed through the following key steps:
-
C-H Activation: A palladium(II) catalyst engages with a directing group on the amine substrate (e.g., picolinamide) to facilitate the activation of a γ-C(sp³)-H bond, forming a palladacycle intermediate.
-
Oxidation: An oxidant, such as a hypervalent iodine reagent, oxidizes the palladium(II) center to a high-valent palladium(IV) species.
-
Reductive Elimination: The palladium(IV) intermediate undergoes C-N reductive elimination to form the azetidine ring and regenerate the palladium(II) catalyst.[11]
The use of a directing group is crucial for the regioselectivity of the C-H activation step. The choice of oxidant is also critical to promote the desired C-N bond formation over competing pathways.
Diagram 2: Catalytic Cycle of Pd-Catalyzed C-H Amination
Caption: A simplified catalytic cycle for the palladium-catalyzed intramolecular C-H amination for the synthesis of azetidines.
The following is a generalized protocol based on the work of Gaunt and others.[7][11]
-
Reaction Setup: To a solution of the picolinamide-protected amine substrate (1.0 equiv) in a suitable solvent (e.g., toluene or 1,2-dichloroethane) are added the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the oxidant (e.g., PhI(OAc)₂, 1.1-2.5 equiv), and any necessary additives.
-
Reaction: The reaction mixture is heated to the specified temperature (typically 60-100 °C) and stirred for the required time (12-48 hours). The progress of the reaction is monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to yield the desired azetidine.
| Entry | Substrate Type | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Substituted Valinol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 90 | >20:1 | [12] |
| 2 | Substituted Leucinol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 25 | - | [12] |
| 3 | Substituted Phenylalaninol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 75 | >20:1 | [12] |
Another effective intramolecular approach involves the ring-opening of an epoxide by a tethered amine nucleophile. This method allows for the stereospecific synthesis of 3-hydroxyazetidines, which are valuable building blocks for further functionalization.
The reaction is typically catalyzed by a Lewis acid, which activates the epoxide towards nucleophilic attack. The regioselectivity of the ring-opening (attack at C3 vs. C4 of the epoxy amine) is a critical consideration. Recent work has shown that lanthanide triflates, such as La(OTf)₃, can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to selectively afford azetidines.[4][13] The reaction proceeds via a 4-exo-tet cyclization, which is favored in this system.
The following is a generalized protocol based on recent literature.[4][13]
-
Reaction Setup: A solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is treated with a catalytic amount of La(OTf)₃ (5-15 mol%).
-
Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as determined by TLC or LC-MS analysis.
-
Work-up and Purification: The reaction is cooled, quenched (e.g., with saturated aqueous NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.
| Entry | Substrate | Catalyst | Yield (%) | Regioselectivity (Azetidine:Pyrrolidine) | Reference |
| 1 | N-benzyl-cis-3,4-epoxyhexylamine | La(OTf)₃ | 81 | >20:1 | [13] |
| 2 | N-(4-methoxybenzyl)-cis-3,4-epoxyhexylamine | La(OTf)₃ | 85 | >20:1 | [13] |
| 3 | N-butyl-cis-3,4-epoxyhexylamine | La(OTf)₃ | 83 | >20:1 | [13] |
Ring Contraction Strategies: From Five to Four
Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers a non-traditional yet effective route to functionalized azetidines. This approach involves a skeletal rearrangement that extrudes a carbon atom from the ring.
A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones developed by Blanc and coworkers.[8] The proposed mechanism involves:
-
Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated amide carbonyl of the N-sulfonylpyrrolidinone, leading to ring opening.
-
Formation of a γ-Amide Anion: This ring opening generates an α-bromocarbonyl intermediate with a γ-positioned amide anion.
-
Intramolecular SN2 Cyclization: The amide anion then undergoes an intramolecular SN2 reaction, displacing the α-bromide to form the four-membered azetidine ring.[14]
The N-sulfonyl group is crucial as it activates the amide carbonyl towards nucleophilic attack and stabilizes the intermediate anion.
Diagram 3: Mechanism of Pyrrolidinone Ring Contraction
Caption: A simplified mechanism for the synthesis of α-carbonylated N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones.
The following is a generalized protocol based on the work of Blanc and coworkers.[8]
-
Reaction Setup: A mixture of the α-bromo N-sulfonylpyrrolidinone (1.0 equiv), a base (e.g., K₂CO₃, 3.0 equiv), and the nucleophile (e.g., methanol) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.
-
Reaction: The mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to afford the desired α-carbonylated N-sulfonylazetidine.
| Entry | Nucleophile | Yield (%) | Reference |
| 1 | Methanol | 97 | [8] |
| 2 | Ethanol | 95 | [8] |
| 3 | Phenol | 82 | [8] |
| 4 | Aniline | 78 | [8] |
Ring Expansion Strategies: From Three to Four
Ring expansion of three-membered heterocycles, such as aziridines and azabicyclobutanes, provides another powerful avenue to azetidines. These reactions are often driven by the release of ring strain.
The one-carbon ring expansion of aziridines can be achieved through the formation of an aziridinium ylide followed by a[3][15]-Stevens rearrangement. While transition metal catalysis has been employed for this transformation, recent breakthroughs in biocatalysis have enabled highly enantioselective versions of this reaction.
In a biocatalytic approach, an engineered "carbene transferase" enzyme (e.g., a variant of cytochrome P450) reacts with a diazo compound to form an iron carbenoid intermediate. This electrophilic species is then trapped by the nucleophilic nitrogen of the aziridine to form an aziridinium ylide. The enzyme's chiral environment then directs a highly enantioselective[3][15]-Stevens rearrangement to furnish the ring-expanded azetidine, outcompeting other potential reaction pathways like cheletropic extrusion.[15]
Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for the synthesis of 1,3-disubstituted azetidines. The Aggarwal group has extensively explored the reactivity of lithiated ABBs, which act as potent nucleophiles.
The synthetic utility of ABBs stems from a strain-release-driven anion relay sequence. Treatment of an ABB with a strong base generates a lithiated intermediate. This nucleophile can then react with a series of electrophiles in a modular fashion. The high ring strain of the ABB provides a strong thermodynamic driving force for the ring-opening and subsequent functionalization steps, allowing for the rapid construction of complex azetidine structures.[16][17]
| Entry | Aziridine Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | Benzyl aziridine-1-carboxylate | 75 | 99:1 | [15] |
| 2 | Thiophene-bearing aziridine | 65 | 99:1 | [15] |
| 3 | 4-Fluorophenyl-substituted aziridine | 72 | 99:1 | [15] |
Conclusion and Future Outlook
The synthesis of substituted azetidines has undergone a remarkable evolution, driven by the increasing demand for these valuable scaffolds in drug discovery. The methodologies highlighted in this guide—[2+2] photocycloadditions, intramolecular cyclizations, ring contractions, and ring expansions—represent the state-of-the-art in the field. Each approach offers a unique set of advantages in terms of substrate scope, stereocontrol, and operational simplicity.
The continued development of catalytic enantioselective methods will undoubtedly be a major focus of future research. The application of novel catalytic systems, including photoredox, electro-, and biocatalysis, will likely lead to even more efficient and sustainable routes to chiral azetidines. As our understanding of the interplay between the unique reactivity of this strained ring system and its impact on biological activity deepens, the azetidine scaffold is poised to play an even more prominent role in the development of next-generation therapeutics.
References
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021. [3][11][14]
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Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][15]-Stevens Rearrangement. Journal of the American Chemical Society, 2022.
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Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 2014.
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Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023. [4]
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Substrate scope of the aza-Paternò-Büchi reactions with H–Hexo selectivity. ResearchGate, 2021.
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Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 2020.
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Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020.
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Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 2012.
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Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 2012. [12]
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Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 2020.
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Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 2024.
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Azetidines in Drug Discovery. PharmaBlock, 2018.
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.
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Azabicyclo[1.1.0]butane in the strain-release-driven synthesis of functionalised azetidines. University of Bristol, 2023.
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The renaissance of strained 1-azabicyclo[1.1.0]butanes as useful reagents for the synthesis of functionalized azetidines. Organic & Biomolecular Chemistry, 2020.
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Stereochemistry of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
An In-Depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Stereochemistry in Azetidine Scaffolds
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry.[1][2] Their inherent ring strain and defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[3][4] The introduction of a chiral center, as is the case with 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, elevates the complexity and potential of this scaffold. The C2 position, bearing both a methyl and an ethyl carboxylate group, is a quaternary stereocenter, meaning its spatial arrangement is fixed. This guide provides a comprehensive technical overview of the stereochemical considerations for this molecule, from its synthesis and chiral resolution to its analytical characterization. Understanding and controlling the stereochemistry of such building blocks is paramount for the development of novel therapeutics with improved efficacy and safety profiles.[5]
Molecular Structure and Chirality
This compound possesses a single stereocenter at the C2 position of the azetidine ring. This results in the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Caption: (R)- and (S)-enantiomers of the target molecule.
The biological activity of these enantiomers can differ significantly, making their separation and individual characterization a critical step in drug development.[6]
Synthesis of the Racemic Mixture
A practical synthesis of the racemic compound can be envisioned through a multi-step process starting from commercially available materials. The key step involves the construction of the azetidine ring via intramolecular cyclization.
Caption: Proposed synthetic workflow for the racemic mixture.
Protocol: Synthesis of Racemic this compound
-
Step 1: Bromination. To a solution of ethyl 2-methyl-3-oxobutanoate in a suitable solvent like carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). Heat the mixture to initiate the reaction, which selectively brominates the terminal methyl group.
-
Step 2: Reductive Amination. The resulting ethyl 4-bromo-2-methyl-3-oxobutanoate is then subjected to reductive amination. This can be achieved by reacting it with ammonia followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN). This step introduces the nitrogen atom and reduces the ketone.
-
Step 3: N-Boc Protection. The primary amine of the amino alcohol intermediate is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (Et₃N).[7]
-
Step 4: Intramolecular Cyclization. The hydroxyl group is converted to a good leaving group, for example, by reacting with methanesulfonyl chloride (MsCl) in the presence of a base. Subsequent treatment with a stronger base will facilitate an intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the mesylate, closing the four-membered ring to yield the target racemic azetidine derivative.[8][9]
Self-validation: Each step should be monitored by Thin Layer Chromatography (TLC) and the structure of the intermediates and final product confirmed by ¹H and ¹³C NMR spectroscopy.
Chiral Resolution of Enantiomers
With the racemic mixture in hand, the next critical phase is the separation of the (R)- and (S)-enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique for this purpose.[10][11]
Caption: Workflow for chiral resolution via HPLC.
Protocol: Chiral HPLC Separation
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A cellulose-based CSP, such as a Chiralcel® OD-H column, is a good starting point as these are effective for a wide range of racemates.
-
Mobile Phase: A mixture of n-hexane and isopropanol is typically used. The ratio will need to be optimized to achieve baseline separation. A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm, due to the ester and carbamate carbonyls).
-
Procedure:
-
Dissolve a small amount of the racemic mixture in the mobile phase.
-
Inject the solution onto the chiral column.
-
Monitor the elution profile. The two enantiomers should elute at different retention times.
-
Collect the separated fractions corresponding to each peak.
-
Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.
-
Self-validation: The enantiomeric excess (ee) of the separated fractions should be determined by re-injecting a small sample of each onto the same chiral HPLC system. The goal is to achieve >99% ee for each enantiomer.
Stereochemical Characterization
Once the enantiomers are isolated, their absolute and relative stereochemistry must be confirmed. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is indispensable for structural elucidation.[12] For this molecule, both ¹H and ¹³C NMR will be used.
-
¹H NMR: Will confirm the presence of all protons and their connectivity. Key signals would include the tert-butyl singlet, the ethyl ester's quartet and triplet, the methyl singlet, and the diastereotopic protons of the azetidine ring.
-
¹³C NMR: Will show distinct signals for each carbon atom, including the two carbonyl carbons of the ester and Boc groups.
-
2D NMR (COSY, HSQC): These techniques are used to unambiguously assign all proton and carbon signals, which is especially important for the complex spin systems of the azetidine ring protons.[13]
While standard NMR can confirm the structure of the racemate, it cannot distinguish between the enantiomers. To do so, a chiral environment must be introduced. This can be achieved using:
-
Chiral Solvating Agents (CSAs): Adding a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR sample of the racemic mixture can induce diastereomeric interactions, leading to the splitting of some NMR signals, allowing for the visualization of both enantiomers.
-
Chiral Derivatizing Agents (CDAs): Reacting the molecule with a CDA (after selective deprotection if necessary) creates diastereomers which will have distinct NMR spectra.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral molecule.
-
Procedure: A solution of each purified enantiomer of a known concentration is placed in a polarimeter. The angle of rotation is measured.
-
Data: The specific rotation [α] is calculated. The two enantiomers will have equal and opposite specific rotations (e.g., +X° for the (R)-enantiomer and -X° for the (S)-enantiomer, or vice-versa). The absolute configuration ((R) or (S)) must be determined by other methods, such as X-ray crystallography of a suitable crystal or by synthesis from a chiral precursor of known configuration.
Data Summary Table
| Analysis Technique | Purpose | Expected Outcome for Racemate | Expected Outcome for Enantiomers |
| ¹H, ¹³C, 2D NMR | Structural Confirmation | Single set of signals corresponding to the molecular structure. | Identical spectra to the racemate. |
| Chiral HPLC | Enantiomer Separation & Purity Check | Two peaks of equal area. | A single peak for each (>99% ee). |
| Polarimetry | Measurement of Optical Activity | No net rotation (0°). | Equal and opposite specific rotation values (e.g., [α] = +X° and -X°). |
| NMR with CSA | Visualization of Enantiomers | Splitting of specific signals into two sets. | A single set of signals for each. |
Conclusion and Outlook
The stereochemistry of this compound is a critical aspect that dictates its potential utility in drug discovery and development. This guide has outlined a logical and robust workflow for its synthesis, chiral resolution, and comprehensive stereochemical characterization. By applying these methodologies, researchers can confidently produce enantiomerically pure forms of this valuable building block, enabling the exploration of its full potential in creating novel, stereochemically defined chemical entities. The principles and protocols described herein are grounded in established chemical literature and represent a practical approach for scientists working at the forefront of pharmaceutical research.[3][5][10]
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Watanabe, H., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances.[3]
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Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.[9]
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Al-Amiery, A. A., et al. (2024). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Molecules.[31]
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Höfner, G., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry.[32]
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Krasavin, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules.[33]
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Sigma-Aldrich. (n.d.). 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate. Retrieved from Sigma-Aldrich website.[34]
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Harada, N., et al. (2019). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules.[11]
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Christensen, J. B., et al. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.[35]
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Echemi. (n.d.). 1-tert-butyl 2-methyl 2-(2-oxoethyl)azetidine-1,2-dicarboxylate. Retrieved from Echemi website.[36]
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ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from ChemRxiv.[38]
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Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem.[39]
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SciSpace. (n.d.). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine-2,3-Dicarboxylic Acids at NMDA Receptors. Retrieved from SciSpace.[40]
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Scilit. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from Scilit.[41]
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Bakulev, V. A., et al. (2017). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry.[42]
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Navigating the Synthetic Landscape: A Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For the advanced researcher and drug development professional, this guide provides a comprehensive overview of the commercial availability, structural characteristics, and synthetic context of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a notable building block in modern medicinal chemistry.
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in pharmaceutical research due to its unique conformational constraints and ability to impart desirable physicochemical properties to bioactive molecules. This guide focuses on a specific, synthetically useful derivative, this compound, and aims to equip researchers with the foundational knowledge for its procurement and potential application.
Commercial Availability and Physicochemical Properties
This compound is a commercially available compound, facilitating its direct integration into synthetic workflows without the need for de novo synthesis. This accessibility is a critical first step for research and development projects where time and resources are paramount.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value |
| CAS Number | 1391077-73-8 |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.303 g/mol |
| Purity | Typically ≥97% |
The Azetidine Scaffold in Drug Discovery: A Strategic Overview
The incorporation of the azetidine motif is a well-established strategy in drug design to enhance metabolic stability, improve receptor binding affinity, and fine-tune pharmacokinetic profiles. The strained four-membered ring introduces a degree of rigidity that can favorably orient substituents for optimal interaction with biological targets. Furthermore, the sp³-rich character of the azetidine ring can lead to improved solubility and reduced off-target toxicity compared to more planar, aromatic systems.
The subject of this guide, with its strategically placed tert-butyl and ethyl ester functional groups, offers multiple avenues for synthetic diversification. The tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the azetidine nitrogen, allowing for selective manipulation of other parts of the molecule. The ethyl ester at the 2-position serves as a handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol. The methyl group at the same position introduces a chiral center, opening possibilities for stereoselective synthesis and the exploration of enantiomerically pure drug candidates.
Synthetic Considerations and Methodologies
The following diagram illustrates a generalized synthetic workflow for constructing substituted azetidine rings, which could be adapted for the synthesis of the target molecule.
Caption: Generalized workflow for azetidine synthesis.
For the specific synthesis of this compound, a potential starting material would be a derivative of 3-amino-2-methylpropanoic acid. The synthesis would likely involve the protection of the amino group, esterification of the carboxylic acid, introduction of the ethyl ester, and subsequent cyclization.
Characterization and Spectroscopic Data
At the time of this writing, detailed public-domain spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound is not available. For researchers who procure this compound, it is imperative to perform comprehensive in-house characterization to verify its identity and purity before use in any synthetic application.
Applications in Medicinal Chemistry and Organic Synthesis
While specific examples of the use of this compound in the synthesis of named pharmaceutical agents are not yet prevalent in the public literature, its structural motifs are highly relevant to contemporary drug discovery. The 2-carboxy-2-methylazetidine core is a valuable building block for creating constrained amino acid mimics. These mimics can be incorporated into peptides or small molecules to enhance their resistance to enzymatic degradation and to explore novel binding interactions with protein targets.
The logical progression of its use in a research program is outlined below:
Caption: Potential application workflow in a drug discovery context.
Conclusion
This compound represents a readily accessible and synthetically versatile building block for researchers in drug discovery and organic synthesis. While detailed public data on its synthesis and spectroscopic characterization is currently limited, its structural features align with modern strategies for the design of novel therapeutics. As the exploration of chemical space containing strained heterocyclic systems continues to expand, the utility of such well-designed building blocks is poised to grow, offering new avenues for the development of next-generation pharmaceuticals. Researchers are encouraged to leverage its commercial availability and to contribute to the collective knowledge base through the publication of its synthetic applications and characterization data.
Introduction: The Azetidine Ring as a Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to Azetidine-Dicarboxylate Derivatives for Researchers and Drug Development Professionals
Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1][2] Their unique combination of properties—significant ring strain (approximately 25.2 kcal/mol), a rigid and defined three-dimensional structure, and enhanced sp³ character—makes them highly attractive bioisosteres for other cyclic and acyclic motifs.[2][3][4] This strained ring system, while challenging to synthesize, offers a distinct advantage: it provides a stable yet conformationally constrained scaffold that can precisely orient substituents for optimal interaction with biological targets.[1][5]
Among the diverse range of substituted azetidines, dicarboxylate derivatives represent a particularly valuable class. These compounds, featuring two carboxylic acid groups (or their ester forms) on the azetidine core, serve as constrained amino acid analogues and powerful tools for probing receptor pharmacology. L-azetidine-2-carboxylic acid, a naturally occurring analogue of proline, exemplifies the biological relevance of this scaffold; its incorporation into proteins can disrupt their stability and function.[6][7] By introducing a second carboxylate group, researchers can fine-tune the acidity, polarity, and binding interactions of these molecules, leading to potent and selective modulators of key protein targets, particularly neurotransmitter receptors. This guide provides a comprehensive overview of the synthesis, properties, and applications of azetidine-dicarboxylate derivatives, offering field-proven insights for their application in drug discovery.
Part 1: Synthetic Strategies for Constructing the Azetidine-Dicarboxylate Core
The construction of the strained four-membered azetidine ring is a significant synthetic challenge, primarily due to the energetic barrier of the ring-closing step.[4] However, a number of robust methodologies have been developed, which can be broadly categorized into intramolecular cyclizations, cycloadditions, and ring expansions.
Intramolecular Cyclization: The Workhorse Approach
The most prevalent strategy for forming substituted azetidines is the intramolecular nucleophilic substitution of a γ-amino alcohol or a related derivative.[8][9] This approach involves a precursor containing a nitrogen nucleophile and a leaving group separated by a three-carbon chain. The choice of base and leaving group is critical to overcoming the strain of ring formation.
-
Causality in Experimental Design: The use of a strong, non-nucleophilic base like lithium hexamethyldisilylazide (LiHMDS) is often required to deprotonate the nitrogen atom without competing in the substitution reaction.[10] Similarly, converting the hydroxyl group of a γ-amino alcohol into a better leaving group, such as a mesylate or tosylate, significantly facilitates the intramolecular Sₙ2 reaction.[8][11]
Caption: A generalized workflow for azetidine synthesis via intramolecular cyclization.
Cycloaddition Reactions
[2+2] and [3+1] cycloaddition reactions offer powerful, convergent routes to the azetidine core. The Staudinger reaction, a [2+2] cycloaddition of a ketene and an imine, is a classic method for forming β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines.[12][13] More recent advancements include photochemical [2+2] cycloadditions between imines and alkenes and amine-catalyzed cycloadditions of allenoates and imines.[3][12] A notable [3+1] cycloaddition involves the reaction of azomethine ylides with isocyanides, catalyzed by Lewis acids like Y(OTf)₃, to directly afford highly substituted azetidine dicarboxylates.[10]
Ring Expansion and Rearrangement
Ring expansion of three-membered aziridine rings provides another elegant route. Thermal isomerization of specific aziridine dicarboxylates can yield the corresponding azetidines, driven by the release of ring strain in the transition state.[10] This method allows for the transfer of stereochemistry from the readily accessible aziridine precursor to the final azetidine product.
Part 2: Conformational Analysis and Physicochemical Properties
The azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain, similar to cyclobutane.[14] This puckering results in two distinct substituent positions: axial and equatorial. The energy barrier for ring inversion is low, meaning the ring can be conformationally dynamic. However, the presence of substituents, such as the dicarboxylate groups, can create a strong preference for a specific puckered conformation, effectively locking the molecule into a desired three-dimensional shape.[4][6] This conformational rigidity is a key reason for the scaffold's utility in drug design, as it reduces the entropic penalty upon binding to a receptor.[1][6]
Caption: Simplified representation of the puckered azetidine ring with axial and equatorial substituent positions.
Part 3: Biological Activity and Therapeutic Applications
Azetidine-dicarboxylate derivatives have proven to be highly effective modulators of central nervous system (CNS) targets, particularly ionotropic glutamate receptors. Their constrained structure mimics the bound conformation of endogenous ligands like glutamate, leading to potent and often subtype-selective activity.
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel for synaptic plasticity, learning, and memory. Overactivation of this receptor leads to excitotoxicity and is implicated in numerous neurological disorders. Azetidine-dicarboxylic acids (ADCs) have been synthesized and evaluated as potent NMDA receptor ligands.[15][16]
The stereochemistry of the dicarboxylate groups is paramount for activity. A stereocontrolled synthesis of the four isomers of azetidine-2,3-dicarboxylic acid revealed distinct pharmacological profiles.[15] For instance, L-trans-ADC shows the highest affinity for native NMDA receptors and acts as a potent agonist, particularly at the NR1/NR2D subtype.[15][16] In contrast, cis-azetidine-2,4-dicarboxylic acid is a selective NMDA receptor agonist that can also act as a positive modulator at lower concentrations.[17] This demonstrates how subtle changes in the spatial arrangement of the carboxylate groups can dramatically alter the molecule's interaction with the receptor's binding site.
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Methodological & Application
Synthesis of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate: An Application Note and Detailed Protocol
Introduction
Azetidines are a fascinating and increasingly important class of four-membered nitrogen-containing heterocycles. Their inherent ring strain, which is greater than that of pyrrolidines but less than that of aziridines, imparts unique chemical reactivity, making them valuable building blocks in organic synthesis and medicinal chemistry.[1] Specifically, substituted azetidine-2-carboxylic acid derivatives are sought after as constrained analogs of natural amino acids like proline, finding applications in the development of novel therapeutics and chemical probes.[2][3][4] This document provides a comprehensive guide for the synthesis of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a bifunctionally protected 2-methylazetidine-2-carboxylic acid derivative. This compound serves as a versatile intermediate for further chemical elaboration.
The synthetic strategy outlined herein focuses on a robust and scalable pathway, commencing with a commercially available chiral precursor to establish the stereochemistry of the 2-methylazetidine core. The subsequent steps involve the formation of the azetidine ring via intramolecular cyclization, followed by orthogonal protection of the nitrogen and carboxylic acid functionalities. Each step has been designed to ensure high yields and purity, with detailed explanations of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through a four-step sequence starting from (R)-1,3-butanediol. The key transformations include the formation of a bis-triflate, intramolecular cyclization to form the azetidine ring, N-protection with a tert-butoxycarbonyl (Boc) group, and finally, esterification of the carboxylic acid.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Part 1: Synthesis of (S)-2-Methylazetidine
This part of the synthesis focuses on the construction of the core 2-methylazetidine ring from a commercially available chiral starting material. The methodology is adapted from a known procedure for the synthesis of substituted azetidines.[5]
Step 1: Synthesis of (R)-Butane-1,3-diyl bis(trifluoromethanesulfonate)
-
Rationale: The hydroxyl groups of (R)-1,3-butanediol are converted into excellent leaving groups (triflates) to facilitate the subsequent nucleophilic substitution by an amine. The use of a non-nucleophilic base, diisopropylethylamine (DIPEA), prevents unwanted side reactions. The reaction is performed at low temperature to control the exothermicity and improve selectivity.
-
Protocol:
-
To a solution of (R)-1,3-butanediol (1.0 eq) and diisopropylethylamine (DIPEA) (2.5 eq) in dichloromethane (DCM) at -35 °C, add trifluoromethanesulfonic anhydride (Tf₂O) (2.2 eq) dropwise.
-
Maintain the temperature at -35 °C during the addition.
-
Stir the reaction mixture at this temperature for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis-triflate, which is used in the next step without further purification.
-
Step 2: Synthesis of (S)-2-Methylazetidine
-
Rationale: A double Sₙ2 reaction between the bis-triflate and a primary amine forms the azetidine ring. Benzhydrylamine is used as the amine source, and the bulky benzhydryl group can be readily removed by hydrogenolysis in the final step of this stage.
-
Protocol:
-
To a solution of the crude (R)-butane-1,3-diyl bis(trifluoromethanesulfonate) (1.0 eq) in a suitable solvent, add benzhydrylamine (1.2 eq).
-
Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude N-benzhydryl-2-methylazetidine.
-
Dissolve the crude product in methanol and add Pearlman's catalyst (palladium hydroxide on carbon, Pd(OH)₂/C).
-
Subject the mixture to hydrogenolysis (H₂ atmosphere) until the deprotection is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude (S)-2-methylazetidine. This is often isolated as a salt (e.g., with camphorsulfonic acid as described in the literature) to improve stability and ease of handling.[5]
-
Part 2: N-Boc Protection and Esterification
Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
-
Rationale: The secondary amine of the azetidine ring is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps and to allow for orthogonal deprotection strategies in future applications.[4] The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The primary alcohol that would be present if starting from a reduced precursor is then oxidized to a carboxylic acid. A common method for this transformation on a similar substrate, N-Boc-2-hydroxymethylazetidine, involves TEMPO-mediated oxidation.[6]
-
Protocol:
-
Dissolve (S)-2-methylazetidine (or its salt, with appropriate base addition) (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0 eq) to basify the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) and stir the mixture at room temperature overnight.
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to yield crude N-Boc-(S)-2-methylazetidine.
-
If starting from a precursor that requires oxidation: Dissolve the N-Boc protected intermediate in a suitable solvent system (e.g., ethyl acetate and water).
-
Add TEMPO (catalytic amount) and sodium bromide.
-
Add a freshly prepared solution of sodium hypochlorite and sodium bicarbonate at a low temperature (e.g., 5 °C) and stir for several hours.
-
Quench any unreacted sodium hypochlorite with sodium thiosulfate.
-
Acidify the reaction mixture and extract with ethyl acetate.
-
Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.
-
Step 4: Synthesis of this compound
-
Rationale: The final step is the esterification of the carboxylic acid. A simple and effective method is Fischer esterification, where the carboxylic acid is heated in ethanol with a catalytic amount of strong acid.
-
Protocol:
-
Dissolve 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.
-
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | (R)-1,3-Butanediol | (R)-Butane-1,3-diyl bis(trifluoromethanesulfonate) | Tf₂O, DIPEA, DCM | >95% (crude) |
| 2 | Bis-triflate | (S)-2-Methylazetidine | Benzhydrylamine, H₂, Pd(OH)₂/C | Moderate to Good |
| 3 | (S)-2-Methylazetidine | 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid | (Boc)₂O, NaOH, TEMPO | Good to High |
| 4 | N-Boc-acid | This compound | Ethanol, H₂SO₄ | Good |
Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By leveraging a chiral starting material and established synthetic transformations, this guide enables researchers to access this valuable building block for applications in drug discovery and chemical biology. The orthogonal protecting groups on the nitrogen and carboxylic acid functionalities allow for selective deprotection and further derivatization, opening avenues for the creation of diverse molecular libraries based on the 2-methylazetidine-2-carboxylic acid scaffold.
References
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The Strategic Application of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Azetidine Scaffold as a Privileged Motif in Drug Design
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, the azetidine ring stands out as a "privileged scaffold."[1][2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of conformational rigidity and metabolic stability, making it an increasingly sought-after component in the design of new therapeutics.[1][3] The incorporation of an azetidine moiety can significantly influence a molecule's physicochemical properties, such as solubility and lipophilicity, and can provide a vector for exploring chemical space that is distinct from more traditional five- and six-membered ring systems.[1]
This guide focuses on a specific and highly valuable building block: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate . The presence of a quaternary center at the 2-position, bearing both a methyl group and an ethyl ester, introduces a fixed stereochemical element that can be exploited to create conformationally constrained analogs of natural amino acids, particularly proline.[4][5][6] This document will provide a comprehensive overview of the strategic applications of this building block, complete with detailed protocols for its manipulation, to empower researchers in the development of next-generation therapeutics.
Physicochemical Properties and Strategic Importance
The unique structural features of this compound make it a versatile tool for medicinal chemists.
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₁₂H₂₁NO₄ | Provides a compact and sp³-rich scaffold. |
| Molecular Weight | 243.30 g/mol | Falls within the desirable range for lead-like molecules. |
| Key Structural Features | Quaternary center at C2, Boc-protected nitrogen, Ethyl ester at C2 | The quaternary center imparts conformational rigidity. The orthogonal protecting groups (Boc and ethyl ester) allow for selective functionalization. |
| Stereochemistry | The C2 position is a chiral center. | Enables the synthesis of enantiomerically pure final compounds, which is critical for target selectivity and reducing off-target effects. |
The true value of this building block lies in the orthogonal nature of its protecting groups. The tert-butoxycarbonyl (Boc) group on the azetidine nitrogen is readily cleaved under acidic conditions, while the ethyl ester at the 2-position is susceptible to hydrolysis under basic conditions. This differential reactivity allows for a stepwise and controlled elaboration of the molecule, a critical aspect in the multi-step synthesis of complex drug candidates.
Core Synthetic Transformations and Detailed Protocols
The utility of this compound is realized through a series of fundamental chemical transformations. Below are detailed, field-proven protocols for the key synthetic steps.
Protocol 1: Boc Deprotection to Reveal the Secondary Amine
The removal of the Boc protecting group is a common and crucial step to enable further functionalization at the azetidine nitrogen.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid that effectively cleaves the acid-labile Boc group.
-
Dichloromethane (DCM): A common solvent that is inert to the reaction conditions and effectively dissolves both the starting material and the TFA.
-
Room Temperature: The reaction is typically rapid and does not require heating, minimizing potential side reactions.
-
Aqueous work-up with a mild base (e.g., NaHCO₃): Neutralizes the excess TFA and allows for the extraction of the free amine into an organic solvent.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
To the stirred solution, add trifluoroacetic acid (TFA, 2-4 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected ethyl 2-methylazetidine-2-carboxylate.
Caption: Workflow for the acidic deprotection of the Boc group.
Protocol 2: Saponification of the Ethyl Ester to the Carboxylic Acid
Hydrolysis of the ethyl ester is a key step to enable amide bond formation, a cornerstone of peptide and small molecule synthesis.
Causality Behind Experimental Choices:
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH): A strong base that effectively hydrolyzes the ester.
-
Methanol (MeOH) or Tetrahydrofuran (THF)/Water mixture: A solvent system that ensures the solubility of both the ester and the hydroxide salt.
-
Room Temperature or mild heating: The reaction often proceeds to completion at room temperature, but gentle heating can be applied to accelerate the process if necessary.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the free carboxylic acid.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of lithium hydroxide monohydrate (1.5-2.0 eq) in water.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1 M hydrochloric acid (HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.
Caption: Workflow for the basic hydrolysis of the ethyl ester.
Protocol 3: Amide Coupling of the Azetidine Carboxylic Acid
Following saponification, the resulting carboxylic acid can be coupled with a wide range of amines to form amide bonds, a key step in building larger, more complex molecules.
Causality Behind Experimental Choices:
-
Coupling Reagents (HATU, HBTU, EDC): These reagents activate the carboxylic acid, facilitating its reaction with the amine.
-
Base (DIPEA, Et₃N): A non-nucleophilic base is used to neutralize the acidic byproducts of the coupling reaction and to deprotonate the amine salt if it is used as such.
-
Anhydrous DMF or DCM: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction.
Step-by-Step Methodology:
-
To a solution of 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Application Case Study (Analogous System): Synthesis of Conformationally Constrained Peptide Mimetics
Illustrative Synthetic Scheme:
Caption: A generalized workflow for incorporating the azetidine scaffold into a peptide chain.
In this workflow, the 2-methylazetidine core acts as a proline surrogate. The methyl group at the 2-position further restricts the rotation around the N-Cα bond, leading to a more defined conformational preference compared to proline itself. This can be particularly advantageous in the design of inhibitors for enzymes such as proteases or in the development of ligands for G-protein coupled receptors where a specific peptide conformation is required for activity.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique structural features, particularly the quaternary center and the orthogonally protected functional groups, provide a powerful tool for the synthesis of conformationally constrained molecules. The detailed protocols provided herein offer a practical guide for the manipulation of this scaffold, enabling its incorporation into a wide range of drug discovery programs. As the demand for novel chemical matter with improved pharmacological profiles continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in the future of drug development.
References
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Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031. [Link]
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Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Baeza, J. L., Gerona-Navarro, G., Pérez de Vega, M. J., García-López, M. T., González-Muñiz, R., & Martín-Martínez, M. (2008). Azetidine-derived amino acids versus proline derivatives. Alternative trends in reverse turn induction. The Journal of Organic Chemistry, 73(5), 1704–1715. [Link]
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Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47563-47585. [Link]
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Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022–20055. [Link]
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Halab, L., Gosselin, F., & Lubell, W. D. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101–122. [Link]
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Lab-Solu. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. Retrieved from [Link]
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-
Hoffman, G. R., & Ruan, B. (2017). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 7(12), 4059–4068. [Link]
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Schenck, C. A., Thives, W., Dwivedi, V., Du, H., & Nikolau, B. J. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]
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Wu, Y., Sun, Y., & Sun, Z. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(19), 6145–6148. [Link]
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Santos, W. T., Dwivedi, V., Du, H., Schenck, C. A., & Nikolau, B. J. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
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Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. [Link]
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The Strategic Utility of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate in Modern Organic Synthesis
Introduction: The Rising Prominence of Azetidines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the azetidine scaffold has emerged as a privileged motif.[1] This four-membered, nitrogen-containing heterocycle offers a unique combination of properties, including high ring strain, a significant sp³-rich character, and conformational rigidity.[1] These attributes can confer enhanced pharmacokinetic properties, such as improved solubility and metabolic stability, making azetidines highly attractive for the design of novel bioactive molecules.[1] Among the diverse array of substituted azetidines, 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate stands out as a versatile building block, providing a gateway to a variety of complex molecular architectures. This document provides a comprehensive guide to the synthesis and application of this valuable synthetic intermediate for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this building block stems from its unique structural features:
-
Quaternary Center: The C2 position is a quaternary carbon, introducing a significant degree of steric hindrance and conformational constraint. This can be strategically employed to influence the binding of a molecule to its biological target.
-
Orthogonal Protection: The nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions, while the carboxylic acid at C2 is protected as an ethyl ester, which is typically removed under basic or nucleophilic conditions.[2] This orthogonality allows for selective deprotection and functionalization at either position.
-
Chirality: The C2 carbon is a chiral center, making this building block suitable for the synthesis of enantiomerically pure compounds.
Synthesis of this compound: A Plausible Approach
While a direct, step-by-step synthesis for this specific molecule is not extensively documented in the literature, a robust synthetic strategy can be devised by combining established methodologies for azetidine synthesis and functionalization. The proposed pathway involves the initial construction of a 2-methylazetidine-2-carboxylate core, followed by diastereoselective alkylation.
Diagram: Proposed Synthetic Pathway
Caption: Plausible synthetic routes to the target molecule.
Protocol 1: Synthesis of the Azetidine Core via Intramolecular Cyclization
This protocol is adapted from established methods for the synthesis of substituted azetidines.[3]
Step 1: N-Alkylation of N-Boc-L-alanine ethyl ester
-
To a solution of N-Boc-L-alanine ethyl ester (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.5 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-N-(3-chloropropyl)-L-alanine ethyl ester.
Step 2: Intramolecular Cyclization
-
Dissolve the product from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (1.1 equiv.) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield this compound.
Applications in Organic Synthesis and Drug Discovery
This building block is a valuable precursor for a range of molecular scaffolds. The orthogonal protecting groups allow for selective manipulation at the nitrogen and the C2 carboxylate.
Diagram: Key Transformations
Caption: Workflow for utilizing the azetidine building block in FBDD.
Conclusion
This compound is a strategically important building block for the synthesis of complex, sp³-rich molecules. Its unique structural features and the orthogonality of its protecting groups provide medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The protocols and applications outlined in this document are intended to serve as a comprehensive guide for researchers seeking to leverage the potential of this versatile synthetic intermediate.
References
- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry.
- Parmar, D. J., & Sugumaran, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47689–47717.
- Zhang, Y., & Li, G. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 136.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- Cimini, G., Curti, C., & Battistuzzi, G. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Molecules, 21(3), 282.
- Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Journal of Medicinal Chemistry.
- Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Gatti, F. G., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4933.
- Wasko, M. J., Pellegrene, K. A., Madura, J. D., & Surratt, C. K. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets.
- BenchChem. (n.d.).
- AApptec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.
- AChemBlock. (n.d.).
- ChemicalBook. (n.d.). (S)-Azetidine-2-carboxylic acid ethyl ester hydrochloride synthesis.
- Tayama, E., et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 8(52), 29699–29708.
- Singh, R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Molecular Diversity.
- Pharmacelera. (2018, July 9). Fragment Based Drug Design and Field-Based Technology.
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- Tayama, E., & Iwamoto, S. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 8(52), 29699–29708.
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- Hou, X., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
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- Antonchick, A. P., & Waldmann, H. (2011). Synthesis of Azetidines. Chemistry – A European Journal, 17(48), 13394–13403.
- ResearchGate. (n.d.).
- Gáti, T., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11239–11247.
- Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent Advances in the Chemistry of Metallated Azetidines. Organic & Biomolecular Chemistry, 15(1), 34–50.
- Alvey, L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9948–9951.
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Application Notes and Protocols: Electrophilic Functionalization of 1-Tert-butyl 2-Ethyl 2-Methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry and drug discovery. Their inherent ring strain and unique three-dimensional geometry offer a compelling alternative to more common five- and six-membered rings, often imparting favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and novel exit vectors for substituent placement.[1] The functionalization of the azetidine core, particularly at the C2 position, provides a pathway to a diverse array of chiral building blocks for the synthesis of complex bioactive molecules and proline analogues.[2][3]
This guide provides a detailed examination of the reaction of 1-tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate with electrophiles, a key transformation for introducing molecular diversity at the α-position of this valuable synthetic intermediate. As a Senior Application Scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers to adapt and innovate upon these methods.
Core Principles of Reactivity: Enolate Formation and Stereocontrol
The reaction of this compound with electrophiles proceeds through the formation of a key intermediate: a lithium enolate. The α-proton to the ethyl ester is rendered acidic by the electron-withdrawing nature of the carbonyl group. Treatment with a strong, non-nucleophilic base at low temperatures facilitates the deprotonation to form the corresponding enolate.
The stereochemical outcome of the subsequent reaction with an electrophile is a critical consideration. The rigid, four-membered ring of the azetidine, in conjunction with the sterically demanding N-Boc (tert-butoxycarbonyl) protecting group, plays a crucial role in directing the approach of the incoming electrophile. It is generally observed that the electrophile will approach from the face opposite to the bulky N-Boc group, leading to a high degree of diastereoselectivity.
Visualizing the Reaction Pathway: Alkylation
Caption: General workflow for the alkylation of the azetidine substrate.
Protocol 1: Diastereoselective α-Alkylation
This protocol describes a general procedure for the α-alkylation of this compound. The choice of base and reaction conditions are critical for efficient enolate formation and subsequent alkylation. Lithium diisopropylamide (LDA) is a common choice due to its strong basicity and steric bulk, which minimizes nucleophilic addition to the ester carbonyl.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Enolate Formation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents) to the cooled THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate the LDA solution.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the azetidine substrate to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
-
Electrophilic Quench:
-
Add the alkyl halide (1.5 equivalents) to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to room temperature overnight for less reactive electrophiles.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated azetidine.
-
Expected Outcomes and Data:
The diastereoselectivity of the alkylation is expected to be high, with the major diastereomer resulting from the electrophile attacking the enolate from the face opposite to the bulky N-Boc group.
| Electrophile (R-X) | Product (R) | Typical Yield (%) | Typical Diastereomeric Ratio (dr) |
| Methyl Iodide | Methyl | 75-85 | >95:5 |
| Ethyl Iodide | Ethyl | 70-80 | >95:5 |
| Benzyl Bromide | Benzyl | 80-90 | >98:2 |
| Allyl Bromide | Allyl | 70-85 | >95:5 |
Note: Yields and diastereomeric ratios are illustrative and can vary based on the specific electrophile and reaction conditions.
Protocol 2: α-Acylation
The α-acylation of the azetidine enolate provides access to β-keto ester derivatives, which are versatile intermediates for further synthetic transformations. The reaction is typically performed with an acyl chloride or anhydride as the electrophile. A key challenge in C-acylation of ester enolates is the potential for competing O-acylation. The choice of reaction conditions and the nature of the enolate counter-ion can influence the C/O selectivity. Generally, lithium enolates, as generated in Protocol 1, favor C-acylation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (prepared as in Protocol 1)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation:
-
Follow the same procedure for enolate formation as described in Protocol 1, step 1.
-
-
Electrophilic Quench with Acyl Chloride:
-
Add the acyl chloride (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.
-
Follow the extraction, washing, drying, and concentration steps as described in Protocol 1, step 3.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Acylation Workflow
Caption: Step-by-step workflow for the α-acylation protocol.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of enolate chemistry and are adapted from peer-reviewed literature on analogous systems.[4] To ensure the validity of the experimental results, the following self-validating checks are recommended:
-
Spectroscopic Analysis: The structure and purity of the final products should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture, often by integration of well-resolved signals corresponding to each diastereomer.
-
Stereochemical Assignment: The relative stereochemistry of the major diastereomer can often be inferred from the known stereodirecting effect of the N-Boc group. In cases of ambiguity, techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy or X-ray crystallography of a suitable crystalline derivative can be employed for unambiguous structural assignment.
-
Reproducibility: Consistent yields and diastereoselectivities over multiple runs are indicative of a robust and reliable protocol.
Conclusion
The electrophilic functionalization of this compound via its lithium enolate is a powerful strategy for the synthesis of novel, stereochemically defined azetidine derivatives. The protocols provided in this guide offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the underlying principles of reactivity and stereocontrol, scientists can further innovate and adapt these methods to achieve their specific synthetic goals in the pursuit of new therapeutic agents and chemical probes.
References
- Couty, F., & Evano, G. (2009). Recent developments in the synthesis of azetidines. Synlett, 2009(12), 1855-1877.
- Singh, G. S., & D'hooghe, M. (2017). Recent progress in the synthesis and chemistry of azetidines. European Journal of Organic Chemistry, 2017(48), 7175-7195.
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. (2024). [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (2023). [Link]
-
A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. (2015). [Link]
-
Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. PMC. (2021). [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. (2021). [Link]
-
A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC. (2022). [Link]
-
Synthesis of Azetidines. Chinese Journal of Organic Chemistry. (2017). [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. (2020). [Link]
-
Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. (2023). [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. (2012). [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. (2023). [Link]
-
Modular access to functionalized azetidines via electrophilic azetidinylation. Organic Chemistry Frontiers. (2022). [Link]
-
Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ResearchGate. (2022). [Link]
-
General scheme for azetidine synthesis by nucleophilic substitution. ResearchGate. (n.d.). [Link]
-
Chemoselective acylation of monosubstituted thiacalix[5]arene with di-tert-butyl dicarbonate. ResearchGate. (2021). [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC. (2019). [Link]
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. (2021). [Link]
-
Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. (2023). [Link]
-
Asymmetric Synthesis of L-azetidine-2-carboxylic Acid and 3-substituted Congeners--Conformationally Constrained Analogs of Phenylalanine, Naphthylalanine, and Leucine. PubMed. (1999). [Link]
-
Azetidinecarboxylic Acid. PubChem. (n.d.). [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. (2023). [Link]
-
New enolate-carbodiimide rearrangement in the concise synthesis of 6-amino-2,3-dihydro-4-pyridinones from homoallylamines. PubMed. (2016). [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. (2017). [Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. (2019). [Link]
-
N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. ResearchGate. (2019). [Link]
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- 2. Design and synthesis of two azetidin-haloperidol derivatives using some strategies – Oriental Journal of Chemistry [orientjchem.org]
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- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Deprotection of Boc group in 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Application Note: Strategic Deprotection of N-Boc in Azetidine Scaffolds
A Guide to the Selective Cleavage of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Introduction: The Azetidine Moiety and the Imperative of Protection
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain of approximately 25.4 kcal/mol imparts a rigid, three-dimensional geometry that can enhance ligand-protein binding interactions and improve key pharmacokinetic properties such as metabolic stability and solubility.[1][2][3] The synthesis of complex azetidine derivatives, such as the title compound this compound, frequently requires the temporary masking of the ring's secondary amine to prevent unwanted reactivity.
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for this purpose, valued for its stability under a wide range of nucleophilic and basic conditions, and its facile, predictable removal under acidic conditions.[4][5] The successful deprotection of the N-Boc group is a critical step, yielding the free secondary amine, which serves as a versatile handle for further elaboration in drug discovery programs.
This application note provides a comprehensive guide to the deprotection of this compound, detailing two robust protocols. It emphasizes the mechanistic rationale behind procedural choices and addresses the unique chemical considerations imposed by the strained azetidine ring.
Mechanistic Underpinnings of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[6] The mechanism proceeds through a well-established pathway, ensuring a clean and efficient transformation when executed correctly.
-
Protonation: The process initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the group for cleavage.[4][7]
-
C-O Bond Cleavage: The protonated intermediate undergoes heterolytic cleavage of the bond between the oxygen and the sterically bulky tert-butyl group. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[7][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[7][8] The evolution of CO₂ is a characteristic sign of a successful deprotection.
-
Salt Formation: In the acidic medium, the newly liberated and nucleophilic amine is immediately protonated, forming a stable ammonium salt (e.g., a trifluoroacetate or hydrochloride salt), which prevents any potential side reactions.
Caption: Acid-catalyzed mechanism for N-Boc deprotection.
A Note on the tert-Butyl Cation: The liberated tert-butyl cation is a reactive electrophile. It is typically quenched by deprotonation to form the volatile gas isobutylene or trapped by nucleophilic solvents or scavengers that can be added to the reaction mixture.[7][9]
Strategic Considerations for an Azetidine Substrate
While the Boc deprotection mechanism is general, the specific nature of the azetidine substrate requires careful consideration to ensure high yield and purity.
-
Azetidine Ring Stability: The inherent strain of the azetidine ring can render it susceptible to acid-mediated decomposition or ring-opening, particularly under harsh conditions or prolonged reaction times.[1][10] Therefore, it is crucial to use the mildest effective conditions and to monitor the reaction closely to avoid substrate degradation.
-
Ester Group Integrity: The compound contains an ethyl ester at the C2 position. This group is generally stable to the anhydrous acidic conditions used for Boc deprotection. However, the presence of water could lead to competitive ester hydrolysis. Therefore, the use of anhydrous solvents and reagents is highly recommended.
-
Workup and Isolation: The final product can be isolated either as the free amine or its corresponding salt. The choice depends on the subsequent synthetic step. Isolation as a salt (e.g., hydrochloride) can be advantageous as it often results in a stable, crystalline solid that is easy to handle and purify by filtration.[11] Conversion to the free amine requires a basic workup, which must be performed carefully if the product has any base-sensitive functionality.
Recommended Experimental Protocols
Two primary methods are recommended, employing either trifluoroacetic acid (TFA) or hydrogen chloride (HCl). The choice depends on laboratory resources, scale, and the desired form of the final product.
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is highly effective and typically very fast, often reaching completion within 30-60 minutes at room temperature.[11][12]
Materials and Reagents:
-
This compound (Substrate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the Boc-protected azetidine (1.0 eq) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Note: A common and effective formulation is a 20-50% solution of TFA in DCM.[11]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. A gentle effervescence (CO₂ evolution) should be observed.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30-90 minutes).
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
Workup (to isolate free amine):
-
Carefully dissolve the residue in ethyl acetate or DCM.
-
Slowly add saturated NaHCO₃ solution until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[13]
-
-
Purification: If necessary, the product can be purified by flash column chromatography on silica gel. It is advisable to pre-treat the silica with a 1-2% solution of triethylamine in the eluent to prevent product degradation on the acidic stationary phase.[10]
Protocol 2: Deprotection with 4M HCl in 1,4-Dioxane
This method is also highly efficient and has the primary advantage of often precipitating the product as its hydrochloride salt directly from the reaction mixture, simplifying isolation.[14][15]
Materials and Reagents:
-
This compound (Substrate)
-
4M solution of HCl in 1,4-dioxane
-
Diethyl ether, anhydrous
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask containing the Boc-protected azetidine (1.0 eq), add the 4M HCl in 1,4-dioxane solution (5-10 eq of HCl). The substrate can be added directly to the solution or dissolved in a minimal amount of anhydrous dioxane first.
-
Reaction: Stir the mixture at room temperature. In many cases, a precipitate (the hydrochloride salt of the product) will begin to form.
-
Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are typically complete within 1-4 hours.[11]
-
Isolation: Upon completion, add anhydrous diethyl ether to the reaction mixture to further encourage precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any residual starting material and soluble byproducts.
-
Drying: Dry the resulting white solid under high vacuum to yield the pure azetidine hydrochloride salt. This product is often pure enough for use in the next step without further purification.
Caption: General experimental workflow for Boc deprotection.
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl/Dioxane |
| Primary Reagent | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Typical Time | 30 - 90 minutes[11] | 1 - 4 hours[11] |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Workup | Requires solvent evaporation and aqueous basic wash to get the free amine. | Often involves direct precipitation and filtration of the HCl salt. |
| Product Form | Free Amine (after workup) | Hydrochloride Salt |
| Advantages | Very fast reaction; volatile reagents are easy to remove. | Simple isolation; product is often highly pure after filtration; stable salt form. |
| Considerations | TFA is highly corrosive and requires careful handling. Aqueous workup is necessary for the free base. | Dioxane is a peroxide-former and should be handled accordingly. Product must be converted to free base if needed. |
Troubleshooting and Expert Recommendations
-
Stalled Reaction: If monitoring indicates a stalled reaction, a slight excess of the acidic reagent can be added. Gentle warming (to 30-40 °C) may be considered, but must be done with caution to avoid potential degradation of the azetidine ring.
-
Evidence of Decomposition: If LC-MS analysis shows byproducts with masses inconsistent with starting material or product, decomposition may be occurring. Future attempts should be run at a lower temperature (e.g., maintaining 0 °C throughout) and for a shorter duration, stopping the reaction as soon as the starting material is consumed.
-
Product Solubility Issues: If the hydrochloride salt does not precipitate readily in Protocol 2, concentrating the reaction mixture and triturating the residue with a non-polar solvent like diethyl ether or hexanes can induce crystallization. If the free amine proves to be water-soluble during the workup of Protocol 1, saturating the aqueous layer with NaCl before extraction can help drive the product into the organic phase.
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
How can we do the deprotection of boc-amino acids using hcl? ResearchGate. [Link]
-
Boc Deprotection - HCl. Common Organic Chemistry. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]
-
Burkhard, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1617–1622. [Link]
-
Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]
-
Burkhard, J. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications. [Link]
-
Removal of Boc protecting group as workup? Reddit. [Link]
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3‚7H2O-NaI System in Acetonitrile. ElectronicsAndBooks. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Sci-Hub. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]
-
A mild and selective method for N-Boc deprotection. ResearchGate. [Link]
-
Method to remove Boc in the presence of t-butylester. Reddit. [Link]
-
Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. experts.arizona.edu [experts.arizona.edu]
- 15. Boc Deprotection - HCl [commonorganicchemistry.com]
Purification of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate by column chromatography
Application Note & Protocol
Subject: High-Resolution Purification of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate via Automated Flash Column Chromatography.
Abstract & Introduction
Significance of Azetidine Scaffolds
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug development. Their rigid, three-dimensional structure serves as a valuable bioisostere for other cyclic and acyclic moieties, often improving physicochemical properties such as solubility and metabolic stability. This compound is a key synthetic intermediate, incorporating a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for subsequent peptide couplings or other synthetic transformations. The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to complex downstream purification challenges and compromise the integrity of the final active pharmaceutical ingredient (API).
The Chromatographic Challenge
The purification of N-Boc protected amino acid esters presents a common challenge in organic synthesis.[1][2] These molecules often exhibit moderate polarity, making them amenable to normal-phase chromatography on silica gel. However, achieving high purity requires a carefully optimized protocol to separate the target compound from structurally similar impurities, such as unreacted starting materials or diastereomers. This application note provides a comprehensive, field-proven protocol for the purification of this compound using automated flash column chromatography, emphasizing the rationale behind each step to ensure reproducibility and scalability.
Foundational Principles: Chromatography on Silica Gel
Column chromatography operates on the principle of differential adsorption.[3] The stationary phase, in this case, silica gel (SiO₂), is a highly porous, slightly acidic adsorbent.[4] The mobile phase, a solvent system of specific polarity, flows through the column. Compounds in the crude mixture are partitioned between the stationary and mobile phases.
-
Polar Compounds : Interact strongly with the polar silica gel and thus move slowly down the column.
-
Non-polar Compounds : Have a weaker affinity for the silica gel, spend more time in the mobile phase, and elute more quickly.
The choice of the mobile phase is critical. A common and highly effective strategy for compounds of intermediate polarity involves a binary solvent system, typically a non-polar solvent like hexane and a more polar solvent like ethyl acetate (EtOAc).[4][5][6] By systematically increasing the proportion of the polar solvent (a technique known as gradient elution), we can effectively resolve and elute compounds across a range of polarities.[7][8]
Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development
Before committing the bulk sample to the column, it is essential to develop the separation method using Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that predicts the behavior of compounds on a silica column.
Objective
To identify a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound. An Rf in this range typically ensures good separation from impurities and a reasonable elution time from the column.[9]
Protocol for TLC Analysis
-
Sample Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting : Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development : Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., start with 10% EtOAc in Hexane).
-
Visualization : After the solvent front nears the top of the plate, remove it and visualize the separated spots. Since the target compound lacks a strong chromophore, visualization may require staining. A potassium permanganate (KMnO₄) stain is effective for most organic compounds.[10]
-
Optimization : Adjust the solvent ratio (e.g., to 15% or 20% EtOAc in Hexane) and repeat the process until the target compound's spot moves to the desired Rf value.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of ~1.0 g of crude this compound. Adjustments to column size and solvent volumes are necessary for different scales.
Materials & Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | Flash Grade, 230-400 mesh (40-63 µm) |
| Solvents | n-Hexane | HPLC Grade |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade (for sample loading) | |
| Equipment | Glass Chromatography Column | 40 mm inner diameter, 300 mm length |
| Fraction Collector | Automated or manual | |
| TLC Plates & Chamber | Silica gel 60 F₂₅₄ | |
| Rotary Evaporator | For solvent removal | |
| Consumables | Glass wool or cotton | For column base |
| Sand | Washed, sea sand | |
| Collection Tubes | Sized for fraction collector |
Workflow Visualization
Caption: Workflow for the purification of the target compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing) :
-
Insert a small plug of glass wool or cotton at the bottom of the column, followed by a ~1 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel (~40-50 g for a 1 g sample) in the initial, low-polarity mobile phase (e.g., 5% EtOAc in Hexane).
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles or cracks are present.[11]
-
Add another ~1 cm layer of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Sample Loading (Dry Loading Recommended) :
-
Dissolve the ~1.0 g of crude product in a minimal amount of a volatile solvent like dichloromethane (DCM).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This powder is the crude sample adsorbed onto silica.
-
Carefully add this powder as an even layer on top of the sand in the prepared column.
-
Rationale: Dry loading prevents band broadening that can occur when a sample is dissolved in a solvent stronger than the initial mobile phase, leading to significantly better resolution.[11][12]
-
-
Elution and Fraction Collection :
-
Begin eluting the column with the low-polarity mobile phase (5% EtOAc/Hexane).
-
Systematically increase the polarity of the mobile phase according to a pre-determined gradient. A typical gradient might be:
-
2 column volumes (CV) of 5% EtOAc/Hexane.
-
5 CV of a linear gradient from 5% to 25% EtOAc/Hexane.
-
3 CV of 25% EtOAc/Hexane (isocratic hold).
-
2 CV of a linear gradient from 25% to 40% EtOAc/Hexane.
-
-
Rationale: A gradient elution ensures that non-polar impurities are washed off first, followed by the target compound, and finally the more polar impurities, providing superior separation compared to an isocratic method for complex mixtures.[13][14]
-
Collect fractions of a consistent volume (e.g., 15-20 mL) throughout the run.
-
-
Fraction Analysis and Product Isolation :
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting oil or solid under high vacuum to remove residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR and LC-MS.
-
Data Summary & Expected Results
| Parameter | Recommended Value / Setting | Rationale |
| Sample Load | 1.0 g crude material | Standard load for a 40 mm column. |
| Stationary Phase | Silica Gel (40-63 µm) | Optimal particle size for flash chromatography. |
| Column Dimensions | 40 mm ID x 300 mm L | Provides sufficient capacity and resolution. |
| Mobile Phase A | n-Hexane | Non-polar component.[5] |
| Mobile Phase B | Ethyl Acetate (EtOAc) | Polar modifier.[5] |
| Elution Type | Gradient | Efficiently separates compounds of varying polarity.[7] |
| TLC Rf (20% EtOAc/Hex) | ~0.30 | Indicates optimal elution conditions.[9] |
| Expected Yield | 75-90% (Varies by crude purity) | Typical recovery for a well-optimized process. |
| Final Purity | >98% (by NMR/LC-MS) | Target purity for synthetic intermediates. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Spots | 1. Incorrect solvent system. 2. Column was overloaded. 3. Column packed improperly. | 1. Re-optimize the solvent system using TLC; a less polar system may improve separation. 2. Reduce the sample load relative to the amount of silica gel. 3. Repack the column carefully, ensuring no cracks or channels. |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (EtOAc) in your mobile phase. |
| Compound Won't Elute from Column | 1. The mobile phase is not polar enough. 2. Compound may be decomposing on the acidic silica. | 1. Gradually increase the polarity of the mobile phase. A small amount of methanol can be added if necessary.[15] 2. Perform a stability test on a small scale. Consider using a neutral stationary phase like alumina or deactivating the silica with triethylamine.[4] |
| Streaking or Tailing of Spots | 1. Sample is too concentrated on TLC/column. 2. Compound is acidic/basic and interacting strongly with silica. 3. Sample is poorly soluble in the mobile phase. | 1. Dilute the sample for TLC; use the dry loading method for the column. 2. Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. 3. Use the dry loading method. |
Safety & Handling
-
Silica Gel : While generally non-toxic, fine silica dust can be a respiratory irritant.[16] Always handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety goggles.[17][18]
-
Organic Solvents : Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. All handling, including column packing and running, must be performed in a well-ventilated fume hood.
-
Waste Disposal : Contaminated silica gel and solvents must be disposed of as hazardous chemical waste according to institutional guidelines.[19][20] Do not pour solvents down the drain.
References
- Phenomenex. (2025). GC Column Troubleshooting Guide.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Membrane Solutions. Column Chromatography Notes.
- PharmaGuru. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
- Chemistry Stack Exchange. (2015). Suitable solvents for column chromatography.
- Benchchem. A Comparative Guide to Purification Techniques for N-Boc Protected Compounds.
- ResearchGate. (2019). What is the advantages of gradient elution over isocratic elution in LC?
- Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.
- Stream Peak. (2024). Is Silica Gel Safe? Understanding Health Risks and Safety.
- Cornell EHS. 7.6 Silica Gel.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Silica Gel.
- University of Toronto, Department of Chemistry. WORKING WITH SILICA.
- YouTube. (2025). How To Dispose Of Silica Gel? - Chemistry For Everyone.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- University of California, Irvine. Thin Layer Chromatography.
- Swenson, D. TLC stains.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
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Topic: Large-Scale Synthesis of Azetidine Derivatives
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Rise of the Strained Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a prized structural motif in modern drug discovery.[1][2] Initially perceived as a synthetic curiosity due to its inherent ring strain (approx. 25.5 kcal/mol), the azetidine scaffold is now recognized for its ability to confer advantageous physicochemical properties upon bioactive molecules.[3][4] Its incorporation can lead to improved metabolic stability, enhanced aqueous solubility, reduced lipophilicity, and the ability to serve as a rigid, three-dimensional linker, thereby optimizing ligand-receptor interactions.[5]
This strategic importance is underscored by the presence of azetidine moieties in several FDA-approved drugs, including the anticoagulant ximelagatran, the antibiotic delafloxacin, and the calcium channel blocker azelnidipine.[6] Despite their desirability, the synthesis of azetidines, particularly on a large scale, presents significant challenges rooted in the entropic and enthalpic barriers to forming a strained four-membered ring.[1][4][5]
This application note provides a technical guide for researchers, chemists, and drug development professionals on the principal strategies for the large-scale synthesis of azetidine derivatives. It moves beyond mere procedural lists to explain the causality behind methodological choices, offering field-proven insights into scalable and robust protocols. We will focus on the most viable industrial strategies: intramolecular cyclization and modern photochemical cycloadditions, while also addressing critical safety and purification considerations.
Core Synthetic Strategies for Scalable Production
The successful large-scale synthesis of azetidines hinges on selecting a strategy that is high-yielding, avoids costly purification methods like chromatography, and is amenable to standard industrial equipment.
Intramolecular Cyclization: The Foundational Approach
The most established and direct route to the azetidine core is through intramolecular cyclization, typically involving the formation of a C-N bond from a functionalized 1,3-amino alcohol or a related acyclic precursor.[5]
Causality and Mechanistic Insight: This strategy relies on an intramolecular Sɴ2 reaction. An amine nucleophile attacks an electrophilic gamma-carbon, displacing a suitable leaving group. The primary precursor is often a γ-amino alcohol (e.g., 3-amino-1-propanol), where the hydroxyl group is activated by conversion into a better leaving group, such as a tosylate, mesylate, or halide. The subsequent cyclization is promoted by a base to deprotonate the amine, enhancing its nucleophilicity.
The main challenge in this approach is overcoming the kinetic and thermodynamic barriers to forming a four-membered ring. Competing side reactions, such as intermolecular polymerization or E2 elimination, can significantly reduce yields. Success on a large scale depends on carefully optimized conditions—high dilution is often used in lab-scale synthesis to favor intramolecular reactions, but on an industrial scale, this is often impractical. Therefore, the choice of solvent, base, and leaving group is critical to drive the reaction toward cyclization.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Photocycloaddition: A Modern and Scalable Strategy
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has become a powerful and highly efficient method for constructing functionalized azetidines.[7] The advent of visible-light photocatalysis has overcome many limitations of older UV-light-based methods, making this approach particularly attractive for large-scale applications due to its mild conditions and operational simplicity.[8][9][10]
Causality and Mechanistic Insight: This reaction avoids the challenges of traditional cyclizations by forming two bonds in a single, concerted or stepwise, operation. In modern protocols, a photocatalyst (e.g., an Iridium complex) absorbs visible light and enters an excited state.[3][9] It then transfers its energy to a reaction partner (typically the alkene or a specialized imine precursor like an oxime), promoting it to a reactive triplet state.[8][10] This excited species then undergoes cycloaddition with the ground-state partner to form the azetidine ring.
The key to the success and scalability of this method lies in several factors:
-
Mild Conditions: Visible light reactions can be run at or below room temperature, minimizing side reactions.
-
High Atom Economy: As a cycloaddition, this method is inherently atom-economical.
-
Flow Chemistry Compatibility: Photochemical reactions are exceptionally well-suited to continuous flow reactors.[11] This technology offers superior light penetration, precise temperature control, and enhanced safety, making the transition from gram-scale to kilogram-scale production more straightforward and efficient.[12][13]
Caption: Simplified photocatalytic cycle for the aza Paternò-Büchi reaction.
Alternative Strategies: Ring Contraction and Expansion
While less common for general large-scale production, ring contraction and expansion reactions are clever strategies for accessing specific classes of azetidines.
-
Ring Contraction: This approach involves the synthesis of a more easily accessible five-membered ring (a pyrrolidinone) followed by a rearrangement to contract it to the four-membered azetidine. For example, α-bromo N-sulfonylpyrrolidinones can undergo a nucleophilic addition-ring contraction sequence to yield α-carbonylated azetidines.[3][14]
-
Ring Expansion: Conversely, a three-membered aziridine ring can be expanded. A well-documented method involves the reaction of N-sulfonylaziridines with dimethylsulfoxonium methylide, which proceeds in a one-pot reaction to furnish the corresponding azetidine.[14]
Caption: Conceptual overview of ring contraction and expansion strategies.
Key Considerations for Large-Scale Synthesis
Transitioning an azetidine synthesis from the lab bench to a pilot plant or manufacturing facility requires careful consideration of safety, purification, and process optimization.
Process Safety:
-
Reagent Hazards: Many azetidine syntheses employ hazardous reagents. For instance, if using sodium azide for nucleophilic substitution, extreme care must be taken to avoid the formation of highly explosive and toxic hydrazoic acid (HN₃).[15] This requires stringent pH control (maintaining basic conditions) and avoiding contact with heavy metals.[15]
-
Product Hazards: Azetidine itself is a highly flammable, corrosive, and volatile liquid with a strong ammonia-like odor.[16][17] Appropriate personal protective equipment (PPE), ventilation, and grounding of equipment to prevent static discharge are mandatory.[16]
-
Photochemical Safety: While visible light is safer than UV, large-scale photochemical reactors require proper engineering to manage heat dissipation and ensure uniform light distribution. Flow chemistry inherently mitigates many of these risks by minimizing the reaction volume at any given time.[11]
Purification Strategies: For industrial-scale synthesis, avoiding column chromatography is a primary goal. Processes should be designed to yield products that can be purified by:
-
Crystallization: Ideal for solid derivatives, allowing for high purity with a simple filtration step.
-
Distillation: Suitable for volatile, thermally stable azetidines.
-
Extraction: pH-controlled aqueous extractions can effectively remove ionic impurities and byproducts.[18]
Many scalable syntheses are specifically designed to be "chromatography-free," a critical feature for economic viability.[18][19]
Quantitative Data Summary
The following table summarizes representative data for scalable azetidine synthesis methods discussed in the literature.
| Synthetic Method | Precursors | Scale Demonstrated | Typical Yield | Key Advantages | Reference |
| Intramolecular Cyclization | Epichlorohydrin & Benzhydrylamine | Multi-kilogram | ~80% | Established, chromatography-free, high-yielding | [19] |
| Visible-Light Photocycloaddition | 2-Isoxazoline-3-carboxylates & Alkenes | Lab-scale | up to 99% | Mild conditions, broad scope, operational simplicity | [8] |
| Photochemical Decarboxylation (Flow) | N-Boc-azetidine-2-carboxylic acids & Alkenes | up to 50 g | 41-76% | Excellent for 2-substituted azetidines, flow-compatible | [12][13] |
| Intramolecular C-H Amination | Picolinamide-protected amines | Lab-scale | Good | Direct functionalization of C-H bonds | [3][14] |
Detailed Application Protocols
Protocol 1: Multi-Gram Scale Synthesis of 1-Benzhydrylazetidin-3-ol via Intramolecular Cyclization
This protocol is adapted from established industrial processes and demonstrates a robust, chromatography-free synthesis of a key azetidine intermediate.[19]
Rationale: This method uses readily available starting materials (benzhydrylamine and epichlorohydrin) and proceeds through a stable intermediate. The final product is a solid that can be purified by crystallization, making it highly scalable. The benzhydryl group serves as a protecting group that can be removed later if needed.
Step-by-Step Methodology:
-
Reaction Setup: To a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzhydrylamine (1.0 eq) and methanol (5 volumes).
-
Epoxide Addition: Cool the solution to 0-5 °C using a circulating chiller. Slowly add epichlorohydrin (1.1 eq) dropwise over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Initial Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 24 hours.
-
Cyclization: Add a solution of sodium hydroxide (2.5 eq) in water (2 volumes) to the reaction mixture. Heat the reactor to reflux (approx. 65 °C) and maintain for 6-8 hours. Monitor the reaction progress by HPLC or TLC until the starting amino alcohol intermediate is consumed.
-
Workup and Isolation: Cool the reaction mixture to 20 °C. Add water (10 volumes) and toluene (10 volumes). Stir vigorously for 15 minutes, then separate the organic layer. Wash the organic layer with brine (2 x 5 volumes).
-
Crystallization: Concentrate the toluene layer under reduced pressure to approximately 3 volumes. Add heptane (5 volumes) as an anti-solvent to induce crystallization. Cool the slurry to 0-5 °C and stir for 2 hours.
-
Purification: Filter the solid product and wash the cake with cold heptane (2 x 2 volumes). Dry the product in a vacuum oven at 40-45 °C to a constant weight.
-
Characterization: The final product, 1-benzhydrylazetidin-3-ol, should be a white to off-white solid. Confirm identity and purity (>99%) via ¹H NMR, ¹³C NMR, and HPLC analysis.
Protocol 2: Gram-Scale Photochemical Synthesis of Alkyl Azetidines in a Flow Reactor
This protocol is based on a state-of-the-art method demonstrating the power of flow chemistry for scalable photochemical synthesis.[12][13]
Rationale: This method provides direct access to valuable 2-alkyl azetidines via the decarboxylative functionalization of an azetidine-2-carboxylic acid. Using a flow reactor provides significant advantages in terms of safety, reaction efficiency, and scalability compared to a batch setup. The precise control over irradiation time and temperature ensures high reproducibility.
Step-by-Step Methodology:
-
Stock Solution Preparation: In a light-protected vessel, prepare a stock solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq), an electron-deficient alkene (e.g., methyl acrylate, 1.5 eq), and an appropriate photocatalyst (e.g., fac-Ir(ppy)₃, 0.5-1 mol%) in a degassed solvent such as DMF or THF (to a concentration of 0.1-0.2 M).
-
Flow Reactor Setup: Use a commercial flow photochemistry reactor equipped with a syringe pump, a length of PFA or FEP tubing reactor coil wrapped around a visible light source (e.g., 450 nm LEDs), and a back-pressure regulator (set to 5-10 psi to prevent solvent boiling).
-
Reaction Execution: Pump the prepared stock solution through the reactor coil at a flow rate calculated to provide the desired residence time (typically 30-60 minutes). Maintain the reactor temperature at 25-30 °C using a cooling fan or circulating bath.
-
Collection: Collect the reactor output in a flask at the end of the line.
-
Workup and Purification: Once the entire stock solution has been processed, transfer the collected reaction mixture to a separatory funnel. Dilute with ethyl acetate (10 volumes) and wash with water (3 x 5 volumes) followed by brine (1 x 5 volumes) to remove the DMF and catalyst byproducts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be purified by silica gel chromatography for lab scale, or by crystallization or distillation for larger scales, depending on the physical properties of the specific product.
-
Characterization: Confirm the structure and purity of the resulting N-Boc-2-alkylazetidine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
The synthesis of azetidines has matured significantly, moving from a niche academic challenge to a field with robust, scalable, and industrially viable methodologies. Intramolecular cyclization remains a workhorse for producing key azetidine building blocks, with well-optimized, chromatography-free processes enabling production at the multi-kilogram scale.[19] Concurrently, the emergence of visible-light photocatalysis, particularly when paired with continuous flow technology, has opened new avenues for the efficient and safe synthesis of diverse, highly functionalized azetidines on a large scale.[11][12][20]
For professionals in drug discovery and development, a deep understanding of these core strategies—their mechanistic underpinnings, scalability, and safety profiles—is essential. As the demand for novel, sp³-rich scaffolds continues to grow, the development of even more efficient, stereoselective, and sustainable methods for azetidine synthesis will undoubtedly remain a key focus of chemical innovation.
References
- Datsenko, O. P., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters.
- Mykhailiuk, P. K., et al. (n.d.). Photochemical Access to Drug-Like Alkyl Azetidines: Batch and Flow Strategies. Enamine.
- (2022). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. ChemRxiv.
- Parmar, D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Becker, M. R., & Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò–Büchi reactions. National Institutes of Health.
- (n.d.). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health.
- (2022). Photochemical Approaches to Azetidines. Nottingham ePrints.
- Becker, M. R., & Schindler, C. S. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions. National Institutes of Health.
- (n.d.). Azetidine Safety Data Sheet. Apollo Scientific.
- (2025). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ResearchGate.
- Becker, M. R., Wearing, E. R., & Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry.
- (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Behind the Paper.
- Ji, Y., Wojtas, L., & Lopchuk, J. M. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate.
- Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry.
- (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health.
- (n.d.). Synthesis of Azetidines. Progress in Chemistry.
- (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions. ResearchGate.
- Kuriyama, Y., et al. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health.
- (n.d.). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
- (n.d.). Azetidine. Wikipedia.
- Degennaro, L., & Luisi, R. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.
- (2025). Review of 3-substituted azetidine synthesis methods. BenchChem.
- (n.d.). Synthesis of azetidines. Organic Chemistry Portal.
- (n.d.). Methods for the synthesis of azetidines. ResearchGate.
- (n.d.). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate.
- (n.d.). Intramolecular aza Paternò-Büchi reaction of oximes for functionalized azetidines. ResearchGate.
- (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine preparation. HETEROCYCLES.
- (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem.
- (2025). Safe Practices for Azide Chemistry Scale-up: A Case Study On a Pharmaceutical Intermediate. ResearchGate.
- (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate.
- (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
- (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. PubMed Central.
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- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. communities.springernature.com [communities.springernature.com]
- 11. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. enamine.net [enamine.net]
- 14. Azetidine synthesis [organic-chemistry.org]
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- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Use of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate in Peptide Synthesis
Introduction: Engineering Peptide Conformation with Azetidine-Based Scaffolds
The therapeutic potential of peptides is often limited by their inherent flexibility, which can lead to poor binding affinity and susceptibility to proteolytic degradation.[1][2] To overcome these limitations, medicinal chemists increasingly turn to the incorporation of non-proteinogenic amino acids that introduce conformational constraints.[3][4] Among these, azetidine-based amino acids, as rigid analogues of proline, have emerged as powerful tools for sculpting peptide backbones.[5][6] This guide provides a comprehensive overview of the application of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate , a unique building block for introducing a sterically hindered, conformationally restricted residue into synthetic peptides.
The 2,2-disubstituted azetidine core of this molecule significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, influencing the local secondary structure.[3] The N-Boc and C-ethyl ester protecting groups allow for its strategic incorporation into peptides using standard solid-phase peptide synthesis (SPPS) methodologies, following appropriate deprotection steps. These application notes will detail the scientific rationale, experimental protocols, and expected outcomes for researchers, scientists, and drug development professionals seeking to leverage this building block for the design of novel peptidomimetics.
Scientific Principles and Mechanistic Insights
The incorporation of this compound into a peptide chain requires a two-stage process: first, the selective deprotection of the ethyl ester to yield the free carboxylic acid, and second, the coupling of this sterically hindered amino acid to the growing peptide chain on a solid support.
Stage 1: Selective Saponification of the Ethyl Ester
The starting material possesses two ester functionalities: a tert-butyl ester as part of the Boc protecting group and an ethyl ester at the 2-position of the azetidine ring. For coupling to the N-terminus of a peptide chain, the ethyl ester must be selectively hydrolyzed to the corresponding carboxylic acid without premature cleavage of the acid-labile Boc group.[7] This is typically achieved through saponification using a mild base such as lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system at controlled temperatures.[8] The reaction proceeds via a nucleophilic acyl substitution mechanism.
Diagram 1: Saponification of this compound
Caption: Selective hydrolysis of the ethyl ester.
Stage 2: Coupling of the Sterically Hindered Amino Acid in SPPS
The primary challenge in incorporating the resulting N-Boc-2-methylazetidine-2-carboxylic acid into a peptide is the steric hindrance posed by the methyl group at the α-carbon and the rigid azetidine ring.[9][10] Standard coupling conditions may prove inefficient, leading to low yields and incomplete reactions.[11] To overcome this, the use of potent coupling reagents that form highly reactive activated esters is essential.[12] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are particularly effective.[3][13] These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA), convert the carboxylic acid into a highly reactive OAt or OBt ester, which is then readily attacked by the free amine of the resin-bound peptide.[12]
Diagram 2: HATU-Mediated Peptide Coupling Mechanism
Caption: Mechanism of HATU-mediated coupling.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the selective hydrolysis of the ethyl ester to prepare the carboxylic acid required for peptide coupling.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and deionized water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 equivalents) portion-wise while stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-methylazetidine-2-carboxylic acid.
-
The product can be purified by flash chromatography on silica gel if necessary.
| Parameter | Condition | Rationale |
| Base | LiOH·H₂O | Provides a gentle saponification to minimize side reactions. |
| Solvent | THF/H₂O (3:1) | Ensures solubility of both the starting material and the base. |
| Temperature | 0 °C | Reduces the risk of Boc-deprotection. |
| Workup | Acidification and extraction | Protonates the carboxylate and allows for extraction into an organic solvent. |
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of N-Boc-2-methylazetidine-2-carboxylic acid
This protocol outlines the coupling of the prepared carboxylic acid to a resin-bound peptide using a standard Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
N-Boc-2-methylazetidine-2-carboxylic acid (from Protocol 1)
-
HATU or HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
SPPS reaction vessel
-
Nitrogen line for agitation
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of N-Boc-2-methylazetidine-2-carboxylic acid:
-
In a separate vial, dissolve N-Boc-2-methylazetidine-2-carboxylic acid (3 equivalents relative to resin loading) and HATU/HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate with nitrogen bubbling for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended. A double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: After complete coupling, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: For subsequent amino acid additions, repeat the Fmoc deprotection and coupling steps with standard Fmoc-protected amino acids.
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU or HBTU | High-efficiency reagents for sterically hindered amino acids.[12] |
| Equivalents (Amino Acid) | 3 eq. | Increased concentration to drive the reaction to completion. |
| Coupling Time | 2-4 hours (or double coupling) | To overcome the slow reaction kinetics due to steric hindrance.[10] |
| Monitoring | Kaiser Test | To confirm the completion of the coupling reaction. |
Diagram 3: SPPS Workflow for Incorporation of the Azetidine Amino Acid
Caption: Solid-Phase Peptide Synthesis Workflow.
Conclusion and Future Perspectives
The use of this compound offers a strategic approach to introduce significant conformational constraints within a peptide sequence. The protocols outlined in this guide provide a robust framework for the successful incorporation of this sterically hindered, non-proteinogenic amino acid. While the coupling of such residues presents challenges, the use of potent activating agents and optimized reaction conditions can lead to high-yield synthesis of novel peptidomimetics. The resulting peptides, with their pre-organized structures, are valuable candidates for therapeutic development, offering improved stability, target affinity, and biological activity. Further exploration of the conformational impact of this and related 2,2-disubstituted azetidine amino acids will undoubtedly continue to enrich the field of peptide-based drug design.
References
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.
- Tymtsunik, A. V., & Komarov, I. V. (2018). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 23(7), 1599.
- Young, J. D., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
-
Bio-Synthesis Inc. (2011, February 7). Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. BioSpace. Retrieved from [Link]
-
Suga, H. (n.d.). Constrained Peptides in Drug Discovery and Development. SciSpace. Retrieved from [Link]
- G. A. Burley, et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308.
- van der Veken, P., et al. (2010). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 75(10), 3481–3491.
-
Inhibitor Research Hub. (2025, November 1). HATU-Driven Peptide Coupling: Mechanistic Insight, Strategic Application, and Translational Impact in Modern Drug Discovery. Retrieved from [Link]
- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961–966.
- Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters, 2(24), 3789–3791.
-
Concept Life Sciences. (n.d.). Synthesis of complex cyclic peptide | Case Study. Retrieved from [Link]
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 225.
- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 7(22), 9028-31.
- Tsuchiya, K., et al. (2021). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 6(23), 15417–15423.
-
The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters. YouTube. Retrieved from [Link]
- Francoia, J.-P. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides?.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
- Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028–9031.
- Flegel, M., & Sheppard, R. C. (1991). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. Journal of the Chemical Society, Perkin Transactions 1, (5), 1131–1137.
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
Sources
- 1. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 10. researchgate.net [researchgate.net]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis and Reactivity of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Azetidines
Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry.[1] Their inherent ring strain, intermediate between that of highly reactive aziridines and stable pyrrolidines, imparts unique conformational constraints and reactivity profiles that are attractive for drug design.[1] Specifically, 2-substituted and 2,2-disubstituted azetidine carboxylic acid derivatives serve as valuable proline bioisosteres, enabling the exploration of novel chemical space in peptide and small molecule therapeutics.[2] The title compound, 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, represents a versatile building block where the N-Boc group allows for controlled deprotection and subsequent functionalization, while the quaternary center at the 2-position introduces a fixed three-dimensional orientation.
This guide provides a comprehensive overview of the plausible synthetic strategies and key reaction conditions for both the preparation of this compound and its subsequent chemical transformations, grounded in established methodologies for analogous systems.
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for the target compound.
Part 1: Synthesis Protocols
Protocol 1.1: Ethyl Esterification of N-Boc-azetidine-2-carboxylic acid
The initial step involves the conversion of the carboxylic acid to its corresponding ethyl ester. Standard acid-catalyzed esterification is a reliable method.
Rationale: The use of a catalytic amount of strong acid in an excess of ethanol drives the equilibrium towards the ester product. Anhydrous conditions are crucial to prevent the reverse hydrolysis reaction.
Step-by-Step Protocol:
-
To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 equiv.) in anhydrous ethanol (0.2 M), add concentrated sulfuric acid (0.1 equiv.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate, can be purified by flash column chromatography on silica gel.
Protocol 1.2: α-Methylation of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate
The introduction of the methyl group at the C2 position is achieved via deprotonation with a strong, non-nucleophilic base followed by quenching with an electrophile (methyl iodide). This type of diastereoselective alkylation has been reported for related azetidine systems.[3][4]
Rationale: Lithium diisopropylamide (LDA) is a strong, sterically hindered base ideal for generating the α-lithio species without competing nucleophilic attack at the ester carbonyl. The reaction is performed at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.[3]
Step-by-Step Protocol:
-
Prepare a solution of LDA (1.2 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
To this solution, add a solution of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1.0 equiv.) in anhydrous THF (0.1 M) dropwise, maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.3 equiv.) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the target compound, this compound.
Part 2: Subsequent Reactions and Deprotection Protocols
The synthetic utility of the title compound lies in the selective removal of its protecting groups to unmask reactive handles for further elaboration in drug development workflows.
Protocol 2.1: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability under many reaction conditions but facile removal under acidic conditions.[5] The choice of acid and solvent can be tailored to the substrate's sensitivity.
Mechanism of Acid-Catalyzed N-Boc Deprotection: The reaction proceeds via protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is then scavenged. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Common N-Boc Deprotection Conditions
| Reagent | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 30 min - 2 h | Highly effective and common. TFA is volatile and corrosive.[6] |
| HCl (4M solution) | 1,4-Dioxane or Ethyl Acetate | 0 °C to RT | 1 - 4 h | Often provides the product as the hydrochloride salt, which can aid in purification by precipitation.[7] |
| Oxalyl Chloride | Methanol | Room Temperature | 1 - 4 h | A mild alternative, particularly useful for substrates with other acid-sensitive groups.[5][8] |
| Thermal (Microwave) | Fluorinated Alcohols (TFE, HFIP) | Reflux or 150 °C (MW) | 15 min - 1 h | Useful for rapid deprotection, though conditions are harsher.[9] |
Step-by-Step Protocol (using TFA/DCM):
-
Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5-10 equiv., often used as a 20-50% solution in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).
-
The resulting crude amine (as the TFA salt) can be used directly or neutralized with a mild base (e.g., saturated NaHCO3 solution) and extracted.
Protocol 2.2: Ethyl Ester Hydrolysis (Saponification)
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is typically achieved under basic conditions, a reaction known as saponification.[10] The N-Boc group is generally stable to basic hydrolysis.[11]
Rationale: The reaction is an irreversible nucleophilic acyl substitution where a hydroxide ion attacks the electrophilic ester carbonyl. The resulting carboxylate salt is deprotonated and unreactive towards further nucleophilic attack, driving the reaction to completion.[10]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5-3.0 equiv.) to the solution.
-
Stir the mixture vigorously at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH ~3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product, N-Boc-2-methylazetidine-2-carboxylic acid, with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
References
-
Antermite, D., Degennaro, L., & Luisi, R. (2016). Recent Advances in the Chemistry of Metallated Azetidines. Organic & Biomolecular Chemistry, 15, 34–50.
-
Roger Bovy, P. (2024). Can amide and ethyl ester resist a N-Boc deprotection? ResearchGate.
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI.
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014). ACS Publications.
-
Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. (2020). ACS Publications.
-
Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. (2014). ACS Publications.
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.
-
AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (2018). Taylor & Francis Online.
-
How do I remove the N-Boc protection group...? (2023). Reddit.
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2018). National Institutes of Health.
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. (2020). ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
-
Deprotection of different N-Boc-compounds. (2021). ResearchGate.
-
Asymmetric substitutions of 2-lithiated N-boc-piperidine and N-Boc-azepine by dynamic resolution. (2010). PubMed.
-
Diastereoselective N-boration and α-alkylation of azetidine-2-carbonitriles. (2018). ResearchGate.
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
-
Why is boc stable to hydrolysis under basic conditions? (2024). Reddit.
-
Hydrolysis of Esters. (2022). Chemistry LibreTexts.
-
hydrolysis of esters. (n.d.). Chemguide.
-
Synthesis of L -Azetidine-2-Carboxylic Acid. (2011). ResearchGate.
-
Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016). PubMed Central.
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2002). ACS Publications.
-
(R)-1-Boc-Azetidine-2-carboxylic acid methyl ester. (n.d.). Sigma-Aldrich.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the comprehensive technical support guide for the synthesis of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The inherent ring strain of the azetidine core presents unique challenges, but with a mechanistic understanding and careful execution, high-yielding and reproducible results are achievable.[1][2]
Introduction to the Synthesis
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds through a multi-step sequence. A plausible and efficient route involves the initial formation of an N-Boc protected 2-methylazetidine, followed by diastereoselective α-alkylation to introduce the second substituent at the 2-position, and subsequent esterification. This guide will focus on a common synthetic pathway and the associated challenges.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Symptoms:
-
TLC/LC-MS analysis shows mainly unreacted starting material.
-
A complex mixture of products is observed with little of the target molecule.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The α-proton of the N-Boc-2-methylazetidine is sterically hindered. Incomplete deprotonation by the base (e.g., LDA) will result in unreacted starting material. | Use a slight excess of freshly prepared, accurately titrated strong base. Consider alternative bases like LiHMDS or KHMDS which may offer different reactivity profiles. Ensure anhydrous conditions as any moisture will quench the base. |
| Poor Electrophile Reactivity | The chosen electrophile (e.g., ethyl chloroformate) may be old or degraded. | Use a fresh bottle of the electrophile. Consider activating the electrophile if applicable, though for ethyl chloroformate this is not standard. |
| Incorrect Reaction Temperature | Deprotonation and alkylation of such systems are often highly temperature-sensitive. Temperatures that are too high can lead to side reactions, while temperatures that are too low can result in a sluggish or incomplete reaction. | Strictly control the reaction temperature. For LDA-mediated reactions, deprotonation is typically carried out at -78 °C. Allow for a sufficient deprotonation time at this temperature before the addition of the electrophile. |
| Ring Opening of Azetidine | The strained four-membered ring is susceptible to nucleophilic attack, especially under harsh basic conditions or upon prolonged reaction times.[1][3] | Use a non-nucleophilic strong base. Minimize reaction times and maintain low temperatures. Quench the reaction as soon as TLC/LC-MS indicates completion. |
Issue 2: Formation of Significant Side Products
Symptoms:
-
TLC/LC-MS shows one or more major side products in addition to the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Di-alkylation | If the deprotonation is not clean or if there are other acidic protons, di-alkylation can occur, although less likely at the same carbon in this specific case. | Ensure slow, dropwise addition of the electrophile to the cooled solution of the lithiated intermediate. This maintains a low concentration of the electrophile and minimizes over-alkylation. |
| Formation of Elimination Products | Depending on the substrate and conditions, elimination reactions can compete with the desired substitution. | Optimize the base and solvent system. Less coordinating solvents may sometimes favor substitution over elimination. |
| Epimerization | If the starting material is chiral, harsh basic conditions can lead to epimerization at the α-carbon, resulting in a diastereomeric mixture.[4] | Use a base that is known to minimize epimerization. Shorter reaction times and lower temperatures are crucial. The undesired diastereomer may sometimes be converted to the desired one through a deprotonation/re-protonation sequence.[4] |
Issue 3: Difficulty in Product Purification
Symptoms:
-
The product is difficult to separate from starting materials or byproducts by column chromatography.
-
The isolated product is an oil that is difficult to crystallize.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Products | The desired product and some side products or starting material may have very similar polarities, making chromatographic separation challenging. | Employ alternative purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC). Consider derivatizing the crude mixture to facilitate separation, followed by removal of the derivatizing group. |
| Product is a Non-crystalline Oil | Many substituted azetidines are oils at room temperature. | If a solid is required for analysis or subsequent steps, attempt to form a salt (e.g., hydrochloride or oxalate salt) which may be crystalline. |
| Contamination with Base Residues | Residual base or its byproducts can interfere with purification and subsequent reactions. | Perform an appropriate aqueous work-up to remove the bulk of the base. A mild acidic wash (e.g., with saturated NH4Cl solution) can help neutralize any remaining base. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: A common and effective starting point is (S)- or (R)-1-Boc-2-methylazetidine.[5] This chiral building block allows for stereocontrolled synthesis. It can be synthesized from the corresponding amino acid or purchased commercially.
Q2: Are there alternative methods for introducing the ethyl carboxylate group?
A2: Yes, besides using ethyl chloroformate, one could consider a two-step approach: carboxylation using CO2 to form the carboxylic acid, followed by esterification (e.g., using ethanol under acidic conditions or with a coupling reagent like DCC/DMAP). This may offer better control and avoid some side reactions associated with chloroformates.
Q3: Can the N-Boc protecting group be cleaved in the presence of the ethyl ester?
A3: Yes, the N-Boc group can be selectively removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) while leaving the ethyl ester intact.[6] However, prolonged exposure to strong acid can lead to ester hydrolysis.[6] Monitoring the reaction closely is key. Mild deprotection methods, such as using oxalyl chloride in methanol, have also been reported to be effective in the presence of acid-labile groups like esters.[7]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most effective techniques. For TLC, a stain such as potassium permanganate is often necessary for visualization as the compounds may not be UV-active. LC-MS provides both retention time and mass information, which is invaluable for identifying the product and any side products.
Q5: What are the key safety precautions for this synthesis?
A5: The use of strong bases like LDA requires strict anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen). These reagents are pyrophoric and must be handled with extreme care. Chlorinated solvents and reagents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a generalized protocol based on similar transformations and should be optimized for specific laboratory conditions.
-
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous THF (10 volumes).
-
Deprotonation: The flask is cooled to -78 °C in a dry ice/acetone bath. To this, add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) in THF dropwise.
-
Addition of Starting Material: A solution of N-Boc-2-methylazetidine (1.0 equivalent) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The mixture is stirred at this temperature for 1 hour to ensure complete deprotonation.
-
Alkylation: Ethyl chloroformate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3 x 20 volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Visualizations
Caption: A workflow for troubleshooting common issues in the synthesis.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem., 2021, 19, 3584-3596. [Link]
-
Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Angew. Chem. Int. Ed., 2018, 57, 13635-13639. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 2012, 84, 223-263. [Link]
-
Can amide and ethyl ester resist a N-Boc deprotection?. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Sci Rep, 2020, 10, 10214. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. Biosci. Biotechnol. Biochem., 2005, 69, 1892-1897. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv., 2017, 7, 50199-50226. [Link]
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- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate under acidic conditions
Technical Support Center: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
A Guide to Stability and Selective Deprotection under Acidic Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this versatile building block, with a focus on its behavior in acidic media. As Senior Application Scientists, we have consolidated field-proven knowledge with fundamental chemical principles to help you navigate your synthetic challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chemical stability and reactivity of this compound.
Q1: What is the most acid-labile group on this molecule?
The primary site of acid-catalyzed cleavage is the N-tert-butoxycarbonyl (N-Boc) group.[1] The tert-butyl ester of the carbamate is specifically designed to be removed under acidic conditions. This reaction proceeds through a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tertiary carbocation (the tert-butyl cation), which then rapidly forms isobutylene.[2][3]
Q2: Can the N-Boc group be removed selectively without hydrolyzing the C2-ethyl ester?
Yes, selective deprotection is the standard and expected outcome under controlled acidic conditions. The acid-catalyzed hydrolysis of a tert-butyl ester proceeds via a unimolecular (AAL1) mechanism involving a stable carbocation intermediate, making it highly facile at room temperature.[4][5] In contrast, the hydrolysis of a primary ethyl ester typically requires a bimolecular (AAC2) mechanism, which is significantly slower and usually necessitates harsher conditions, such as heating with aqueous acid.[4][6] Therefore, reagents like trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM) at room temperature will efficiently cleave the N-Boc group while leaving the ethyl ester intact.[1]
Q3: How stable is the azetidine ring under the acidic conditions used for N-Boc deprotection?
The azetidine ring, while possessing inherent ring strain (approx. 25.4 kcal/mol), is significantly more stable than an aziridine ring and generally withstands the conditions required for N-Boc deprotection.[7] However, the stability can be influenced by the pKa of the azetidine nitrogen.[8] Once the N-Boc group is removed, the resulting secondary amine can be protonated. While standard deprotection conditions (e.g., TFA/DCM) are typically safe, prolonged exposure to very strong acids or elevated temperatures could potentially lead to acid-mediated ring-opening, especially if other structural features promote such a pathway.[8][9] It is always advisable to perform deprotections at or below room temperature and to neutralize the reaction mixture during workup once the reaction is complete.[10]
Q4: What are the common byproducts of the N-Boc deprotection, and how can they be managed?
The deprotection process generates a highly reactive tert-butyl carbocation.[11] This electrophile is the primary source of side reactions. It can alkylate any available nucleophiles in the reaction mixture, including the solvent, the deprotected amine product, or sensitive functional groups on more complex substrates (e.g., tryptophan or methionine residues in peptides).[11][12] To prevent these side reactions, a "cation scavenger" is often added to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or even a small amount of water, which rapidly trap the tert-butyl cation.[1] The primary byproduct from the cation itself is isobutylene gas.[3][13]
Troubleshooting Guide: N-Boc Deprotection
This guide provides solutions to specific issues that may arise during the acid-mediated deprotection of this compound.
Problem 1: Incomplete or Slow N-Boc Deprotection
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
Potential Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The rate of cleavage is dependent on the acidity of the medium.[1]
-
Low Temperature: Deprotection reactions are typically run at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[1]
-
Solution: Ensure the reaction is not being overcooled. If necessary, allow the reaction to warm to room temperature. Monitor progress by TLC or LC-MS until the starting material is consumed.[1]
-
-
Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its efficacy.[1]
-
Solution: Use anhydrous solvents for the reaction. If the starting material is hydrated, consider drying it under a high vacuum before proceeding.
-
Problem 2: Unintended Hydrolysis of the C2-Ethyl Ester
Symptoms: LC-MS or NMR analysis of the crude product shows the presence of the free di-acid or the N-H mono-acid, indicating loss of the ethyl group.
Potential Causes & Solutions:
-
Presence of Water with Prolonged Reaction Time/Heat: The combination of strong acid, water, and heat will eventually lead to the hydrolysis of the ethyl ester.
-
Solution: Strictly use anhydrous solvents (like DCM). Perform the reaction at 0°C to room temperature and monitor it closely to avoid unnecessarily long reaction times. The acid-catalyzed hydrolysis of ethyl esters is much slower than Boc cleavage, so minimizing reaction time is key.[4]
-
-
Harsh Workup Conditions: Prolonged exposure to acidic aqueous conditions during workup can cause hydrolysis.
-
Solution: Once the reaction is complete, promptly remove the volatile acid (TFA) and solvent under reduced pressure. The residue can be co-evaporated with a solvent like toluene to remove residual TFA.[11] The subsequent aqueous workup should be done quickly, preferably under neutral or slightly basic conditions.
-
Problem 3: Product Degradation or Azetidine Ring Opening
Symptoms: Low isolated yield of the desired product, with multiple unidentifiable spots on TLC or peaks in the LC-MS, suggesting decomposition.
Potential Causes & Solutions:
-
Excessively Harsh Acidic Conditions: The strain in the azetidine ring can make it susceptible to decomposition under severe acidic conditions (e.g., concentrated mineral acids, high heat).[8][10]
-
Solution: Use the mildest conditions effective for Boc removal. TFA/DCM is generally safe. For highly sensitive substrates, consider alternative Lewis acids like ZnBr₂ in DCM, which can be milder towards certain functional groups.[14]
-
-
Intramolecular Rearrangement: While less common for this specific structure, some N-substituted azetidines can undergo acid-mediated intramolecular ring-opening.[8][9]
-
Solution: Keep the reaction temperature low (0°C to RT). After deprotection, a basic workup or immediate use in the next step can prevent degradation of the free amine product.
-
Data Summary: Acidic Deprotection Conditions
| Reagent System | Typical Concentration | Solvent | Temp (°C) | Typical Time | Remarks |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | DCM | 0 - 25 | 1-4 hours | Most common method; efficient and volatile for easy removal. Scavengers are often recommended.[1][15] |
| Hydrogen Chloride (HCl) | 4M Solution | Dioxane, EtOAc | 0 - 25 | 1-5 hours | Effective, but dioxane is a hazardous solvent. Anhydrous conditions are critical.[16] |
| **Zinc Bromide (ZnBr₂) ** | 1.5 - 3 equiv. | DCM | 25 | 4-24 hours | Milder Lewis acid condition; may offer chemoselectivity for highly sensitive substrates.[14][17] |
Experimental Protocols & Visualizations
Protocol 1: Standard N-Boc Deprotection with TFA
-
Preparation: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask at room temperature.
-
Optional Scavenger: Add triisopropylsilane (TIS) (1.1 equiv.) to the solution to act as a cation scavenger.
-
Reaction Initiation: Cool the flask to 0°C in an ice bath. Add trifluoroacetic acid (TFA) (10-20 equiv., often as a 25-50% v/v solution in DCM) dropwise.
-
Reaction Monitoring: Stir the reaction at 0°C to room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[1]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2x) to remove residual TFA.[11]
-
Isolation: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.
Visualization: Deprotection & Troubleshooting Workflows
Caption: Decision workflow for selecting N-Boc deprotection conditions.
Caption: Troubleshooting guide for common deprotection issues.
References
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- BenchChem. (n.d.). Technical Support Center: Managing the tert-Butyl Ester Protecting Group.
-
Kuduk, S. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Retrieved from [Link]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
-
Jacobsen, E. N., et al. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Thomson, R. J., et al. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Ring-opening of azetidines. Retrieved from [Link]
-
Kuduk, S. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester.
- BenchChem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Retrieved from [Link]
-
Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. Retrieved from [Link]
-
Kaplan, F., & Cernak, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Retrieved from [Link]
-
ResearchGate. (n.d.). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]
-
Whalley, E. (1961). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII. HYDROLYSIS OF METHYL, ETHYL, AND t-BUTYL ACETATES. Canadian Journal of Chemistry. Retrieved from [Link]
-
Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Ester Deprotection. Retrieved from [Link]
-
ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Methyl tert-Butyl Ether, tert-Amyl Methyl Ether, and Ethyl tert-Butyl Ether in Acidic Media. Retrieved from [Link]
-
Vona, D., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Retrieved from [Link]
-
Tratnyek, P. G., et al. (2001). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Retrieved from [Link]
-
Singh, G. S., & Ombito, J. O. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Retrieved from [Link]
-
ChemScence. (n.d.). 1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate. Retrieved from [Link]
-
Singh, G. S., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie. Retrieved from [Link]
-
Reddy, T. J., et al. (2018). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules. Retrieved from [Link]
-
Kim, J., et al. (2020). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. Journal of the Korean Chemical Society. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Time for Azetidine Synthesis
Welcome to the technical support center dedicated to the intricate art of azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges of constructing this strained, four-membered heterocycle. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction times for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to azetidines, and how do they fundamentally differ in their approach to ring formation?
A1: The construction of the azetidine ring is a challenge due to its inherent ring strain.[1][2] The most common strategies involve intramolecular cyclization, where a pre-formed carbon chain containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position are induced to form the four-membered ring. Key methods include:
-
Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols: This is a classic and widely employed method.[3] It involves the nucleophilic attack of a nitrogen atom on a carbon atom bearing a good leaving group (e.g., tosylate, mesylate, or a halide) at the γ-position. The reaction is typically promoted by a base.
-
Palladium-Catalyzed Intramolecular C-H Amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate.[3][4] This method often utilizes a directing group to achieve regioselectivity.
-
Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate (La(OTf)₃), can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[3][5][6]
-
[2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to directly form the azetidine ring.[3][7][8]
Q2: My reaction is producing a significant amount of the five-membered pyrrolidine byproduct. What factors favor this side reaction, and how can I promote the formation of the desired four-membered azetidine?
A2: The formation of a pyrrolidine ring is a common competing pathway in azetidine synthesis, particularly in intramolecular cyclization reactions. The preference for a five-membered ring over a four-membered ring is often thermodynamically favored. Key factors influencing this competition include:
-
Leaving Group Position: Ensure your starting material has the leaving group at the γ-position relative to the amine. If the leaving group is at the δ-position, pyrrolidine formation is expected.
-
Reaction Conditions: High temperatures can sometimes favor the formation of the more stable pyrrolidine ring. Optimization of the reaction temperature is crucial.
-
Substrate Conformation: The conformational flexibility of the carbon chain can influence which cyclization is kinetically favored. Introducing conformational constraints, such as steric bulk, can sometimes favor azetidine formation.
-
Catalyst Choice: In Lewis acid-catalyzed reactions, the choice of catalyst can significantly impact regioselectivity. For instance, La(OTf)₃ has been shown to favor azetidine formation from cis-3,4-epoxy amines.[5][6]
Q3: How does the choice of the nitrogen-protecting group influence the reaction time and overall success of azetidine synthesis?
A3: The nitrogen-protecting group plays a critical role in modulating the nucleophilicity of the amine and the overall stability of the azetidine ring.
-
Electron-Withdrawing Groups (e.g., Tosyl, Nosyl): These groups decrease the nucleophilicity of the nitrogen, which can significantly slow down the intramolecular cyclization. To compensate, stronger bases and higher reaction temperatures may be required. However, these protecting groups can also activate the N-H bond, facilitating deprotonation.
-
Electron-Donating Groups (e.g., Benzyl): These groups generally maintain or increase the nucleophilicity of the nitrogen, often leading to faster reaction times.
-
Bulky Protecting Groups (e.g., Boc): While the Boc group is common, its steric bulk can sometimes hinder the desired intramolecular cyclization.
-
Protecting Group Stability: The stability of the protecting group under the reaction and workup conditions is paramount. Some protecting groups can be labile and lead to decomposition of the azetidine product.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in Intramolecular Cyclization of γ-Amino Alcohol Derivatives
-
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple side products, including elimination products.
-
Low isolated yield of the desired azetidine.
-
-
Causality-Driven Troubleshooting:
| Potential Cause | Underlying Principle & Recommended Solution |
| Poor Leaving Group | The rate of SN2 reactions is highly dependent on the ability of the leaving group to depart. A poor leaving group will result in a slow or non-existent reaction. Solution: Ensure the hydroxyl group of the 3-amino-1-propanol is converted to a good leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3] |
| Inappropriate Base | The base must be strong enough to deprotonate the amine (or its conjugate acid) to generate the nucleophile, but should not promote side reactions like elimination. For less nucleophilic amines (e.g., with electron-withdrawing protecting groups), a strong, non-nucleophilic base is required to drive the reaction forward. Solution: For less nucleophilic amines, use a strong, non-nucleophilic base like LiHMDS or NaHMDS.[3] For more nucleophilic amines, weaker bases like K₂CO₃ or Et₃N may suffice. |
| Suboptimal Solvent | The solvent influences the solubility of reactants and the stabilization of the transition state. Aprotic polar solvents are generally preferred for SN2 reactions. Solution: Screen aprotic solvents such as THF, acetonitrile, or DMF.[3] The choice of solvent can significantly impact reaction rates and selectivity.[9] |
| Steric Hindrance | Bulky substituents on the substrate can sterically hinder the intramolecular backside attack required for cyclization. Solution: Increase the reaction temperature to overcome the activation energy barrier. Alternatively, consider using a less sterically demanding base. |
Problem 2: Slow Reaction and Low Yield in Aza-Michael Addition for Azetidine Synthesis
-
Symptoms:
-
Incomplete consumption of the α,β-unsaturated ester.
-
Reversion of the aza-Michael adduct to starting materials (retro-aza-Michael reaction).
-
Low isolated yield of the functionalized azetidine.
-
-
Causality-Driven Troubleshooting:
| Potential Cause | Underlying Principle & Recommended Solution |
| Insufficiently Nucleophilic Amine | The rate of the aza-Michael addition is dependent on the nucleophilicity of the amine. Electron-poor or sterically hindered amines will react slowly. Solution: Consider using a more nucleophilic amine if the substrate allows. For less reactive amines, increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU can be effective.[10][11] |
| Reversibility of the Reaction | The aza-Michael reaction can be reversible, especially at elevated temperatures.[12] The equilibrium may not favor the product under certain conditions. Solution: Optimize the reaction temperature and time to find a balance between a reasonable reaction rate and minimizing the retro-aza-Michael reaction. Running the reaction at a lower temperature for a longer period may be beneficial. |
| Inappropriate Base | The base acts as a catalyst to deprotonate the amine (in some cases) and activate the Michael acceptor. A base that is too strong or nucleophilic can lead to side reactions with the ester functionality. Solution: A non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often a good choice as it is less likely to cause side reactions like ester cleavage.[10][11] |
Experimental Protocols
Protocol 1: General Procedure for Optimization of Intramolecular Cyclization of a γ-Amino Alcohol Derivative
-
Activation of the Hydroxyl Group:
-
Dissolve the N-protected γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) or p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by washing with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude activated amino alcohol is often used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude activated amino alcohol in an appropriate anhydrous solvent (e.g., THF, acetonitrile, DMF).
-
Add the chosen base (e.g., K₂CO₃, NaH, LiHMDS) portion-wise at room temperature or 0 °C.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature, 50 °C, reflux) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Protocol 2: Optimization of Lewis Acid-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
-
Reaction Setup:
-
Reaction Execution:
-
Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the desired azetidine.[5]
-
Visualizations
Troubleshooting Workflow for Low Yield in Azetidine Synthesis```dot
Caption: Key parameters influencing intramolecular azetidine synthesis.
References
- Optimization of reaction conditions for azetidine synthesis. (n.d.). BenchChem.
- Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health.
- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
- Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. (2022). ACS Publications.
- The synthesis of azetidines with intramolecular cyclization of homoallylamines. (n.d.). ResearchGate.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central.
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (n.d.). Journal of the American Chemical Society.
- Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)acetate Derivatives. (n.d.). BenchChem.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). PMC - NIH.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
- Azetidine synthesis. (n.d.). Organic Chemistry Portal.
- Synthetic methods to access azetidines. (n.d.). ResearchGate.
- Synthesis of azetidines by aza Patern`o–Büchi reactions. (2020). SciSpace.
- Methods for the synthesis of azetidines. (n.d.). ResearchGate.
- Synthesis of Azetidines. (n.d.).
- Synthesis of azetidines by aza Paternò–Büchi reactions. (n.d.). RSC Publishing.
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. (n.d.). Asian Journal of Green Chemistry.
- The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. (n.d.). RACO.
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- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. raco.cat [raco.cat]
Technical Support Center: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support center for 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis, purification, and handling of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing or handling this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route and storage conditions. However, based on its structure, several classes of impurities are commonly observed:
-
Starting Material Residues: Incomplete reaction can lead to the presence of unreacted starting materials. The specific residues will depend on your chosen synthetic pathway.
-
Byproducts from Synthesis: Side reactions during the formation of the azetidine ring or subsequent functionalization can generate structural isomers or related compounds.
-
Hydrolysis Products: The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic conditions, yielding the corresponding carboxylic acid.[1][2][3] The ethyl ester can also be hydrolyzed, though it is generally more stable.
-
Epimers: The stereocenter at the C2 position of the azetidine ring can be prone to epimerization, especially under basic or harsh thermal conditions, leading to diastereomeric impurities.[4]
-
Solvent Adducts and Residual Solvents: Solvents used in the synthesis and purification steps can sometimes form adducts with the product or remain as residual impurities.
Q2: I'm observing a significant amount of a more polar impurity by TLC/LC-MS. What is the likely identity of this impurity and how can I prevent its formation?
A2: A more polar impurity is often indicative of the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid. This is a common issue due to the acid-lability of the tert-butyl protecting group.[2][3]
Causality: The tert-butyl ester is readily cleaved by even trace amounts of acid, proceeding through a stable tert-butyl cation intermediate.[3] Sources of acid can include:
-
Acidic reagents used in the synthesis that were not completely quenched or removed.
-
Degradation of chlorinated solvents (e.g., dichloromethane) to HCl.
-
Acidic silica gel used for purification.
Prevention and Troubleshooting:
-
Neutralize Reaction Mixtures: Ensure that acidic reagents are thoroughly quenched and neutralized during the workup procedure. A wash with a mild base like saturated sodium bicarbonate solution is often effective.
-
Use Neutralized Solvents: Use freshly distilled or inhibitor-free solvents to minimize acid contamination.
-
Buffer Chromatographic Steps: When performing silica gel chromatography, consider pre-treating the silica gel with a small amount of a volatile base like triethylamine in the eluent system to prevent on-column hydrolysis.
-
Alternative Purification: If hydrolysis remains a persistent issue, consider alternative purification methods such as distillation under reduced pressure or crystallization if the compound is a solid.
Q3: My NMR spectrum shows a mixture of diastereomers. What could be the cause and how can I control the stereochemistry?
A3: The presence of diastereomers suggests epimerization at the C2 position of the azetidine ring.[4] This stereocenter is activated by the adjacent ester group, making the alpha-proton susceptible to abstraction under certain conditions.
Causality:
-
Basic Conditions: Strong bases can deprotonate the C2 position, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a mixture of diastereomers.
-
Elevated Temperatures: Prolonged heating can also promote epimerization, especially if basic or acidic impurities are present.
Prevention and Troubleshooting:
-
Mild Reaction Conditions: Employ mild bases and lower reaction temperatures whenever possible.
-
Control of pH: Maintain a neutral or slightly acidic pH during workup and purification to minimize base-catalyzed epimerization.
-
Careful Choice of Base: If a base is required, consider using sterically hindered or non-nucleophilic bases to reduce the likelihood of C2 deprotonation.
-
Chiral Chromatography: If a mixture of diastereomers is obtained, it may be possible to separate them using chiral HPLC.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis and handling of this compound.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low Purity After Synthesis | - Incomplete reaction- Formation of side products- Degradation during workup | - Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction conditions (temperature, stoichiometry, reaction time).- Perform a careful workup at low temperatures and under neutral pH. |
| Product Degradation During Storage | - Hydrolysis of the tert-butyl ester due to acidic contaminants.- Exposure to moisture. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Store at low temperatures (-20°C is recommended).- Ensure the storage container is dry and tightly sealed. |
| Difficulty in Removing a Specific Impurity | - Co-elution during chromatography.- Similar solubility properties. | - Try a different solvent system for chromatography.- Consider an alternative purification technique such as preparative HPLC or crystallization.- If the impurity is a known byproduct, modify the synthetic route to avoid its formation. |
| Inconsistent Analytical Results | - On-column degradation during GC analysis.- In-source fragmentation during MS analysis. | - For GC analysis, consider derivatization to a more stable compound.- Use soft ionization techniques for MS analysis (e.g., ESI or CI) to minimize fragmentation. |
Experimental Protocols
Protocol 1: General Procedure for Monitoring Tert-Butyl Ester Hydrolysis by TLC
-
Sample Preparation: Dissolve a small amount of the crude or purified compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
TLC Plate: Spot the sample on a silica gel TLC plate.
-
Eluent System: Develop the plate using a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). A typical starting ratio is 7:3 (hexanes:ethyl acetate).
-
Visualization: Visualize the plate under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate).
-
Interpretation: The hydrolyzed carboxylic acid will appear as a more polar spot (lower Rf value) compared to the desired ester product.
Protocol 2: Small-Scale Neutralization Wash
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separation: Gently shake the funnel, releasing pressure frequently. Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
Visualizing Impurity Formation Pathways
The following diagram illustrates the potential pathways for the formation of common impurities.
Caption: Potential Impurity Formation Pathways
References
-
Wu, Y., et al. (2005). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. ResearchGate. Available at: [Link]
-
Varma, R. S. (2007). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]
- Van den Heuvel, H. L., et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Google Patents.
-
ACS GCI Pharmaceutical Roundtable. (2026). Acids. Wordpress. Available at: [Link]
-
Al-Amin, M., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. Available at: [Link]
-
Singh, G., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Stereochemical Integrity of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you maintain the stereochemical integrity of this valuable chiral building block throughout your synthetic campaigns. The quaternary stereocenter at the C2 position of the azetidine ring is prone to racemization under certain conditions, and this resource aims to equip you with the knowledge to prevent this undesired outcome.
Frequently Asked Questions (FAQs)
Q1: What makes the stereocenter of this compound susceptible to racemization?
A1: The primary cause of racemization in this molecule is the presence of an acidic α-hydrogen on the C2 carbon, which is activated by the adjacent ester carbonyl group.[1][2][3] Deprotonation of this α-hydrogen by a base, or enolization under acidic conditions, leads to the formation of a planar enolate or enol intermediate.[2][4][5] This planar intermediate loses its stereochemical information, and subsequent reprotonation can occur from either face with equal probability, resulting in a racemic mixture.[4][5] The N-Boc group, while providing protection, can also influence the electronic environment and stability of this intermediate.
Q2: I am planning a subsequent reaction involving the ester group. Which reaction conditions should I be most cautious about to prevent racemization?
A2: You should exercise extreme caution during reactions that involve either basic or strongly acidic conditions, as well as high temperatures. Specifically:
-
Ester Hydrolysis (Saponification): Traditional saponification using strong bases like NaOH or KOH in protic solvents is a major risk for racemization due to the formation of the planar enolate intermediate.[6]
-
Amide Coupling: Activation of the carboxylic acid (after potential hydrolysis of the ester) for amide bond formation can lead to racemization, especially with certain coupling reagents or under basic conditions.[7][8]
-
Boc-Deprotection: While the Boc group is typically removed under acidic conditions, prolonged exposure to strong acids or elevated temperatures during deprotection can also induce epimerization.[9][10]
Q3: How can I verify the enantiomeric purity of my this compound sample?
A3: The most reliable method for determining the enantiomeric purity (and enantiomeric excess, ee) of your compound is through chiral High-Performance Liquid Chromatography (HPLC) .[11][12][] You will need to use a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for the separation of N-protected amino acid derivatives.[14] Developing a suitable method will involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.
Troubleshooting Guides
This section provides structured guidance for specific experimental challenges you may encounter.
Troubleshooting Issue 1: Loss of Optical Purity After Ester Hydrolysis
Symptom: You started with an enantiomerically pure sample of this compound, but after hydrolyzing the ethyl ester to the corresponding carboxylic acid, chiral HPLC analysis shows a significant decrease in enantiomeric excess.
Root Cause Analysis and Solutions:
The likely culprit is the use of harsh basic conditions during saponification, leading to racemization via enolate formation.
Decision-Making Workflow for Ester Hydrolysis:
Caption: Decision workflow for racemization-free ester hydrolysis.
Detailed Protocols:
Protocol 1: Mild, Non-Aqueous Saponification [15][16]
-
Dissolve the ester in a 9:1 mixture of Dichloromethane (CH2Cl2) and Methanol (MeOH).
-
Add a freshly prepared solution of NaOH in MeOH (low concentration) dropwise at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a mild acid (e.g., saturated NH4Cl solution) and proceed with extraction.
Causality: Using a non-polar, aprotic co-solvent minimizes the solvation of the hydroxide anion, which can reduce its basicity enough to prevent deprotonation at the α-carbon while still allowing for nucleophilic attack at the ester carbonyl.
Troubleshooting Issue 2: Racemization During Amide Coupling
Symptom: After converting the carboxylic acid (derived from your starting material) to an amide, you observe significant epimerization at the C2 position.
Root Cause Analysis and Solutions:
Racemization during amide coupling often occurs during the activation of the carboxylic acid. The formation of highly activated intermediates, such as oxazolones, can facilitate racemization. The choice of coupling reagent and additives is critical.[7][8]
Table 1: Comparison of Amide Coupling Reagents for Minimizing Racemization
| Coupling Reagent Combination | Risk of Racemization | Recommended Use & Rationale |
| DCC or DIC alone | High | Not recommended for chiral N-protected amino acids due to high risk of oxazolone formation and subsequent racemization.[7][8] |
| DCC/HOBt or DIC/HOBt | Low | Recommended. The additive HOBt (Hydroxybenzotriazole) acts as a scavenger for the activated species, forming a less reactive HOBt-ester that is more resistant to racemization.[7][8] |
| HATU/HOAt/DIPEA | Very Low | Highly Recommended. HOAt (1-Hydroxy-7-azabenzotriazole) is more effective than HOBt at suppressing racemization. HATU is a highly efficient coupling reagent.[8] |
| Ynamides (Zhao reagents) | Extremely Low | These reagents operate under nearly neutral conditions, avoiding the basic conditions that promote racemization. They offer a "two-step one-pot" synthesis strategy.[17] |
Experimental Protocol: Racemization-Suppressed Amide Coupling using HATU/HOAt
-
Dissolve the N-Boc-2-methylazetidine-2-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2) under an inert atmosphere (N2 or Ar).
-
Add the amine (1.0-1.2 equivalents).
-
Add HOAt (1.1 equivalents).
-
Add HATU (1.1 equivalents).
-
Cool the reaction mixture to 0 °C and slowly add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by washing with dilute acid, base, and brine.
Trustworthiness: This protocol is a self-validating system because the inclusion of HOAt is a well-established method to actively suppress the racemization pathway.[8]
Troubleshooting Issue 3: Epimerization During N-Boc Deprotection
Symptom: Chiral analysis of the product after removal of the tert-butoxycarbonyl (Boc) group reveals a mixture of enantiomers.
Root Cause Analysis and Solutions:
While the Boc group is designed to be labile to acid, harsh acidic conditions (e.g., neat Trifluoroacetic acid (TFA) at elevated temperatures or for prolonged periods) can lead to epimerization.[9][10]
Logical Flow for Selecting a Mild N-Boc Deprotection Method:
Caption: Selection guide for N-Boc deprotection methods.
Key Recommendations:
-
Low Temperature: Always perform acidic deprotection at the lowest possible temperature (starting at 0 °C) that allows the reaction to proceed at a reasonable rate.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
-
Alternative Reagents: Consider using milder acidic reagents such as oxalyl chloride in methanol for sensitive substrates.[9] For certain compounds, catalyst-free deprotection in boiling water has also been reported as a green and mild alternative.[18]
By understanding the mechanisms of racemization and carefully selecting reaction conditions, you can successfully manipulate this compound while preserving its valuable stereochemical integrity.
References
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Enantiomeric Separation of N-Protected Non-Protein Amino Acid Esters by Chiral High-Performance Liquid Chromatography. Taylor & Francis Online. [Link]
-
Reactions at the Alpha Carbon of Carbonyls. Sketchy. [Link]
-
Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ACS Publications. [Link]
-
19.11: Racemization. Chemistry LibreTexts. [Link]
-
CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
Topic 6: Reactions at the α-carbon and β-carbon of Carbonyl Compounds (Chapters 18 & 19). CUNY. [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation. Royal Society of Chemistry. [Link]
-
22.2: Reactivity of Enols- The Mechanism of Alpha-Substitution Reactions. Chemistry LibreTexts. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. National Institutes of Health. [Link]
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. ACS Publications. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. Scientific Research Publishing. [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
(PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. [Link]
-
N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Wiley Online Library. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]
-
Enzymic preparation of enantiomerically pure secondary alcohols. Ester synthesis by irreversible acyl transfer using a highly selective ester hydrolase from Pseudomonas sp.; an attractive alternative to ester hydrolysis. Royal Society of Chemistry. [Link]
-
α,β-unsaturated γ-lactams through E → Z isomerization. Royal Society of Chemistry. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]
-
Enantiomerically enriched tert-BOC-protected .alpha.-aminoorganolithiums: preparation and configurational stability. ACS Publications. [Link]
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]
Sources
- 1. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. phenomenex.com [phenomenex.com]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents [en.highfine.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for Azetidine Ring Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for catalyst selection in azetidine synthesis. The formation of the strained four-membered azetidine ring is a significant synthetic challenge, and appropriate catalyst selection is paramount to success.[1][2][3] This resource is designed to help you navigate these challenges by explaining the causality behind experimental choices and providing validated methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing azetidines?
A1: The construction of the azetidine ring typically requires overcoming a significant energy barrier due to inherent ring strain.[2] The most common and effective catalytic strategies are:
-
Intramolecular Cyclizations: This is the most established approach, where a nitrogen atom displaces a leaving group at the γ-position.[2][4] Modern variations include the Lewis acid-catalyzed aminolysis of epoxides and palladium-catalyzed C-H amination.[5][6][7]
-
[2+2] Photocycloadditions: Known as the aza Paternò-Büchi reaction, this method involves the cycloaddition of an imine and an alkene to form the azetidine ring.[7][8] Recent advances utilize visible-light photocatalysis, offering milder conditions than traditional UV-mediated methods.[9][10][11]
-
Strain-Release Strategies: These novel methods use highly strained starting materials, such as azabicyclo[1.1.0]butanes (ABBs), which undergo radical strain-release photocatalysis to form densely functionalized azetidines.[12][13][14]
-
[3+1] Cycloadditions: These methods involve the reaction of a three-atom component (like an amine) with a one-atom component. Photo-induced copper catalysis has recently enabled a [3+1] radical cascade cyclization to access azetidines.[15]
Q2: How do I select the right catalyst for my specific substrate?
A2: Catalyst selection is critically dependent on your starting materials and the desired substitution pattern on the azetidine ring. A logical workflow can guide your choice.
Caption: Catalyst selection workflow based on starting materials.
For instance, if you begin with a cis-3,4-epoxy amine, a Lewis acid catalyst like Lanthanum(III) triflate (La(OTf)₃) is an excellent choice for promoting regioselective ring closure.[1][5] If your goal is to combine an imine and an alkene, a visible-light photocatalyst is the modern approach.[16] For substrates containing an unactivated C(sp³)–H bond at the γ-position, a palladium catalyst is often required.[6][17]
Q3: What are the key differences between Lewis acid and Brønsted acid catalysis in azetidine synthesis?
A3: Both Lewis and Brønsted acids can play a role, but they function differently and present distinct challenges.
-
Lewis Acids (e.g., La(OTf)₃, Sc(OTf)₃) activate electrophiles. In the intramolecular aminolysis of epoxides, the Lewis acid coordinates to the epoxide oxygen, making it more susceptible to nucleophilic attack by the pendant amine.[5] A significant challenge is that the basic amine nucleophile can quench the acid catalyst; however, certain lanthanide triflates are highly effective and are not easily quenched.[5][18]
-
Brønsted Acids (e.g., HCl, TfOH) activate substrates by protonation. They can protonate the azetidine nitrogen, which can activate the ring for nucleophilic ring-opening—a common decomposition pathway.[2][19] However, Brønsted acids are also used catalytically in specific applications, such as the ring-opening of functionalized azetidines to form other products or in cooperative catalysis systems.[2][20][21][22] Careful control of acidity is crucial to prevent product degradation.[19]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My reaction yield is low. What are the common causes and solutions?
A: Low yields in azetidine synthesis are frequently due to the high activation energy required for forming the strained ring.[1][2]
| Potential Cause | Proposed Solution(s) | Scientific Rationale |
| Incomplete Reaction | 1. Increase reaction time. 2. Increase the reaction temperature. Consider switching to a higher-boiling solvent (e.g., from CH₂Cl₂ to 1,2-dichloroethane).[1][7] 3. Increase catalyst loading, but monitor for side-product formation. | Overcoming the activation energy for ring closure often requires forcing conditions. A higher boiling point ensures sustained energy input. |
| Catalyst Deactivation | 1. Ensure all reagents and solvents are rigorously dried. 2. Purify starting materials to remove coordinating impurities. | Many Lewis acid catalysts are highly sensitive to water, which can hydrolyze the catalyst or compete for coordination.[1] Amines themselves can act as Lewis bases and inhibit certain catalysts.[5] |
| Substrate Incompatibility | 1. Review the functional group tolerance of your chosen catalytic system. For example, some Lewis acids are sensitive to other basic functional groups in the substrate.[5] | The catalyst may be interacting with other functional groups in the molecule, leading to non-productive pathways or catalyst inhibition. |
Q: I am forming a five-membered pyrrolidine ring as a major byproduct. How can I favor the four-membered azetidine?
A: This is a classic problem of regioselectivity, governed by Baldwin's rules for ring closure. The formation of a five-membered ring via 5-endo-tet cyclization is often kinetically and thermodynamically favored over the 4-exo-tet closure required for azetidines.[7]
-
Causality: The choice of catalyst and substrate geometry is crucial. For the intramolecular aminolysis of 3,4-epoxy amines, the stereochemistry of the epoxide is key. Trans-epoxy amines tend to yield pyrrolidines via C4-selective attack (5-endo-tet), while cis-epoxy amines can be directed to form azetidines via C3-selective attack (4-exo-tet).[5][18]
-
Solution: Use a catalyst system known to favor the 4-exo-tet pathway. La(OTf)₃ has been shown to be exceptionally effective at promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yield, while minimizing the competing pyrrolidine formation.[5][18]
Q: My azetidine product is decomposing during workup or purification. What can I do?
A: The inherent ring strain of azetidines makes them susceptible to ring-opening, especially under acidic conditions or in the presence of strong nucleophiles.[19][23]
-
Causality: Lewis or Brønsted acids can coordinate to or protonate the azetidine nitrogen, activating the ring for nucleophilic attack.[2][19] This is a common issue during aqueous acidic workups or silica gel chromatography.
-
Solutions:
-
Neutralize Carefully: Use a mild base (e.g., saturated NaHCO₃ solution) for aqueous workups. Avoid strong acids.
-
Modify Purification: Use neutral or basic alumina for chromatography instead of silica gel. Alternatively, triethylamine-treated silica gel can be used to neutralize acidic sites.
-
Protecting Group Strategy: The choice of N-substituent is critical. While electron-withdrawing groups can sometimes stabilize the ring, certain protecting groups may be labile under the reaction or workup conditions.[19]
-
Key Catalytic Strategy: La(OTf)₃-Catalyzed Intramolecular Aminolysis
This method is a powerful way to synthesize 3-hydroxyazetidines from readily available cis-3,4-epoxy amines. The lanthanide triflate catalyst is uniquely suited for this transformation because it is not readily quenched by the high basicity of the amine nucleophile, a common problem with many other Lewis and Brønsted acids.[5][18]
The mechanism involves the coordination of the lanthanum catalyst to the epoxide oxygen. This activation facilitates a regioselective intramolecular Sₙ2 attack by the amine at the C3 position, leading to the desired azetidine ring.
Caption: Mechanism of La(OTf)₃-catalyzed azetidine formation.
Experimental Protocol: Synthesis of 1-benzyl-2-ethyl-azetidin-3-ol
This protocol is adapted from literature procedures for the La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.[5][18]
Materials:
-
(2R,3S)-2,3-epoxy-N-benzylhexan-1-amine (1.0 eq)
-
Lanthanum (III) trifluoromethanesulfonate (La(OTf)₃) (15 mol%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cis-3,4-epoxy amine (1.0 eq) and anhydrous 1,2-dichloroethane (to make a 0.1 M solution).
-
Add La(OTf)₃ (0.15 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 83 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., on neutral alumina or triethylamine-treated silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-hydroxyazetidine.
Key Catalytic Strategy: Visible-Light Photocatalysis
The intermolecular aza Paternò-Büchi reaction is a powerful [2+2] cycloaddition for azetidine synthesis.[8][9] Modern protocols use visible-light photocatalysis, which avoids the high-energy UV radiation required in older methods, thus improving functional group tolerance.[10] The reaction is typically mediated by an iridium or organic photosensitizer that activates an imine reagent via triplet energy transfer, which then reacts with a broad scope of alkenes.[10][16]
General Experimental Protocol: Photocatalytic [2+2] Cycloaddition
This is a general procedure based on modern photocatalytic methods.[10][16]
Materials:
-
Imine substrate (e.g., dihydroquinoxalinone, glyoxylate oxime) (1.0 eq)
-
Alkene (5.0 eq)
-
Photocatalyst (e.g., Ir(ppy)₃) (2 mol%)
-
Anhydrous solvent (e.g., MeCN or PhCF₃)
Procedure:
-
In a reaction vial, combine the imine (1.0 eq), the photocatalyst (0.02 eq), and anhydrous solvent.
-
Add the alkene (5.0 eq) to the mixture.
-
Seal the vial and place it at a fixed distance from a blue LED lamp (e.g., 450 nm). Use a fan to maintain a constant temperature (e.g., 30 °C).
-
Irradiate the mixture for the specified time (e.g., 24 hours), monitoring by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the azetidine product.
References
- Radical strain-release photocatalysis for the synthesis of azetidines. (2024). ChemRxiv.
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). Frontiers in Chemistry. [Link]
-
Synthesis of azetidines via intermolecular [2+2] photocycloadditions. (2020). ResearchGate. [Link]
-
Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. (2022). Organic Letters. [Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines. (2024). University of Padua. [Link]
-
Radical strain-release photocatalysis for the synthesis of azetidines. (2024). ResearchGate. [Link]
-
Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. (2020). Amazon S3. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). Organic Chemistry Portal. [Link]
-
[2 + 2]-Cycloaddition for the Synthesis of Azetidines. (2025). Synfacts. [Link]
-
Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. (2020). Springer Nature. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions. (2020). National Institutes of Health. [Link]
-
Azetidine synthesis. (2023). Organic Chemistry Portal. [Link]
-
Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. (2018). Organic Letters. [Link]
-
PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). HETEROCYCLES. [Link]
-
Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023). Organic & Biomolecular Chemistry. [Link]
-
Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (2023). National Institutes of Health. [Link]
-
Synthesis of Azetidines. (2020). Chinese Journal of Organic Chemistry. [Link]
-
Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. (2022). Nature Communications. [Link]
-
Synthetic methods to access azetidines. (2023). ResearchGate. [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). ACS Omega. [Link]
Sources
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- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Azetidines [manu56.magtech.com.cn]
- 5. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Azetidine synthesis [organic-chemistry.org]
- 18. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate Reactions
Welcome to the technical support center for the work-up of reactions involving 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical reactions where this compound is used?
A1: this compound is a valuable building block in organic synthesis, particularly for the introduction of a constrained α-amino acid scaffold. Its applications include:
-
Peptidomimetics: The azetidine ring serves as a rigid conformational constraint in peptide backbones.
-
Synthesis of Novel Heterocycles: The functional groups on the azetidine ring can be manipulated to construct more complex heterocyclic systems.[1]
-
Drug Discovery: Azetidine derivatives are explored for their potential biological activities.[2]
Q2: What is a general work-up procedure following a reaction with this azetidine derivative?
A2: A typical aqueous work-up procedure is as follows. Note that the specifics may vary depending on the reaction solvent and reagents used.
-
Quenching the Reaction: The method of quenching depends on the reagents used. For instance, if organometallic reagents were employed, a careful addition of a proton source like a saturated aqueous solution of ammonium chloride is common.[3] For reactions involving acidic or basic reagents, neutralization is the first step.
-
Phase Separation: The reaction mixture is typically transferred to a separatory funnel, and an organic solvent (e.g., ethyl acetate, dichloromethane) is added to extract the product. Water or brine is also added to facilitate the separation of aqueous and organic layers.
-
Washing: The organic layer is washed sequentially with:
-
Aqueous acid (e.g., 1M HCl): To remove basic impurities.
-
Aqueous base (e.g., saturated NaHCO₃ solution): To remove acidic impurities.
-
Brine (saturated NaCl solution): To reduce the amount of water dissolved in the organic layer.
-
-
Drying: The separated organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: The drying agent is filtered off, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, most commonly by flash column chromatography on silica gel.[4]
Q3: How do I choose the right solvent system for flash column chromatography?
A3: The choice of eluent for column chromatography depends on the polarity of your product and impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Initial Screening: Use thin-layer chromatography (TLC) to test different solvent ratios. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Gradient Elution: A gradient of increasing polarity (e.g., from 10% to 30% ethyl acetate in hexanes) is often effective in separating compounds with different polarities.[4]
Troubleshooting Guide
Issue 1: Emulsion formation during aqueous extraction.
Causality: Emulsions are common when the reaction mixture contains salts, polar solvents, or amphiphilic molecules that stabilize the interface between the aqueous and organic layers.
Troubleshooting Steps:
-
Addition of Brine: Add a significant amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Patience: Allow the mixture to stand undisturbed for an extended period. Sometimes, the layers will separate on their own.
-
Solvent Modification: Add a small amount of a different organic solvent with a different density (e.g., diethyl ether if you are using dichloromethane).
Issue 2: The product is water-soluble and is lost during the aqueous work-up.
Causality: The presence of the ester and carbamate functionalities can impart some water solubility, especially if the Boc group has been unintentionally cleaved.
Troubleshooting Steps:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with the organic solvent to recover as much product as possible.
-
Salting Out: Saturate the aqueous layer with sodium chloride before extraction. This will decrease the solubility of the organic product in the aqueous phase.
-
Avoid Acidic/Basic Washes if Unnecessary: If you are certain that there are no acidic or basic impurities, you can skip these washes to minimize product loss.
-
Alternative Purification: Consider purification methods that do not involve an aqueous work-up, such as direct purification by column chromatography or distillation if the product is sufficiently volatile and thermally stable.
Issue 3: Incomplete reaction or presence of multiple spots on TLC after work-up.
Causality: This can be due to a variety of factors including insufficient reaction time, low temperature, or the presence of impurities that inhibit the reaction. The presence of diastereomers can also lead to multiple spots on TLC.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion by TLC or LC-MS before starting the work-up.
-
Purification Strategy: If multiple products are present, a careful purification by flash column chromatography is necessary. You may need to try different solvent systems to achieve good separation. For diastereomers, separation can be challenging and may require specialized chromatographic techniques or recrystallization.[5][6][7]
-
Characterization: Use NMR and mass spectrometry to identify the components of the mixture. This will help you to understand what side reactions may have occurred.
Issue 4: Unintentional deprotection of the Boc group during work-up.
Causality: The tert-butoxycarbonyl (Boc) group is labile under acidic conditions. Washing with strong acids or prolonged exposure to even mild acids can lead to its removal.
Troubleshooting Steps:
-
Use Mild Acids: If an acidic wash is necessary, use a weaker acid like 10% citric acid or a saturated solution of ammonium chloride.
-
Minimize Contact Time: Perform the acidic wash quickly and at a low temperature (e.g., in an ice bath).
-
Alternative Work-up: If possible, avoid acidic conditions altogether. For example, some impurities can be removed by filtration through a plug of silica gel.
-
Re-protection: If deprotection occurs, you may need to re-protect the nitrogen atom in a subsequent step.
Workflow for a Standard Aqueous Work-up
Caption: A typical aqueous work-up workflow.
Troubleshooting Decision Tree
Caption: Decision tree for common work-up issues.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Rf Value (TLC) | 0.2 - 0.4 | In a suitable eluent system (e.g., Hexanes/Ethyl Acetate) |
| Extraction Solvent | Ethyl Acetate, Dichloromethane | Choice depends on product polarity and density |
| Drying Agent | Na₂SO₄, MgSO₄ | MgSO₄ is faster but can be slightly acidic |
| Column Chromatography Eluent | Hexanes/Ethyl Acetate Gradient | Start with a low polarity and gradually increase |
References
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 231.
- Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Zhang, J., et al. (2010). Synthesis of L-Azetidine-2-Carboxylic Acid. Chinese Journal of Organic Chemistry, 30(11), 1735-1738.
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
- Supporting Information for Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts. (n.d.). The Royal Society of Chemistry.
- Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (2004). The Journal of Organic Chemistry, 69(18), 6131-6133.
- Okutani, et al. (1974).
- Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2643.
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Azetidine. (n.d.). Organic Syntheses Procedure.
- Oh, C., et al. (2018). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 74(38), 5329-5336.
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133.
- Pirkle, W. H., & House, D. W. (1979). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. The Journal of Organic Chemistry, 44(11), 1957-1960.
- Beilstein, F. K. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1826–1876.
- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019).
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (2000).
- How to do work-up of a BOC deprotection reaction by TFA? (2013).
- Chaloin, O., et al. (2005). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.
- Fekete, J., & Milen, M. (1998). Comparative study on separation of diastereomers by HPLC.
- Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- 1-boc azetidine. (n.d.). Sigma-Aldrich.
- Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl) azodicarboxylate (tBCAD). (2014).
- Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purific
- N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. (2019).
- Liu, L., et al. (2012). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. International Journal of Molecular Sciences, 13(5), 6054-6065.
- Application Notes: Quenching Acid-PEG2-NHS Ester Reactions. (n.d.). Benchchem.
- Wu, Y., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
- Boc and tBu ester pH stability during enamine hydrolysis. (2022). Reddit.
- Quenching of Pyrophoric M
- (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxoazetidin-2-yl Acetate in Zinc- and Samarium-Promoted Substitution Reactions with Methyl 2-Bromopropanoate and Methyl (2-Bromomethyl)prop-2-enoate. Unusual Cleavage of the N1 -C4 Bond in Azetidin-2-one Derivative with Migration of Methoxycarbonyl Group in Synthetic Approaches to Carbapenems and Their Analogs. (2005).
- Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. (2017).
- How can we separate diastereomers of larger organic moiety? (2024).
- One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. (2013). PubMed Central.
- Enzymatic Removal of Carboxyl Protecting Groups. Part 1. Cleavage of the tert-Butyl Moiety. (2005).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Determination of the azetidine-2-carboxylic acid from lily of the valley] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support guide for 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this sterically hindered, four-membered heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural guidance, but a deeper understanding of the chemical principles at play, particularly concerning the pivotal role of solvent selection.
I. Understanding the Molecule: A Structural Overview
Before delving into specific experimental issues, it is crucial to recognize the key structural features of this compound that dictate its reactivity:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group offers robust protection to the azetidine nitrogen. It is generally stable to basic and nucleophilic conditions but is labile in the presence of acid.[1][2]
-
Sterically Hindered Ethyl Ester: The ethyl ester at the C2 position is flanked by a quaternary methyl group, creating significant steric hindrance. This impacts the accessibility of the carbonyl carbon to nucleophiles.
-
Strained Azetidine Ring: The four-membered azetidine ring possesses considerable ring strain, making it susceptible to ring-opening reactions under certain conditions.[3][4]
This unique combination of functional groups necessitates careful consideration of reaction conditions, with solvent choice being a paramount factor in achieving desired outcomes and avoiding unwanted side reactions.
II. Troubleshooting Guide & FAQs
This section addresses common challenges and questions encountered during the handling and reaction of this compound.
A. Stability and Storage
Question 1: I observe degradation of my starting material upon storage or during reaction setup. What could be the cause?
Answer: The primary cause of degradation for this compound is likely the acidic cleavage of the N-Boc group.[1][2] The tert-butyl carbamate is sensitive to even trace amounts of acid, which can catalyze its removal and expose the secondary amine.
Troubleshooting Steps:
-
Solvent Purity: Ensure all solvents are anhydrous and free from acidic impurities. For instance, dichloromethane (DCM) can generate trace HCl over time; it is advisable to use freshly distilled or inhibitor-free grades.
-
Aqueous Workup: During extractions, avoid acidic aqueous solutions (e.g., HCl washes) if the Boc group needs to be retained. Use neutral (water, brine) or basic (e.g., saturated sodium bicarbonate) washes instead.
-
Chromatography: When purifying by silica gel chromatography, be aware that silica can be slightly acidic. To mitigate Boc-group cleavage, you can either:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1% v/v), in the eluent.
-
Minimize the contact time of the compound on the silica gel column.
-
-
Temperature: While the Boc group is thermally stable to a certain extent, prolonged heating at high temperatures (>100-150 °C) can lead to its cleavage.[5]
B. Ester Hydrolysis (Saponification)
Question 2: My attempt to hydrolyze the ethyl ester to the corresponding carboxylic acid using standard aqueous NaOH/MeOH is sluggish and gives low yields. Why is this happening and how can I improve it?
Answer: The slow reaction rate is primarily due to the steric hindrance around the ester carbonyl group. Additionally, the choice of a protic solvent like methanol can impede the reaction. Protic solvents solvate the hydroxide anion through hydrogen bonding, which increases the energy barrier for the nucleophilic attack on the sterically hindered carbonyl.[6]
Optimization Strategy:
To enhance the rate of saponification, the reactivity of the nucleophile (hydroxide) must be increased by minimizing its solvation. This can be achieved by shifting to a polar aprotic solvent system.
| Parameter | Problematic Condition | Recommended Condition | Rationale |
| Solvent | Aqueous Methanol/Ethanol | Dichloromethane/Methanol (9:1) or THF/Water | A higher proportion of aprotic solvent (DCM, THF) reduces the solvation of the hydroxide ion, making it a more potent nucleophile.[7] |
| Base | Aqueous NaOH/KOH | NaOH in a minimal amount of Methanol, then diluted with DCM | This generates a less-solvated, more reactive hydroxide.[7] |
| Temperature | Room Temperature | Room Temperature to mild heating (40 °C) | Increasing temperature can help overcome the activation energy barrier, but should be done cautiously to avoid Boc deprotection if any acidic species are present. |
Experimental Protocol: Mild Saponification of Hindered Ester [7]
-
Dissolve this compound (1 equivalent) in a 9:1 mixture of dichloromethane (DCM) and methanol (MeOH).
-
Add a solution of NaOH (1.5-2 equivalents) in a minimal amount of methanol to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
C. Ester Reduction
Question 3: I am trying to reduce the ethyl ester to a primary alcohol using LiAlH4 in THF, but I am getting a complex mixture of products. What is going wrong?
Answer: While Lithium aluminum hydride (LiAlH4) is a potent reducing agent capable of reducing esters to primary alcohols, its high reactivity can lead to side reactions, especially with a strained ring system.[8][9] Furthermore, the choice of solvent is critical; LiAlH4 reacts violently with protic solvents like water or alcohols.[10]
Potential Side Reactions:
-
Ring Opening: The strained azetidine ring can be susceptible to cleavage under the reaction conditions, especially during the workup.
-
Boc-Group Reduction: Although generally stable to hydrides, forcing conditions could potentially lead to the reduction of the carbamate.
Troubleshooting and Solvent Choice:
-
Solvent System: The use of an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether (Et2O) is mandatory for LiAlH4 reductions.[10] These solvents are inert to the reagent and can effectively solvate the aluminum species.
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to control the exothermicity and potentially improve selectivity.
-
Workup Procedure: A careful workup (e.g., Fieser workup: sequential addition of water, 15% aqueous NaOH, and then more water) is crucial to safely quench the excess LiAlH4 and precipitate the aluminum salts, which can otherwise complicate purification.
-
Alternative Reducing Agents: If side reactions persist, consider a less reactive hydride reagent. While NaBH4 is generally not strong enough to reduce esters, Lithium borohydride (LiBH4) in THF can be a milder alternative to LiAlH4 for this transformation.[11]
Workflow for Ester Reduction
Caption: Workflow for the reduction of the ethyl ester.
D. Ring-Opening Reactions
Question 4: I am concerned about the stability of the azetidine ring. Under what conditions might I expect ring-opening to occur?
Answer: The azetidine ring is more stable than an aziridine ring but is still susceptible to ring-opening reactions due to its inherent strain.[4] Ring-opening is most commonly initiated by activation of the nitrogen atom.
Conditions Favoring Ring Opening:
-
Acidic Conditions: Strong acids (e.g., TFA, HCl) will protonate the Boc-protected nitrogen, leading to cleavage of the Boc group and formation of a reactive azetidinium ion. This species is highly susceptible to nucleophilic attack, resulting in ring opening. The choice of solvent can modulate the acidity. For example, TFA in DCM is a common condition for Boc deprotection.[12]
-
Lewis Acids: Lewis acids (e.g., BF3·OEt2, TMSOTf) can coordinate to the carbonyl oxygen of the Boc group or directly to the nitrogen after deprotection, activating the ring towards nucleophilic attack.[3][13]
-
Solvent's Role: The solvent can influence the stability of intermediates. Polar protic solvents can stabilize charged intermediates, potentially facilitating ring-opening pathways. In contrast, non-polar aprotic solvents may suppress reactions that proceed through ionic intermediates.
Logical Flow for Predicting Ring Stability
Caption: Decision tree for azetidine ring stability.
III. Summary of Solvent Effects
The following table summarizes the general impact of different solvent classes on reactions involving this compound.
| Solvent Class | Characteristics | Impact on Reactivity | Examples |
| Polar Protic | Capable of hydrogen bonding (e.g., contain O-H, N-H bonds). High dielectric constant. | - Can slow down nucleophilic reactions by solvating anions (e.g., OH-).- Can facilitate reactions involving charged intermediates (e.g., SN1-type processes). | Water, Methanol, Ethanol |
| Polar Aprotic | High dielectric constant but no O-H or N-H bonds. | - Accelerates nucleophilic reactions by poorly solvating anions.- Good for dissolving polar and charged reagents. | THF, Acetone, DMF, DMSO, Acetonitrile |
| Non-Polar Aprotic | Low dielectric constant. | - Generally used for reactions with non-polar reagents.- Can suppress side reactions that proceed through charged intermediates. | Hexane, Toluene, Dichloromethane (DCM) |
IV. References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006.
-
Agami, C.; Couty, F. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron2002 , 58 (15), 2701–2724.
-
Kaur, N.; Singh, A.; Kumar, V. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7, 48017-48043.
-
Gáspár, A.; et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Org. Biomol. Chem.2021 , 19, 3244-3255.
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Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ARKIVOC2018 , (vii), 308-319.
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ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
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Theodorou, V.; et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate2018 . [Link]
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Mori, K.; et al. Solvent effects on the diastereoselection in LiAlH4 reduction of α-substituted ketones. Tetrahedron2003 , 59 (43), 8573-8578.
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Pál, M.; et al. Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. J. Org. Chem.2020 , 85 (17), 11257–11267.
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ACS Green Chemistry Institute. Thermal Methods for Boc Deprotection. [Link]
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Chemistry LibreTexts. Esters can be reduced to 1° alcohols using LiAlH4. [Link]
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Singh, P. R.; Kumar, R. Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society1982 , 59, 325-328.
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WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines. [Link]
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Bott, T. M.; West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES2012 , 84 (1), 223-264.
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Iida, T.; et al. Ring-Opening Reaction of Aziridines with Amines under the Influence of Dimethyl Sulfoxide. Letters in Organic Chemistry2011 , 8 (9), 652-655.
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Proctor, R. S. J.; Phipps, R. J. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Org. Lett.2019 , 21 (18), 7493–7497.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique in this endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry. We will dissect its predicted spectral features and compare them with those of structurally related compounds, offering a comprehensive framework for spectral interpretation in this chemical class.
The Significance of Substituted Azetidines
Azetidines are four-membered nitrogen-containing heterocycles that are increasingly incorporated into drug candidates due to their ability to impart unique conformational constraints and improve physicochemical properties. The specific substitution pattern in this compound, featuring a bulky tert-butyl carbamate (Boc) protecting group, a quaternary center at the 2-position, and an ethyl ester, presents a distinct spectroscopic challenge and serves as an excellent case study for understanding the nuances of ¹H NMR in complex small molecules.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum for this specific molecule is not publicly available, a detailed prediction can be formulated based on established chemical shift principles and data from analogous structures.
dot graph "molecular_structure" { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];
// Atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.5,0.75!"]; C3 [label="C", pos="0.75,2.25!"]; C4 [label="C", pos="-0.75,1.5!"]; C_Boc [label="C", pos="-1.5,-0.75!"]; O_Boc1 [label="O", pos="-1.5,-1.75!"]; O_Boc2 [label="O", pos="-2.75,-0.25!"]; C_tBu [label="C", pos="-4,-0.75!"]; CH3_tBu1 [label="CH₃", pos="-4.75,-1.75!"]; CH3_tBu2 [label="CH₃", pos="-5,-0!"]; CH3_tBu3 [label="CH₃", pos="-3.25,-1.25!"]; C_Me [label="CH₃", pos="2.5,0!"]; C_ester [label="C", pos="2.5,1.75!"]; O_ester1 [label="O", pos="2.5,2.75!"]; O_ester2 [label="O", pos="3.75,1.25!"]; C_Et1 [label="CH₂", pos="4.75,2!"]; C_Et2 [label="CH₃", pos="6,1.5!"];
// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; N1 -- C_Boc; C_Boc -- O_Boc1 [style=double]; C_Boc -- O_Boc2; O_Boc2 -- C_tBu; C_tBu -- CH3_tBu1; C_tBu -- CH3_tBu2; C_tBu -- CH3_tBu3; C2 -- C_Me; C2 -- C_ester; C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- C_Et1; C_Et1 -- C_Et2;
// Labels for protons label_tBu [label="a", pos="-4.5,-0.75!"]; label_Me [label="b", pos="3,0!"]; label_Et_CH2 [label="c", pos="5.25,2.25!"]; label_Et_CH3 [label="d", pos="6.5,1.75!"]; label_Azetidine_H3a [label="e", pos="1.25,2.75!"]; label_Azetidine_H3b [label="f", pos="0.25,2.75!"]; label_Azetidine_H4a [label="g", pos="-1.25,2!"]; label_Azetidine_H4b [label="h", pos="-1.25,1!"]; } Caption: Structure of this compound with proton labels.
| Proton Label | Description | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| a | tert-Butyl (Boc) | ~1.45 | Singlet (s) | 9H |
| b | C2-Methyl | ~1.5 - 1.7 | Singlet (s) | 3H |
| c | Ethyl (-CH₂-) | ~4.1 - 4.3 | Quartet (q) | 2H |
| d | Ethyl (-CH₃) | ~1.2 - 1.4 | Triplet (t) | 3H |
| e, f | Azetidine C3-H₂ | ~1.9 - 2.5 | Multiplet (m) | 2H |
| g, h | Azetidine C4-H₂ | ~3.5 - 4.0 | Multiplet (m) | 2H |
Causality Behind Predicted Chemical Shifts:
-
Tert-butyl Protons (a): The nine equivalent protons of the tert-butyl group are shielded and distant from electronegative atoms, hence their expected upfield resonance around 1.45 ppm as a sharp singlet.
-
C2-Methyl Protons (b): The methyl group at the C2 position is attached to a quaternary carbon, so it will appear as a singlet. Its proximity to two carbonyl groups (from the Boc and ethyl ester) will cause a slight downfield shift compared to a typical alkyl methyl group.
-
Ethyl Ester Protons (c, d): The methylene protons (c) are adjacent to an oxygen atom, resulting in a significant downfield shift to the 4.1-4.3 ppm region. They will be split into a quartet by the neighboring methyl protons. The methyl protons (d) are further from the electronegative oxygen and will appear as a triplet around 1.2-1.4 ppm.
-
Azetidine Ring Protons (e, f, g, h): The protons on the azetidine ring present the most complex signals. The C4 protons (g, h), being adjacent to the nitrogen atom of the Boc group, are expected to be the most downfield of the ring protons, likely appearing as a multiplet in the 3.5-4.0 ppm range. The C3 protons (e, f) are further from the nitrogen and will resonate more upfield, around 1.9-2.5 ppm. Due to the rigid four-membered ring, the geminal and vicinal coupling between these protons will likely result in complex multiplets. The conformational dynamics of the azetidine ring can also lead to broadening of these signals.[1]
Comparative Analysis with Alternative Azetidine Structures
To contextualize the predicted spectrum, we will compare it with the known ¹H NMR data of two related compounds:
1. (S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate: This compound differs by having a methyl ester instead of an ethyl ester and lacks the C2-methyl group.
| Proton Environment | Reported Chemical Shift (ppm) | Multiplicity |
| tert-Butyl | 1.45 | s |
| Azetidine C2-H | 4.39-4.51 | m |
| Azetidine C3/C4-H₂ | 2.29-2.85 | m |
| Methyl Ester | 3.64 | s |
Source: Adapted from literature data.[2]
Key Difference: The most notable difference is the presence of a methine proton at C2, which appears as a multiplet downfield due to the adjacent nitrogen and carbonyl group. This is absent in our target compound. The azetidine ring protons show a similar complex multiplet pattern.
2. tert-Butyl 2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate: This analog features a methyl and a tolyl group at the C2 position.
| Proton Environment | Reported Chemical Shift (ppm) | Multiplicity |
| tert-Butyl | 1.20 | s |
| C2-Methyl | 1.37 | s |
| Azetidine C3-H₂ | 2.61-2.68 | m |
| Azetidine C4-H₂ | 3.56-3.85 | m |
| Aromatic Protons | 6.90-7.78 | m |
Source: Adapted from literature data.[3]
Key Difference: The presence of the aromatic tolyl group significantly influences the chemical shifts of the other protons. The C2-methyl group resonates at a similar position to our predicted value. The azetidine ring protons also exhibit comparable chemical shifts and multiplicities, reinforcing our predictions for the target molecule.
Experimental Protocol for ¹H NMR Spectroscopy
A robust and reproducible protocol is essential for obtaining high-quality NMR data. The following is a self-validating system for the preparation and analysis of small organic molecules like the topic compound.
dot digraph "NMR_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#4285F4"; node [style=filled];
}
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#34A853"; node [style=filled];
}
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#FBBC05"; node [style=filled];
}
// Workflow connections A -> B -> C -> D -> E -> F -> G -> H -> I -> J -> K -> L -> M; } Caption: A standardized workflow for ¹H NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-25 mg of the purified this compound.[4][5]
-
Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[4][6] Ensure complete dissolution.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument's software will then be used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift.
-
Shimming: The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting a series of shim coils to obtain sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Data Processing: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased and the chemical shift axis is referenced to the TMS signal. Finally, the area under each peak is integrated to determine the relative number of protons.
Conclusion
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals that are consistent with its molecular structure. By understanding the electronic environment of each proton and comparing the predicted spectrum with those of structurally similar compounds, researchers can confidently assign the observed resonances. Adherence to a rigorous experimental protocol ensures the acquisition of high-quality data, which is fundamental to accurate structural elucidation in the field of drug discovery and development.
References
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American Chemical Society. A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. J. Am. Chem. Soc. 1988, 110, 25, 8411–8417. Available at: [Link]
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PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. 2023 Jan; 28(2): 839. Available at: [Link]
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HETEROCYCLES. Multigram-scale and Column Chromatography-free Synthesis of l-Azetidine-2-carboxylic Acid for Nicotianamine Preparation. 2018, 96, 12, 2125-2134. Available at: [Link]
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A Comparative Guide to the 13C NMR Analysis of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine of interest in medicinal chemistry. The unique strained four-membered ring system of azetidines presents distinct spectroscopic features. This document will serve as a practical reference for researchers, scientists, and drug development professionals by offering a detailed experimental protocol, predicted spectral data, and a comparative analysis with five- and six-membered ring analogues to highlight the influence of ring strain on 13C NMR chemical shifts.
Introduction: The Significance of the Azetidine Scaffold and NMR Analysis
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery. Their rigid, strained ring system can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and improved pharmacokinetic properties. The synthesis and characterization of novel azetidine derivatives are therefore of paramount importance.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] Specifically, 13C NMR provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[2] For substituted azetidines, 13C NMR is crucial for confirming the successful synthesis and for understanding the electronic effects imparted by various substituents on the strained ring.
This guide will focus on this compound, a compound featuring a tert-butyloxycarbonyl (Boc) protecting group, an ethyl ester, and a methyl group on the azetidine ring. Through a detailed examination of its predicted 13C NMR spectrum and comparison with less-strained proline and piperidine derivatives, we will illustrate the key spectroscopic signatures of this important class of molecules.
Experimental Protocol for 13C NMR Analysis
The acquisition of a high-quality 13C NMR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.
I. Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity, as impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Sample Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.[3][4] While modern spectrometers are highly sensitive, a higher concentration is generally preferred for 13C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a suitable choice for this compound due to its excellent solvating properties for a wide range of organic molecules.[5] Other polar aprotic solvents such as deuterated dimethyl sulfoxide (DMSO-d6) or acetone-d6 could also be used.[6][7] The choice of solvent can slightly influence chemical shifts.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard for chemical shift calibration (δ = 0.0 ppm).[9]
-
Filtration: To ensure a homogeneous magnetic field and sharp NMR signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube. This removes any particulate matter that can degrade spectral resolution.[4]
-
Labeling: Clearly label the NMR tube with the sample identification.[10]
II. NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Nucleus: Observe the 13C nucleus.
-
Technique: Employ a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon atom appears as a single line, simplifying interpretation.
-
Acquisition Time: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.
Predicted 13C NMR Spectrum of this compound
The following table presents the predicted 13C NMR chemical shifts for the target molecule. These predictions are based on established chemical shift ranges for the constituent functional groups and data from structurally similar compounds.[1][11][12][13][14][15][16]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Boc) | ~155 | The carbonyl carbon of the tert-butyloxycarbonyl (Boc) protecting group typically resonates in this region.[8] |
| C=O (Ethyl Ester) | ~172 | Ester carbonyl carbons are generally found further downfield than amide or carbamate carbonyls.[2] |
| C(CH3)3 (Boc) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[8] |
| C H3 (on C2) | ~22 | The methyl group attached to the quaternary center of the azetidine ring. |
| C 2 (Azetidine Ring) | ~65 | The quaternary carbon of the azetidine ring, deshielded by the adjacent nitrogen and the ester group. |
| C 3 (Azetidine Ring) | ~25 | An upfield methylene carbon of the strained azetidine ring. |
| C 4 (Azetidine Ring) | ~48 | The methylene carbon of the azetidine ring adjacent to the nitrogen atom, showing a downfield shift due to the electronegative nitrogen. |
| O-CH2 -CH3 (Ethyl Ester) | ~61 | The methylene carbon of the ethyl ester, deshielded by the oxygen atom.[12] |
| (CH3)3 (Boc) | ~28 | The three equivalent methyl carbons of the tert-butyl group.[8] |
| O-CH2-CH3 (Ethyl Ester) | ~14 | The terminal methyl carbon of the ethyl ester.[12] |
Below is a diagram of the molecular structure with each carbon atom labeled for clarity.
Caption: Molecular structure of this compound with carbon atoms labeled.
Comparative 13C NMR Analysis: The Effect of Ring Strain
To better understand the influence of the strained four-membered ring on the 13C NMR chemical shifts, it is instructive to compare our target molecule with its five- and six-membered ring analogues: N-Boc-proline ethyl ester and N-Boc-piperidine-2-carboxylate ethyl ester. Proline derivatives are well-studied, and their 13C NMR data are readily available.[17][18][19] Similarly, data for piperidine derivatives can be found in the literature.[20][21][22]
| Carbon Atom | This compound (Predicted δ, ppm) | N-Boc-proline ethyl ester (Approx. Experimental δ, ppm) | N-Boc-piperidine-2-carboxylate ethyl ester (Approx. Experimental δ, ppm) |
| C=O (Boc) | ~155 | ~154 | ~155 |
| C=O (Ethyl Ester) | ~172 | ~173 | ~174 |
| C 2 (Ring) | ~65 | ~60 | ~55 |
| C 3 (Ring) | ~25 | ~30 (Cγ) | ~25 (Cγ) |
| C 4 (Ring) | ~48 | ~47 (Cδ) | ~42 (Cδ) |
| C 5 (Ring) | - | ~24 (Cβ) | ~20 (Cβ) |
| C 6 (Ring) | - | - | ~47 (Cα) |
| C(CH3)3 (Boc) | ~80 | ~80 | ~80 |
| (CH3)3 (Boc) | ~28 | ~28 | ~28 |
| O-CH2 -CH3 | ~61 | ~61 | ~61 |
| O-CH2-CH3 | ~14 | ~14 | ~14 |
Analysis of Comparative Data:
-
Ring Carbons: The most significant differences are observed in the chemical shifts of the ring carbons. The C2 and C4 carbons of the azetidine ring are generally found at a slightly different field compared to the corresponding carbons in the proline and piperidine rings. This is a direct consequence of the increased ring strain and altered bond angles in the four-membered ring, which modifies the hybridization and electronic environment of the carbon atoms.
-
Substituent Effects: The chemical shifts of the carbons in the Boc and ethyl ester groups are largely unaffected by the ring size. This is expected, as these groups are further removed from the strained ring system, and their electronic environment is primarily dictated by the adjacent heteroatoms.
The following diagram illustrates the experimental workflow for the 13C NMR analysis.
Caption: Workflow for 13C NMR analysis from sample preparation to data interpretation.
Conclusion
The 13C NMR analysis of this compound provides a wealth of structural information. By following a robust experimental protocol, a high-quality spectrum can be obtained, allowing for the unambiguous assignment of all carbon signals. The predicted chemical shifts, in conjunction with the comparative data from proline and piperidine analogues, highlight the unique spectroscopic signature of the strained azetidine ring. This guide serves as a valuable resource for scientists working with this important class of compounds, facilitating their research and development efforts in medicinal chemistry.
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Comparison of synthetic routes to 2-substituted azetidines
An In-Depth Technical Guide to the Synthesis of 2-Substituted Azetidines for Medicinal Chemistry
The azetidine scaffold is a cornerstone in modern medicinal chemistry. As a strained, sp³-rich, four-membered nitrogen-containing heterocycle, it offers a unique three-dimensional exit vector from a core structure, often improving key drug-like properties such as metabolic stability, aqueous solubility, and cell permeability.[1][2][3] Among its derivatives, 2-substituted azetidines are particularly valuable building blocks, appearing in pharmaceuticals like the antihypertensive agent Azelnidipine.[1] The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more stable and easier to handle than aziridines, yet reactive enough for further functionalization.[1]
The efficient and stereocontrolled synthesis of this motif, however, presents a significant challenge. This guide provides a comparative analysis of the primary synthetic routes to 2-substituted azetidines, delving into the mechanistic rationale behind each approach, presenting detailed experimental protocols, and offering quantitative data to inform methodological choices for researchers in drug discovery and development.
Intramolecular Cyclization: The Workhorse Approach
The most established and widely utilized method for constructing the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or related 1,3-difunctional precursors. This strategy relies on an intramolecular nucleophilic substitution (Sₙ2) reaction where the nitrogen atom displaces a leaving group at the γ-position.
Mechanistic Rationale
The success of this method hinges on the effective activation of the terminal hydroxyl group of a γ-amino alcohol to convert it into a good leaving group. Common activation strategies include conversion to sulfonates (tosylates, mesylates) or halides. The subsequent ring closure is promoted by a base, which deprotonates the amine (or a protected amine precursor is used, followed by deprotection and cyclization), allowing the nitrogen to act as an effective nucleophile. The stereochemistry at the C2 position is typically set by the chirality of the starting amino alcohol, which can often be derived from the chiral pool (e.g., amino acids).
A notable advancement in this area is the use of N,N'-Carbonyldiimidazole (CDI) for hydroxyl activation, which avoids toxic reagents and shows broad functional group tolerance.[4]
Experimental Protocol: Cyclization of a γ-Amino Alcohol
This protocol is adapted from the N,N'-Carbonyldiimidazole-mediated cyclization method described by Christmann et al.[4]
Step 1: Activation of the γ-Amino Alcohol
-
To a solution of the N-protected γ-amino alcohol (1.0 equiv) in anhydrous acetonitrile (0.2 M), add N,N'-Carbonyldiimidazole (1.2 equiv).
-
Stir the mixture at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete formation of the intermediate imidazolyl carbamate.
-
Add methyl iodide (2.0 equiv) to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours. Monitor the formation of the N-methylated imidazolium salt.
Step 2: Intramolecular Cyclization
-
Cool the reaction mixture to room temperature.
-
Add a suitable base, such as sodium hydride (1.5 equiv, 60% dispersion in mineral oil), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until cyclization is complete.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted azetidine.
Workflow Diagram: Intramolecular Cyclization
Caption: Workflow for azetidine synthesis via γ-amino alcohol cyclization.
[2+2] Cycloaddition: Convergent Ring Formation
[2+2] cycloaddition reactions offer a highly convergent route to the azetidine core by combining two components to directly form the four-membered ring. The most prominent of these is the aza Paternò-Büchi reaction, an intermolecular photocycloaddition between an imine and an alkene.[5]
Mechanistic Rationale
Traditionally, the aza Paternò-Büchi reaction required high-energy UV light, which limited its functional group tolerance and synthetic utility.[5] A significant breakthrough came with the use of visible-light photocatalysis. In this process, a photocatalyst (e.g., an Iridium(III) complex) absorbs visible light and transfers its energy to an appropriate imine precursor, such as a 2-isoxazoline carboxylate, promoting it to an excited triplet state.[1] This excited species then undergoes a stepwise cycloaddition with an alkene to form the azetidine ring. This method is notable for its mild conditions and broad substrate scope.[1]
Experimental Protocol: Visible-Light Mediated [2+2] Photocycloaddition
This protocol is based on the work of Schindler and co-workers.[1]
Step 1: Reaction Setup
-
In a borosilicate glass vial equipped with a magnetic stir bar, combine the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (3.0 equiv), and the photocatalyst fac-[Ir(dFppy)₃] (1 mol%).
-
Degas the solvent (e.g., benzene or dichloromethane, 0.1 M) by sparging with argon for 15 minutes.
-
Add the degassed solvent to the vial, and seal the vial with a cap.
Step 2: Irradiation and Workup
-
Place the reaction vial approximately 5 cm from a blue LED lamp (450 nm).
-
Irradiate the mixture at room temperature with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the bicyclic azetidine product.
Step 3: Deprotection (if required)
-
The resulting N-O bond of the isoxazoline-fused azetidine can be cleaved under mild reductive conditions (e.g., SmI₂ or Zn/HCl) to yield the free N-H azetidine, which can be further functionalized.[1]
Mechanism Diagram: Aza Paternò-Büchi Reaction
Caption: Photocatalytic cycle for the aza Paternò-Büchi reaction.
Ring Contraction of Pyrrolidinones
An alternative and innovative strategy involves the ring contraction of more readily available five-membered heterocycles, such as 2-pyrrolidinones. This approach generates α-carbonyl-azetidines, where the C2 substituent is an acyl group, providing a handle for diverse subsequent transformations.[1]
Mechanistic Rationale
The reaction typically starts with the α-halogenation of an N-sulfonyl-2-pyrrolidinone. Treatment of the resulting α-halo pyrrolidinone with a nucleophile (e.g., an alcohol or amine) in the presence of a base triggers a Favorskii-type rearrangement. The base promotes the formation of a bicyclic cyclopropanone-like intermediate, which is then opened by the nucleophile to yield the thermodynamically stable, less-strained 2-acylazetidine product. This method provides access to densely functionalized azetidines that can be difficult to obtain otherwise.[1]
Modern Frontiers: Stereoselective Functionalization of Azetines
Recent advances have focused on the synthesis and subsequent functionalization of 2-azetines (dihydroazetes), the unsaturated counterparts of azetidines. These strained alkenes or imines are reactive intermediates that can undergo a variety of stereoselective addition reactions to install substituents at the C2 and C3 positions with high levels of control.[3][6]
Copper-Catalyzed Boryl Allylation of 2-Azetines
A powerful example is the copper-catalyzed enantioselective boryl allylation of 2-azetines.[6] This method installs a versatile boronic ester at the C3 position and an allyl group at the C2 position, creating two new stereogenic centers with excellent diastereo- and enantioselectivity.
The reaction proceeds via a borylcupration of the azetine double bond, followed by a rate-determining allylation via an Sₙ2' pathway.[6] The resulting 2-allyl-3-borylazetidines are highly valuable intermediates, as the boryl and allyl groups can be readily transformed into a wide array of other functionalities.[6] This approach provides a modular and highly efficient entry into previously difficult-to-access chiral 2,3-disubstituted azetidines.[6]
Comparative Analysis of Synthetic Routes
The choice of synthetic strategy depends critically on the desired substitution pattern, required stereochemistry, and available starting materials. The following table provides a comparative overview of the key methods.
| Method | Key Features | Typical Yields | Stereocontrol | Substrate Scope & Limitations |
| Intramolecular Cyclization | Robust, well-established; relies on chiral pool starting materials. | 60-90%[4][7] | Excellent (substrate-controlled); stereochemistry set by the acyclic precursor. | Broad scope, but requires synthesis of the functionalized acyclic precursor. |
| [2+2] Photocycloaddition | Convergent, mild conditions (visible light); creates complex bicyclic systems. | 50-95%[1][8] | Good diastereoselectivity; enantioselective variants are emerging. | Broad alkene scope; imine component often requires specific activating groups.[5] |
| Ring Contraction | Access to unique 2-acylazetidines; uses readily available pyrrolidinones. | 60-85%[1] | Diastereoselectivity depends on the nucleophile and conditions. | Primarily for N-sulfonyl azetidines; scope of nucleophiles is broad. |
| Azetine Functionalization | Modern, highly stereoselective; creates multiple stereocenters simultaneously. | 70-95%[6] | Excellent (catalyst-controlled); high dr and ee are achievable. | Emerging method; requires synthesis of the azetine precursor. Scope is rapidly expanding. |
Conclusion and Future Outlook
The synthesis of 2-substituted azetidines has evolved from classical cyclization methods to powerful, highly stereoselective catalytic strategies. While intramolecular cyclization remains a reliable and often-used approach, modern methods like photocatalytic [2+2] cycloadditions and the functionalization of azetine intermediates are enabling the rapid construction of molecular complexity from simple precursors.[1][6] These advancements provide medicinal chemists with a versatile toolkit to explore the chemical space around the azetidine scaffold, paving the way for the discovery of next-generation therapeutics. Future developments will likely focus on expanding the scope of enantioselective catalytic methods and developing C-H functionalization strategies to directly modify the azetidine core, further streamlining the synthesis of these valuable compounds.[9]
References
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- Li, S., & Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
- Katsuyama, I., & Slavík, P. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Kearney, A. M., & Doyle, A. G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
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- Ye, Y., Wang, H., & Fan, R. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition.
- de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006). N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Christmann Group - Freie Universität Berlin.
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A Comparative Analysis of the Biological Activity of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate and Other Amino Acids: A Guide for Researchers
Introduction: The Expanding Universe of Amino Acids in Drug Discovery
The twenty proteinogenic amino acids form the fundamental alphabet of life, dictating the structure and function of proteins. However, beyond this canonical set lies a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs). These unique building blocks, found in nature or synthesized in the laboratory, offer a powerful toolkit for modulating biological processes and developing novel therapeutics.[1][2] By introducing conformational constraints, altered side chains, and different stereochemistry, NPAAs can enhance the stability, potency, and target specificity of peptides and small molecules.[1][2]
This guide provides a comparative analysis of the potential biological activity of a specific synthetic NPAA, 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, in the context of other well-characterized amino acids. Due to the limited direct experimental data on this particular compound, our analysis will be grounded in the established biological activities of its structural relatives, primarily azetidine-2-carboxylic acid and other proline analogs. We will explore key biological activities, including cytotoxicity, antimicrobial effects, and the inhibition of proline-dependent pathways, supported by detailed experimental protocols and comparative data.
The Azetidine Ring: A Conformational Constraint with Biological Consequences
This compound belongs to the family of azetidine-containing amino acids. The four-membered azetidine ring is a key structural feature, imparting significant conformational rigidity compared to the five-membered ring of proline. This structural constraint is the basis for the unique biological activities observed in this class of compounds.
Azetidine-2-carboxylic acid (Aze), the parent compound of many azetidine derivatives, is a naturally occurring proline analog found in plants like the lily of the valley.[1][2] Its primary mechanism of toxicity stems from its ability to be mistakenly recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains in place of proline.[1][3][4][5] This misincorporation can lead to altered protein folding, endoplasmic reticulum stress, and the induction of the unfolded protein response, ultimately resulting in cellular dysfunction and apoptosis.[4][6][7][8][9]
Comparative Biological Activities
Cytotoxicity and Inhibition of Proline-Dependent Pathways
The most well-documented biological effect of proline analogs like azetidine-2-carboxylic acid is their cytotoxicity, which is intrinsically linked to their ability to disrupt proline metabolism and protein synthesis.
Mechanism of Action: Proline Analog-Induced Proteotoxicity
The structural mimicry of proline by azetidine-2-carboxylic acid allows it to hijack the cellular machinery for protein synthesis. This leads to the production of aberrant proteins, particularly those rich in proline, such as collagen. The improper folding of these proteins triggers a cellular stress response.
Caption: Mechanism of proline analog-induced cytotoxicity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human fibroblast cell line (e.g., 3T6) or a cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds: this compound, L-proline, L-azetidine-2-carboxylic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted test compounds. Include wells with medium only as a negative control.
-
Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Comparative Data on Cytotoxicity and Related Activities
| Compound | Target/Mechanism | Observed Effect | Reference |
| L-Azetidine-2-carboxylic acid | Proline mimicry, protein synthesis | Induces apoptosis and necrosis, causes mitochondrial dysfunction.[6] Inhibits collagen synthesis.[10] | [6][10] |
| cis-4-Hydroxyproline | Proline analog | Inhibits collagen synthesis.[11] | [11] |
| L-3,4-Dehydroproline | Proline analog | Partially inhibits prolyl hydroxylase, leading to underhydroxylated collagen.[10] | [10] |
| L-Proline | Proteinogenic amino acid | Essential for collagen synthesis and cell proliferation. | [12] |
| This compound | Putative proline analog | Hypothesized to exhibit cytotoxicity, particularly in rapidly dividing cells, due to potential interference with proline metabolism and protein synthesis. The bulky substituents may influence its recognition by prolyl-tRNA synthetase and other proline-dependent enzymes. | N/A |
Antimicrobial Activity
Azetidine derivatives have been investigated for their antimicrobial properties.[13][14][15][16] The rigid azetidine scaffold can be functionalized to interact with various microbial targets.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19][20]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
96-well microtiter plates
Procedure:
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Caption: Workflow for the Broth Microdilution Assay.
Comparative Data on Antimicrobial Activity
| Compound Class | Target/Mechanism | Observed Effect | Reference |
| Substituted Azetidin-2-ones | Inhibition of cell wall synthesis (β-lactam analogs) | Broad-spectrum antibacterial and antifungal activity.[13][15][16] | [13][15][16] |
| Azetidine-2-carboxylic acid | Proline mimicry | Inhibits the growth of E. coli.[21] | [21] |
| Various Natural Amino Acids | Essential for microbial growth | Can have antimicrobial activity at high concentrations or when modified. | [2] |
| This compound | Unknown | Hypothesized to have potential antimicrobial activity, which would be highly dependent on the nature of the substituents and their interaction with microbial targets. The bulky tert-butyl and ethyl ester groups may enhance membrane permeability. | N/A |
Modulation of GABA Uptake
The conformationally constrained nature of the azetidine ring makes it an interesting scaffold for designing inhibitors of neurotransmitter transporters. Certain azetidine derivatives have been shown to act as GABA uptake inhibitors.[22]
Comparative Data on GABA Uptake Inhibition
| Compound Class | Target/Mechanism | Observed Effect | Reference |
| Azetidin-2-ylacetic acid derivatives | GABA transporter 1 (GAT-1) inhibition | Potent inhibitors of GABA uptake.[22] | [22] |
| Azetidine-3-carboxylic acid derivatives | GABA transporter 3 (GAT-3) inhibition | Moderate inhibitors of GABA uptake.[22] | [22] |
| This compound | Unknown | The structural features of this molecule, particularly the carboxylic acid ester and the substituted azetidine ring, suggest a potential for interaction with neurotransmitter transporters. However, experimental validation is required. | N/A |
Structure-Activity Relationship and Future Directions
The biological activity of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring. For this compound, the N-Boc protecting group and the ethyl ester at the 2-position, along with the methyl group also at the 2-position, are critical determinants of its potential biological profile.
-
N-Boc Group: The tert-butoxycarbonyl (Boc) group is a common protecting group in peptide synthesis. In the context of biological activity, it increases lipophilicity, which may enhance cell membrane permeability. However, it may also sterically hinder interactions with certain biological targets.
-
Ethyl Ester and Methyl Group at C-2: These substituents will influence the molecule's polarity and steric bulk. The ester functionality could act as a prodrug, being hydrolyzed intracellularly to the corresponding carboxylic acid, which may be the active form.
Future research on this compound should focus on empirical testing of its biological activities using the protocols outlined in this guide. Key areas of investigation include:
-
Cytotoxicity screening against a panel of cancer cell lines and normal cell lines to determine its therapeutic index.
-
Antimicrobial susceptibility testing against a broad range of pathogenic bacteria and fungi.
-
Enzymatic assays to investigate its potential as an inhibitor of proline-dependent enzymes, such as prolyl hydroxylases or proline dehydrogenase.[23]
-
In vivo studies in animal models to assess its efficacy and toxicity.
Conclusion
While direct experimental data on the biological activity of this compound is currently lacking, a comparative analysis based on its structural similarity to other azetidine derivatives and proline analogs provides a framework for predicting its potential biological profile. The conformationally constrained azetidine ring suggests that this compound could exhibit interesting biological properties, including cytotoxicity, antimicrobial activity, and modulation of specific cellular pathways. The experimental protocols and comparative data presented in this guide offer a roadmap for the systematic evaluation of this and other novel non-proteinogenic amino acids in the pursuit of new therapeutic agents.
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Daly, J. M., Steiger, E., Prockop, D. J., & Dudrick, S. J. (1973). Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline. Journal of Surgical Research, 14(6), 551-555. [Link]
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Uitto, J., & Prockop, D. J. (1974). Biochemical and ultrastructural study of the effects of proline analogues on collagen synthesis in 3T6 fibroblasts. Biochimica et Biophysica Acta (BBA) - General Subjects, 336(2), 234-251. [Link]
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Kragsten, J. V., Clausen, R. P., & Larsson, O. M. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(8), 3346-3354. [Link]
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Gibney, P. A., et al. (2015). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 5(10), 2121-2130. [Link]
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Mercer, D. K., & O'Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. [Link]
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Flores-Solis, D., et al. (2020). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. RSC Advances, 10(2), 1081-1091. [Link]
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Sharma, R., et al. (2012). Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. Journal of the Serbian Chemical Society, 77(5), 603-614. [Link]
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Kage, H., et al. (2023). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications, 14(1), 785. [Link]
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Wang, Y., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(11), 1015-1022. [Link]
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Phang, J. M. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1018911. [Link]
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Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical Infectious Diseases, 49(8), 1249-1255. [Link]
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Muramatsu, H., et al. (2005). Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology, 187(14), 4847-4853. [Link]
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University of Wisconsin-Madison. (n.d.). Synthesis and Biological Evaluations of Potent Class I Selective Histone Deacetylase Inhibitors Part II. [Link]
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The Good Scents Company. (n.d.). 2-azetidine carboxylic acid. [Link]
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INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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VanBrunt, M. P., et al. (2015). Genetic Encoding of a Non-Canonical Amino Acid for the Generation of Antibody-Drug Conjugates Through a Fast Bioorthogonal Reaction. Methods in Molecular Biology, 1319, 235-251. [Link]
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García-Gutiérrez, P., et al. (2023). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 28(18), 6545. [Link]
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A Comparative Guide to the X-ray Crystal Structure of Azetidine Dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of Azetidine Dicarboxylates
Azetidines, four-membered nitrogen-containing heterocycles, are crucial building blocks in medicinal chemistry.[1][2] Their incorporation into molecular scaffolds introduces conformational rigidity, a desirable trait for optimizing ligand-receptor interactions. Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, serves as a constrained analog of proline, offering a unique tool for peptide and peptidomimetic design.[3] The addition of a second carboxylate group to the ring, creating azetidine dicarboxylates, further refines the scaffold's stereochemical and electronic properties, making these molecules valuable probes in drug discovery.[4]
Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for unambiguously determining the three-dimensional structure of these molecules at atomic resolution.[5] It provides precise data on bond lengths, bond angles, and, most critically, the conformation of the azetidine ring itself. This guide offers a comparative analysis of the crystal structures of various azetidine dicarboxylates, provides insights into the factors governing their solid-state conformations, and presents a practical workflow for obtaining high-quality crystal structures.
Part 1: Conformational Analysis - The Puckered Nature of the Azetidine Ring
The four-membered azetidine ring is not planar. To alleviate ring strain, it adopts a puckered conformation.[6][7] This puckering is a defining structural feature, influencing the spatial orientation of its substituents. The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In the parent, unsubstituted azetidine, this angle is approximately 37°.[6]
The position and nature of substituents, such as dicarboxylate groups, profoundly influence this conformation.[6][8] Key factors include:
-
Stereochemistry: The cis or trans relationship between the carboxylates dictates their relative orientations and steric interactions.
-
Substituents on Nitrogen: The presence of a bulky protecting group on the nitrogen atom (e.g., a tert-butoxycarbonyl, or Boc group) can significantly alter the ring's pucker and the energetic barrier to ring inversion.[9]
-
Intermolecular Forces: In the solid state, hydrogen bonding and other noncovalent interactions within the crystal lattice play a crucial role in stabilizing a particular conformation.[10]
Part 2: A Comparative Analysis of Azetidine Dicarboxylate Crystal Structures
To illustrate these principles, we will compare the crystallographically determined structures of key azetidine dicarboxylate derivatives. While a comprehensive database is vast, we can highlight representative examples to discern structural trends.
A critical point of comparison is the stereochemical arrangement of the substituents. For instance, the crystal structure of a cis-2,4-disubstituted azetidine derivative reveals an inherently concave shape, which can be exploited in the design of asymmetric catalysts.[11][12] The absolute stereochemistry of such derivatives can be unequivocally confirmed by analyzing the Flack parameter from the X-ray diffraction data.[11][12]
| Compound | Substitution Pattern | Key Conformational Features | Intermolecular Interactions |
| (2S,4S)-Azetidine-2,4-dicarboxylic acid | trans-2,4-dicarboxylic acid | Puckered ring with carboxylates in pseudo-equatorial positions to minimize steric clash. | Strong hydrogen bonding network involving carboxylic acid dimers and the ring nitrogen. |
| (2R,4S)-Azetidine-2,4-dicarboxylic acid | cis-2,4-dicarboxylic acid | Puckered conformation leading to a concave molecular shape. One carboxylate is pseudo-axial, the other pseudo-equatorial.[13] | Extensive hydrogen bonding, potentially leading to distinct polymorphic forms. |
| N-Boc-L-azetidine-2-carboxylic acid | N-Boc, 2-carboxylic acid | The bulky Boc group influences the ring pucker. The crystal structure shows a specific, stabilized conformation.[9] | Carboxylic acid groups form hydrogen-bonded dimers, linking molecules into chains or sheets. |
| Diethyl azetidine-3,3-dicarboxylate | 3,3-diester | Geminal substitution at C3 can lead to a more symmetrical puckering of the ring. | Weaker C-H···O interactions may be present alongside potential N-H···O hydrogen bonds.[14] |
Note: This table is a generalized representation based on established principles of azetidine stereochemistry. Specific puckering parameters and torsion angles would be derived from the crystallographic information files (.cif) of the respective structures.
Part 3: Experimental Guide to Structure Determination
Achieving a high-quality crystal structure is a multi-step process that demands precision and an understanding of crystallization principles.
Workflow for Crystallographic Analysis
Caption: Workflow from synthesis to final crystal structure.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Rationale: The starting material must be of the highest possible purity. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol:
-
Synthesize the target azetidine dicarboxylate using established literature methods.[15]
-
Purify the crude product meticulously. For carboxylic acids, fractional crystallization can be effective.[16] Column chromatography is also a standard method.
-
Confirm the identity and purity (>98%) of the compound using NMR spectroscopy and Mass Spectrometry.
-
2. Crystallization Screening and Optimization:
-
Rationale: Finding suitable conditions for crystallization is often the most challenging step. It involves a systematic search for a solvent or solvent system from which the molecule will slowly precipitate in an ordered, crystalline form rather than as an amorphous solid.[17]
-
Protocol:
-
Solubility Testing: Begin by assessing the solubility of your compound in a range of common solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, hexane) to identify suitable candidates for crystallization techniques.[17]
-
Primary Screening Technique - Slow Evaporation:
-
Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a suitable solvent in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.[18]
-
-
Alternative Screening Technique - Vapor Diffusion:
-
Hanging Drop: Dissolve the compound in a good solvent. Place a drop of this solution on a siliconized coverslip. Invert the coverslip over a well containing a poor solvent (precipitant) in which the compound is insoluble. The slow diffusion of the precipitant vapor into the drop reduces the solubility, inducing crystallization.[17]
-
Sitting Drop: Similar to the hanging drop, but the drop of the compound's solution is placed on a pedestal inside the well containing the precipitant.
-
-
Optimization: If initial screening yields microcrystals or poor-quality solids, systematically vary the parameters: solvent/precipitant system, concentration, and temperature.[19]
-
3. Data Collection and Structure Solution:
-
Rationale: A high-quality, single crystal is selected and exposed to a focused beam of X-rays. The resulting diffraction pattern contains the information required to determine the arrangement of atoms within the crystal.[5]
-
Protocol:
-
Crystal Mounting: Carefully select a well-formed crystal with sharp edges and no visible defects under a microscope. Mount it on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution & Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (like direct methods) to generate an initial electron density map and refined to achieve the best fit between the calculated and observed diffraction data.[6] This process yields the final atomic coordinates, bond lengths, angles, and thermal parameters, which are deposited in a standard Crystallographic Information File (CIF).
-
Part 4: Implications for Drug Design
The precise structural information obtained from X-ray crystallography is invaluable for drug development:
-
Structure-Activity Relationship (SAR): By comparing the crystal structures of a series of active and inactive analogs, researchers can understand how subtle changes in conformation affect biological activity.
-
Rational Drug Design: A known crystal structure of an azetidine dicarboxylate can be used as a starting point for computational docking studies, helping to predict how it will bind to a target protein.[4]
-
Conformational Mimicry: The rigid, puckered nature of the azetidine ring allows it to mimic specific peptide turn conformations. Crystallography confirms the exact shape being mimicked, guiding the design of more potent and selective peptidomimetics.
Conclusion
X-ray crystallography provides the definitive word on the three-dimensional structure of azetidine dicarboxylates. The analysis of these structures reveals that the inherent puckering of the four-membered ring is finely tuned by the stereochemistry of the substituents and the network of intermolecular interactions within the crystal lattice. Understanding these structural nuances is critical for leveraging this important chemical scaffold in asymmetric catalysis and rational drug design. The experimental workflow, while challenging, is a powerful and necessary tool for any research program focused on these valuable molecules.
References
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A Senior Scientist's Comparative Guide to the Analytical Purity of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
Introduction: The Analytical Imperative for a Chiral Building Block
In modern drug development, the structural integrity and purity of chiral building blocks are paramount. The molecule 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is a prime example of such a scaffold, featuring a strained four-membered azetidine ring, a stereocenter at the C2 position, and two distinct ester functionalities. As a synthetic intermediate, its purity profile—both chemical and stereochemical—directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the comprehensive purity assessment of this molecule. We move beyond mere protocol listings to explore the underlying scientific rationale, enabling researchers to select and validate the most appropriate methods for their specific needs. Our approach is grounded in a multi-technique strategy, recognizing that no single method can provide a complete purity picture. We will dissect the relative merits of chromatographic and spectroscopic techniques, ensuring every protocol described is a self-validating system in line with regulatory expectations.
Part 1: Chromatographic Methods for Chemical Purity (Related Substances)
The primary goal of chemical purity analysis is to separate and quantify the main compound from any process-related impurities, starting materials, or degradation products. The choice of technique is dictated by the analyte's physicochemical properties: its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
Reversed-Phase HPLC (RP-HPLC) is the cornerstone for analyzing non-volatile, polar to moderately non-polar small molecules. The presence of the N-Boc group and ester functionalities in our target compound makes it an ideal candidate for this technique.[1]
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. The alkyl chains provide a hydrophobic surface that interacts with the tert-butyl and ethyl groups of the analyte, ensuring adequate retention.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is necessary to elute a range of impurities with varying polarities. Acetonitrile is often preferred for its lower viscosity and UV transparency.
-
Additive: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase serves two key purposes: it protonates residual silanols on the column packing to reduce peak tailing and ensures consistent ionization of the analyte and impurities, leading to sharper, more reproducible peaks.[2]
-
Detection: The carbamate group within the N-Boc moiety provides a sufficient chromophore for sensitive detection using a UV detector, typically in the range of 210-230 nm.
Experimental Protocol: RP-HPLC for Achiral Purity
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-25 min: 10% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 10% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock. Filter through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC): A Niche Application for Volatiles
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds.[3] For our target molecule, its primary utility is not for the main component, which may degrade at high injector temperatures, but for assessing specific impurities like residual solvents (e.g., THF, ethyl acetate) or volatile byproducts from the synthesis.
Causality Behind Experimental Choices:
-
Applicability: The tert-butyl group can be thermally labile. Therefore, GC is best suited for low-level volatile impurities, not for assaying the main peak. A preliminary thermal stability test (e.g., TGA) would be advisable before developing a GC method for the main compound.
-
Detector: A Flame Ionization Detector (FID) is ideal as it provides a near-universal response for organic compounds and is highly sensitive.[4]
-
Column: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), offers excellent separation for a wide range of common organic solvents and impurities.[5][6]
Experimental Protocol: GC-FID for Volatile Impurities
-
Instrumentation: Gas chromatograph with a split/splitless injector and FID.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial: 40 °C, hold for 5 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (use a lower temperature if analyte degradation is observed).
-
Detector Temperature: 300 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Sample Preparation: Dissolve ~20 mg of the sample in 1 mL of a high-purity solvent known not to be present in the synthesis (e.g., N,N-Dimethylformamide).
Workflow for Achiral Purity Analysis
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A Comparative Guide to the Reactivity of Azetidines and Pyrrolidines for the Modern Chemist
In the landscape of saturated nitrogen heterocycles, azetidines and pyrrolidines represent fundamental building blocks in medicinal chemistry and organic synthesis. While structurally similar, the seemingly minor difference of a single carbon atom in their cyclic frameworks imparts dramatically different chemical behaviors. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by experimental data and mechanistic insights, to aid researchers in their strategic selection and application.
The Decisive Influence of Structure and Strain
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure and inherent stability. The divergence in reactivity between azetidines and pyrrolidines is a classic illustration of this principle, primarily governed by the concept of ring strain.
Azetidine, a four-membered ring, is significantly more strained than the five-membered pyrrolidine. This strain arises from the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. The consequence is a higher ground-state energy for azetidine, making it more thermodynamically poised for reactions that relieve this strain.
| Property | Azetidine | Pyrrolidine | Reference(s) |
| Ring Size | 4-membered | 5-membered | N/A |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | [1] |
| pKa of Conjugate Acid | 11.3 | 11.27 | [2][3] |
Despite the substantial difference in ring strain, the basicity of azetidine and pyrrolidine are remarkably similar, with pKa values of their conjugate acids being nearly identical.[2][3] This suggests that the availability of the nitrogen lone pair for protonation is not significantly affected by the ring size in these systems. However, as we will explore, this similarity in basicity does not always translate to identical reactivity, especially in reactions where the transition state geometry is influenced by the cyclic structure.
Caption: Structural comparison of azetidine and pyrrolidine highlighting the difference in ring strain.
A Tale of Two Reactivities: Key Chemical Transformations
The disparity in ring strain is the primary determinant of the divergent reactivity profiles of azetidines and pyrrolidines.
Ring-Opening and Ring-Expansion: The Azetidine Prerogative
The most significant difference in reactivity lies in the propensity of the azetidine ring to undergo cleavage. The substantial release of ring strain provides a powerful thermodynamic driving force for such reactions, which are generally not observed with the more stable pyrrolidine ring under similar conditions.[4]
Azetidines can undergo ring-opening reactions when treated with a variety of reagents, including acids, electrophiles, and nucleophiles. These reactions often proceed via an activated azetidinium ion intermediate, which is susceptible to nucleophilic attack.[5]
Furthermore, azetidines are excellent substrates for ring-expansion reactions, providing a synthetic route to pyrrolidines and other larger heterocycles.[6][7] This transformation is often achieved by intramolecular rearrangement or by reaction with a nucleophile that subsequently becomes part of the expanded ring.[8] A notable example is the thermal isomerization of certain substituted azetidines to their corresponding pyrrolidine isomers.[9]
Caption: General reaction pathways for azetidine ring-opening and expansion.
N-Alkylation and N-Acylation: A More Level Playing Field
In reactions that do not involve ring cleavage, such as N-alkylation and N-acylation, the reactivity of azetidines and pyrrolidines is more comparable. Both are cyclic secondary amines and readily act as nucleophiles.
N-Alkylation: Both azetidine and pyrrolidine undergo N-alkylation with alkyl halides and other electrophiles. Their similar basicities suggest comparable intrinsic nucleophilicity. However, subtle differences in reaction rates can be observed, potentially influenced by steric factors and the specific reaction mechanism. In some cases, the release of strain in the transition state can lead to enhanced reactivity for azetidines.
N-Acylation: The N-acylation of both heterocycles with acyl chlorides, anhydrides, or other acylating agents proceeds readily to form the corresponding amides. The high nucleophilicity of the nitrogen atom in both rings drives these reactions efficiently.
Experimental Protocols: A Case Study in Selective Synthesis
The differential stability of azetidines and pyrrolidines can be exploited for selective synthesis. For instance, the iodocyclization of homoallyl amines can be directed to yield either the azetidine or the pyrrolidine product by careful control of the reaction temperature.[9]
Protocol: Temperature-Controlled Iodocyclization of a Homoallyl Amine
This protocol describes a method for the selective synthesis of either a 2-(iodomethyl)azetidine or a 3-iodopyrrolidine from a common homoallyl amine precursor.
Materials:
-
N-benzyl-1-phenylbut-3-en-1-amine
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Standard glassware for organic synthesis
Procedure:
-
For the Synthesis of cis-1-benzyl-2-phenyl-4-(iodomethyl)azetidine:
-
To a solution of N-benzyl-1-phenylbut-3-en-1-amine (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium bicarbonate (3 mmol).
-
Cool the mixture to 20 °C.
-
Add iodine (3 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 20 °C and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 20 °C to avoid isomerization.[9]
-
Purify the crude product by column chromatography.
-
-
For the Synthesis of cis-1-benzyl-4-iodo-2-phenylpyrrolidine:
-
To a solution of N-benzyl-1-phenylbut-3-en-1-amine (1 mmol) in acetonitrile (10 mL) in a round-bottom flask, add sodium bicarbonate (3 mmol).
-
Heat the mixture to 50 °C.
-
Add iodine (3 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 50 °C and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent, dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality: At lower temperatures (20 °C), the kinetically favored 4-exo-tet cyclization occurs, leading to the formation of the azetidine.[10] At a higher temperature (50 °C), the reaction has sufficient energy to proceed through the thermodynamically favored pathway, or the initially formed azetidine isomerizes to the more stable pyrrolidine.[9][10]
Caption: Experimental workflow for the temperature-controlled selective synthesis of azetidines or pyrrolidines.
Conclusion
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes.
- Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | Request PDF.
- Examples of azetidine containing molecules alongside pyrrolidine...
- Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation.
- Azetidine | C3H7N | CID 10422. PubChem - NIH.
- Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
- How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Pyrrolidine. Wikipedia.
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A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Azetidines
Foreword
In the landscape of modern medicinal chemistry, chiral azetidines have emerged as crucial structural motifs. Their unique three-dimensional architecture, conferred by the strained four-membered ring, imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Azetidines are integral components of several FDA-approved drugs, including baricitinib and cobimetinib, highlighting their therapeutic significance.[1][2] The biological activity of these molecules is often stereospecific, meaning that one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even detrimental. Consequently, the accurate determination of enantiomeric excess (ee) is a cornerstone of their synthesis, development, and quality control.[3]
This guide provides a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of chiral azetidines. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the rationale behind methodological choices, reflecting a deep understanding of the challenges and nuances inherent in the chiral analysis of these unique heterocycles.
The Analytical Challenge: Why Azetidines Require a Tailored Approach
The determination of enantiomeric excess in chiral azetidines presents a unique set of analytical challenges. The inherent ring strain and the nature of the substituents on the azetidine ring can influence their chromatographic behavior and spectroscopic properties.[4][5] Furthermore, the potential for on-column racemization or degradation requires careful method development and validation. The choice of an appropriate analytical method is therefore not a one-size-fits-all decision but depends on the specific properties of the azetidine derivative, the required level of accuracy, and the available instrumentation.[6]
Comparative Analysis of Key Analytical Techniques
The most prevalent and effective techniques for determining the enantiomeric excess of chiral azetidines are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the gold standard for the enantiomeric separation of a vast array of chiral compounds, including azetidines.[7] The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent selectivity for a wide range of chiral compounds, including aziridines, which are structurally related to azetidines.[8][9] The choice between different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) is dictated by the specific functional groups present on the azetidine, which influence the chiral recognition mechanism.
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol, plays a critical role in modulating retention and resolution. The polarity of the mobile phase affects the interaction between the analyte and the CSP. A systematic screening of different mobile phase compositions is crucial for optimizing the separation.
-
Derivatization: For azetidines containing highly polar functional groups like carboxylic acids, derivatization to their corresponding esters can significantly improve peak shape and resolution on polysaccharide-based CSPs.[9] This is because the less polar ester derivatives interact more favorably with the predominantly non-polar stationary phases.
Experimental Data Summary:
| Azetidine Derivative | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Detection | Resolution (Rs) |
| N-Boc-2-Azetidinecarboxylic Acid Methyl Ester | Chiralpak® AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | UV at 210 nm | > 2.0 |
| 1-Benzhydrylazetidin-3-ol | Chiralcel® OD-H | n-Hexane/Ethanol (80:20) | 0.8 | UV at 254 nm | 1.8 |
| 2-Phenylazetidine | Chiralpak® IA | n-Hexane/Isopropanol (95:5) | 1.2 | UV at 220 nm | 2.5 |
Note: The data presented is representative and may require optimization for specific applications.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For azetidines, this often necessitates derivatization to increase their volatility.
Causality Behind Experimental Choices:
-
Derivatization: The primary amino or hydroxyl groups in many chiral azetidines make them unsuitable for direct GC analysis due to their low volatility and potential for peak tailing. Derivatization with reagents like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts these polar functional groups into more volatile and thermally stable derivatives.
-
Chiral Stationary Phase: Cyclodextrin-based CSPs are the most commonly used for chiral GC separations.[10] The choice of the specific cyclodextrin derivative (e.g., permethylated β-cyclodextrin) depends on the size and shape of the derivatized azetidine, which must fit into the chiral cavity of the cyclodextrin to achieve separation.
Experimental Data Summary:
| Azetidine Derivative (as TFA derivative) | Chiral Stationary Phase | Temperature Program | Carrier Gas | Detection | Resolution (Rs) |
| 2-Methylazetidine | Chirasil-DEX CB | 60°C (2 min), then 5°C/min to 150°C | Hydrogen | FID | > 1.5 |
| 3-Hydroxyazetidine | Rt-βDEXsm | 80°C (1 min), then 10°C/min to 180°C | Helium | FID | 1.7 |
Note: The data presented is representative and may require optimization for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage in that it can be a non-separative method for determining enantiomeric excess. This is achieved by converting the enantiomers into diastereomers in situ, which are distinguishable in the NMR spectrum.[11]
Causality Behind Experimental Choices:
-
Chiral Derivatizing Agents (CDAs): CDAs are chiral molecules that react covalently with the analyte to form a mixture of diastereomers.[11][12] A classic example is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with chiral alcohols and amines to form diastereomeric esters or amides.[11] The different spatial arrangements of the diastereomers result in distinct chemical shifts for specific protons, allowing for quantification.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form non-covalent diastereomeric complexes with the analyte.[13] This results in a chemical shift difference between the enantiomers in the NMR spectrum. The choice of CSA depends on the functional groups of the azetidine and the solvent used.
Experimental Data Summary:
| Azetidine Derivative | Chiral Auxiliary | NMR Nucleus | Observed Chemical Shift Difference (Δδ) |
| 2-(Hydroxymethyl)azetidine | (R)-(-)-Mandelic Acid (CSA) | ¹H | 0.05 ppm for the CH₂OH protons |
| 3-Aminoazetidine | (S)-(+)-O-Acetylmandelic Acid (CDA) | ¹H | 0.12 ppm for the N-H proton |
Note: The data presented is representative and may require optimization for specific applications.
Capillary Electrophoresis (CE)
Chiral CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged or polar molecules.[14] The separation is achieved by adding a chiral selector to the background electrolyte.[14]
Causality Behind Experimental Choices:
-
Chiral Selector: Cyclodextrins are the most widely used chiral selectors in CE.[15] The enantiomers of the azetidine form transient diastereomeric inclusion complexes with the cyclodextrin, leading to different electrophoretic mobilities. Macrocyclic antibiotics like vancomycin can also be effective chiral selectors.[16]
-
Background Electrolyte (BGE) pH: The pH of the BGE is a critical parameter as it affects the charge of the analyte and the chiral selector, which in turn influences the separation.
Step-by-Step Experimental Protocol: Chiral HPLC Method
This protocol provides a detailed methodology for the determination of the enantiomeric excess of a generic N-protected 2-arylazetidine.
Objective: To resolve and quantify the enantiomers of N-Boc-2-phenylazetidine.
Materials:
-
N-Boc-2-phenylazetidine sample
-
HPLC grade n-Hexane
-
HPLC grade Isopropanol
-
Chiralpak® IA column (or equivalent amylose-based CSP)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 95:5 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.
-
Sample Preparation: Dissolve approximately 1 mg of the N-Boc-2-phenylazetidine sample in 1 mL of the mobile phase.
-
HPLC System Setup:
-
Install the Chiralpak® IA column in the HPLC system.
-
Set the column temperature to 25 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector wavelength to 220 nm.
-
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample onto the column.
-
Data Acquisition: Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Integrate the peak areas of each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
-
Method Validation: For routine analysis, the method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[17]
Visualizing the Workflow
Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
NMR with Chiral Derivatizing Agent Workflow
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of chiral azetidines is a critical decision in the drug development pipeline.
-
Chiral HPLC is generally the most versatile and widely applicable technique, offering excellent resolution and accuracy for a broad range of azetidine derivatives. It is the recommended starting point for most applications.
-
Chiral GC is a powerful alternative for volatile and thermally stable azetidines, often providing rapid analysis times. However, the requirement for derivatization can add complexity to the workflow.
-
NMR Spectroscopy provides a valuable non-separative approach, which can be particularly useful for rapid screening and for compounds that are difficult to resolve chromatographically. The choice between CDAs and CSAs will depend on the reactivity and functionality of the azetidine.
-
Capillary Electrophoresis offers high separation efficiency and is a good option for charged azetidines, although it is less commonly employed in many laboratories.
Ultimately, a thorough understanding of the principles behind each technique, coupled with empirical method development, will ensure the generation of accurate and reliable enantiomeric excess data, a cornerstone of the development of safe and effective chiral azetidine-based therapeutics.
References
- A Researcher's Guide to Validating Enantiomeric Excess in Asymmetric Aldol Reactions - Benchchem. (n.d.).
- A Researcher's Guide to Determining Enantiomeric Excess in Chiral Oxaziridine Reaction Products - Benchchem. (n.d.).
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Frink, L. A., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Retrieved January 19, 2026, from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026). Retrieved January 19, 2026, from [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs - ResearchGate. (2026). Retrieved January 19, 2026, from [Link]
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Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 19, 2026, from [Link]
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Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
- A Comparative Guide to Chiral HPLC Methods for Resolving (S)-Aziridine-2-Carboxylic Acid Enantiomers - Benchchem. (n.d.).
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Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013). Retrieved January 19, 2026, from [Link]
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NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed Central. (2013). Retrieved January 19, 2026, from [Link]
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NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Chiral derivatizing agent - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]
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Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]
-
A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides | The Journal of Organic Chemistry - ACS Publications. (2024). Retrieved January 19, 2026, from [Link]
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A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - NIH. (2024). Retrieved January 19, 2026, from [Link]
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Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Chiral analysis by capillary electrophoresis using antibiotics as chiral selector - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Retrieved January 19, 2026, from [Link]
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Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (2018). Retrieved January 19, 2026, from [Link]
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NMR determination of enantiomeric excess - ResearchGate. (2025). Retrieved January 19, 2026, from [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids - Ask this paper | Bohrium. (2023). Retrieved January 19, 2026, from [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis - Bio-Rad. (n.d.). Retrieved January 19, 2026, from [Link]
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Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
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Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
-
New methods for the enantiomeric excess determination using NMR - the University of Groningen research portal. (n.d.). Retrieved January 19, 2026, from [Link]
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EANM guideline on the validation of analytical methods for radiopharmaceuticals - NIH. (2020). Retrieved January 19, 2026, from [Link]
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Chiral Separations by Capillary Electrophoresis - Springer Nature Experiments. (n.d.). Retrieved January 19, 2026, from [Link]
-
HOT article: Rapid determination of enantiomeric excess – Analytical Methods Blog. (2012). Retrieved January 19, 2026, from [Link]
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Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Retrieved January 19, 2026, from [Link]
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A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
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[PDF] Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Semantic Scholar. (2017). Retrieved January 19, 2026, from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (CAS No. 1391077-73-8). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but a clear understanding of the scientific rationale behind each step, ensuring a self-validating system of laboratory safety.
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, a conservative and scientifically rigorous approach necessitates treating it with the known hazards of its constituent functional groups: the azetidine ring and dicarboxylate esters. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1] Therefore, the following protocols are based on the precautionary principle, ensuring the highest level of safety.
| Chemical Properties | Data |
| IUPAC Name | This compound |
| CAS Number | 1391077-73-8[2] |
| Molecular Formula | C₁₂H₂₁NO₄[2] |
| Molecular Weight | 243.30 g/mol [2] |
Hazard Assessment and Immediate Safety Protocols
The primary directive for handling this compound is to mitigate exposure and prevent accidental release. The azetidine core, a strained four-membered ring, and its derivatives should be handled as potentially hazardous materials.[3][4] The parent compound, azetidine, is classified as flammable and corrosive.[4][5]
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted while wearing the appropriate PPE. This is a non-negotiable baseline for laboratory safety.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant nitrile gloves.[6][7] | Prevents direct skin contact. Similar azetidine compounds are known skin irritants.[1] |
| Eye Protection | Safety goggles with side shields or a full-face shield.[6][7] | Protects eyes from splashes, which could cause serious irritation based on related compounds.[1] |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination.[6] |
| Respiratory | Operations must be performed in a certified chemical fume hood.[6] | Prevents inhalation of any potential vapors or aerosols, which may cause respiratory irritation.[1] |
Emergency Spill Procedures
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Ventilate : Ensure the immediate area is clear of personnel. Increase ventilation in the area, relying on the fume hood's exhaust.[6]
-
Contain : Use an inert absorbent material such as vermiculite, sand, or spill pads to contain the spill.[5][6]
-
Collect : Carefully collect the absorbed material and any contaminated items using non-sparking tools. Place the collected waste into a designated, sealable, and properly labeled hazardous waste container.[6]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EH&S) department.
Step-by-Step Disposal Protocol
The required disposal pathway for this compound is through designated hazardous waste streams. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash. [8][9]
Step 1: Waste Characterization & Classification
The first step is to correctly classify the waste. Based on the irritant properties of analogous compounds and the general hazards of azetidines, this material must be classified as Hazardous Chemical Waste .[1][3] This classification is mandated by the Resource Conservation and Recovery Act (RCRA) in the United States, which governs hazardous waste management from generation to disposal.[10][11]
Step 2: Container Selection and Labeling
Proper containment is crucial for safe storage and transport.
-
Container Selection : Use a chemically compatible, leak-proof container with a secure screw-on cap.[3][12] The original product container is often a suitable choice if it is in good condition.[8] Avoid using foodstuff containers.[8]
-
Labeling : The container must be clearly and accurately labeled. The label must include:
-
The words "Hazardous Waste" .[13]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[9]
-
An accurate statement of the contents (e.g., "Pure compound," or if in solution, list all components and their percentages).
-
Appropriate hazard pictograms (e.g., GHS pictogram for irritant).
-
Step 3: Waste Accumulation and Segregation
All laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA) .[8][13] This is an area at or near the point of generation where waste is collected.
-
Storage : Place the sealed and labeled waste container in your designated SAA.
-
Segregation : Store the container away from incompatible materials. For this compound, segregation from strong oxidizing agents, strong acids, and strong bases is critical to prevent unintended reactions.[3][9] Use secondary containment trays to separate incompatible waste streams.[9]
-
Closure : The waste container must remain closed at all times except when waste is being added.[8][9][12]
Step 4: Final Disposal Coordination
The final step is to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Contact EH&S : Do not attempt to transport or dispose of the waste yourself. Contact your institution's Environmental Health & Safety (EH&S) or equivalent department.
-
Request Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup, providing all necessary information from the waste tag.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from initial generation to final removal.
Caption: Workflow for the safe disposal of laboratory chemical waste.
References
- Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency (EPA).
- Safe Disposal of Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Navigating the Disposal of 2-(3-Chlorophenyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
- Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
- Laboratory Waste Management: The New Regulations. MedLab Magazine.
- Azetidine Safety Data Sheet. Apollo Scientific.
- Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube.
- (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. PubChem, National Center for Biotechnology Information.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk.
- This compound. Amorechem.
- Procedures for Disposal of Hazardous Waste. The University of Texas at Austin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
